Ramoplanin A2
Description
Properties
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H154ClN21O40/c1-54(2)17-11-9-14-22-82(153)127-77(50-81(123)152)107(166)141-93-99(101(124)160)180-117(176)92(66-33-44-78(151)72(120)49-66)140-102(161)56(5)126-105(164)75(47-55(3)4)128-83(154)51-125-108(167)87(61-23-34-67(147)35-24-61)136-111(170)86(59(8)146)134-113(172)89(65-31-42-71(43-32-65)177-119-100(97(158)95(156)80(53-143)179-119)181-118-98(159)96(157)94(155)79(52-142)178-118)135-104(163)73(20-15-45-121)129-106(165)76(48-60-18-12-10-13-19-60)131-109(168)84(57(6)144)133-114(173)90(63-27-38-69(149)39-28-63)138-115(174)91(64-29-40-70(150)41-30-64)137-110(169)85(58(7)145)132-103(162)74(21-16-46-122)130-112(171)88(139-116(93)175)62-25-36-68(148)37-26-62/h9-14,18-19,22-44,49,54-59,73-77,79-80,84-100,118-119,142-151,155-159H,15-17,20-21,45-48,50-53,121-122H2,1-8H3,(H2,123,152)(H2,124,160)(H,125,167)(H,126,164)(H,127,153)(H,128,154)(H,129,165)(H,130,171)(H,131,168)(H,132,162)(H,133,173)(H,134,172)(H,135,163)(H,136,170)(H,137,169)(H,138,174)(H,139,175)(H,140,161)(H,141,166)/b11-9+,22-14-/t56-,57+,58-,59-,73-,74-,75+,76+,77+,79-,80-,84+,85-,86-,87+,88-,89+,90-,91+,92+,93+,94-,95-,96+,97+,98+,99+,100+,118-,119+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHFKDNSAEOJX-WIFQYKSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H154ClN21O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2554.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81988-88-7 | |
| Record name | Ramoplanin A2 (main component) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081988887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMOPLANIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9BJ0BR28X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ramoplanin A2: A Technical Guide to its Mechanism of Action on the Bacterial Cell Wall
Foreword: A Renewed Focus on Cell Wall Synthesis Inhibition
In the persistent battle against antimicrobial resistance, the bacterial cell wall remains a pivotal target. Its intricate and essential nature provides a vulnerability that has been successfully exploited by some of our most potent antibiotics. Ramoplanin A2, a lipoglycodepsipeptide antibiotic, represents a compelling therapeutic agent due to its unique mechanism of action against this fundamental bacterial structure. This guide provides an in-depth technical exploration of Ramoplanin A2's mechanism, intended for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, delineate the experimental methodologies used to elucidate its function, and offer insights into its potent bactericidal activity.
The Citadel Under Siege: An Overview of Bacterial Peptidoglycan Biosynthesis
To comprehend the efficacy of Ramoplanin A2, a foundational understanding of its target's construction is paramount. The bacterial cell wall is a complex, cross-linked polymer of peptidoglycan (also known as murein), which provides structural integrity and protects the bacterium from osmotic lysis. Its biosynthesis is a multi-stage process that can be broadly divided into three phases:
-
Cytoplasmic Stage: Synthesis of the UDP-activated precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).
-
Membrane-Associated Stage: The assembly of the basic disaccharide-pentapeptide monomer unit on a lipid carrier, undecaprenyl phosphate (C55-P), embedded in the cytoplasmic membrane. This stage involves two key lipid intermediates:
-
Lipid I: Formed by the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to C55-P.
-
Lipid II: Formed by the addition of GlcNAc from UDP-GlcNAc to Lipid I. Lipid II is then translocated across the cytoplasmic membrane to the outer leaflet.
-
-
Extracytoplasmic Stage: The polymerization of the glycan chains by transglycosylases and the cross-linking of the peptide side chains by transpeptidases, resulting in the mature, three-dimensional peptidoglycan sacculus.
Ramoplanin A2 exerts its primary effect during the critical transition from the membrane-associated stage to the final polymerization stage.
The Primary Assault: Sequestration of Lipid II and Inhibition of Transglycosylation
The principal mechanism of action of Ramoplanin A2 is the targeted sequestration of Lipid II, the essential substrate for peptidoglycan polymerization[1]. By binding to Lipid II, Ramoplanin A2 effectively removes it from the biosynthetic pathway, thereby inhibiting the transglycosylation step catalyzed by penicillin-binding proteins (PBPs) and other transglycosylases[1][2][3].
A Dimeric Embrace: The Stoichiometry of Inhibition
Crucially, Ramoplanin A2 does not act as a single molecule. Experimental evidence from inhibition curves and Job titration analysis has demonstrated that Ramoplanin A2 binds to Lipid II as a dimer[2]. This 2:1 stoichiometry is a key feature of its inhibitory mechanism, leading to a high-affinity interaction. The apparent dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very tight and stable complex formation[2][4]. This high-affinity binding is attributed to the formation of a higher-order, aggregated species upon interaction with Lipid II[2][4].
Visualizing the Molecular Siege
The following diagram illustrates the pivotal role of Lipid II in peptidoglycan synthesis and how Ramoplanin A2 dimerically intercepts this process.
A Secondary Strike: Membrane Depolarization
While the primary bactericidal activity of Ramoplanin A2 is attributed to the inhibition of cell wall synthesis, a secondary mechanism involving membrane depolarization has been observed at concentrations at or above the minimal bactericidal concentration (MBC)[5]. This suggests a multi-pronged attack that contributes to its rapid bactericidal effects. Studies have shown that Ramoplanin A2 can induce a dose-dependent depolarization of the bacterial cytoplasmic membrane, leading to a disruption of the membrane potential and subsequent cell death[5]. This effect is thought to be a consequence of Ramoplanin A2's interaction with the cell membrane, for which it shows a higher affinity for anionic membranes, characteristic of bacteria, over the more neutral membranes of mammalian cells[5].
Quantifying the Assault: In Vitro Activity of Ramoplanin A2
The potency of Ramoplanin A2 is reflected in its low minimum inhibitory concentrations (MICs) against a range of clinically significant Gram-positive pathogens, including multidrug-resistant strains.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | MSSA ATCC 25923 | 2 | [5] |
| Enterococcus faecalis | Vancomycin-resistant strains | Uniformly active | [6] |
| Enterococcus faecium | Vancomycin-resistant strains | Uniformly active | [6] |
| Clostridium difficile | Clinical isolates | 0.03 - 0.5 | [7] |
| Clostridium difficile | Vancomycin-intermediate strains | ≤0.5 | [7] |
| Clostridium difficile | Metronidazole-resistant strains | ≤0.5 | [7] |
Table 1. Minimum Inhibitory Concentrations (MICs) of Ramoplanin A2 against various Gram-positive bacteria.
Experimental Validation: Protocols for Mechanistic Elucidation
The elucidation of Ramoplanin A2's mechanism of action has been dependent on a suite of robust in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Transglycosylation Inhibition Assay
This assay directly measures the ability of Ramoplanin A2 to inhibit the polymerization of peptidoglycan from its Lipid II precursor, catalyzed by a transglycosylase such as Penicillin-Binding Protein 1b (PBP1b).
5.1.1. Rationale
The assay utilizes a radiolabeled form of Lipid II, allowing for the quantification of the polymerized peptidoglycan product. A decrease in the formation of the radiolabeled polymer in the presence of Ramoplanin A2 indicates inhibition of the transglycosylase.
5.1.2. Protocol
-
Preparation of Radiolabeled Lipid II: Synthesize or extract Lipid II and radiolabel it, typically with [¹⁴C]GlcNAc.
-
Enzyme Preparation: Purify the transglycosylase enzyme, for example, E. coli PBP1b.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
Detergent (e.g., decyl-PEG) to solubilize Lipid II
-
Radiolabeled Lipid II (e.g., 2 µM)
-
-
Inhibitor Addition: Add varying concentrations of Ramoplanin A2 to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Add the purified PBP1b enzyme (e.g., 60 nM) to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the samples.
-
Product Separation: Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using techniques such as:
-
High-Pressure Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to separate the products.
-
Thin-Layer Chromatography (TLC):
-
-
Quantification: Quantify the amount of radiolabeled product formed using a flow-through scintillation counter (for HPLC) or by phosphorimaging (for TLC).
-
Data Analysis: Calculate the percentage of inhibition for each Ramoplanin A2 concentration and determine the IC₅₀ value.
Membrane Depolarization Assay
This assay assesses the ability of Ramoplanin A2 to disrupt the bacterial membrane potential using the voltage-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
5.2.1. Rationale
DiSC₃(5) is a lipophilic cation that accumulates in the energized bacterial cytoplasmic membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the aqueous environment, resulting in an increase in fluorescence.
5.2.2. Protocol
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase.
-
Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS with glucose). Resuspend the cells to a specific optical density.
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension at a final concentration of, for example, 400 nM. Incubate in the dark to allow the dye to incorporate into the bacterial membranes and for the fluorescence signal to stabilize (quench).
-
Baseline Measurement: Transfer the dye-loaded bacterial suspension to a 96-well black plate and measure the baseline fluorescence using a microplate reader (e.g., λex = 652 nm, λem = 672 nm).
-
Addition of Ramoplanin A2: Add varying concentrations of Ramoplanin A2 to the wells. Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (no compound).
-
Kinetic Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Data Analysis: Plot the change in fluorescence intensity over time for each concentration of Ramoplanin A2.
Conclusion and Future Perspectives
Ramoplanin A2's multifaceted mechanism of action, primarily targeting the essential Lipid II intermediate and secondarily inducing membrane depolarization, underscores its potential as a powerful therapeutic agent against Gram-positive pathogens. Its efficacy against drug-resistant strains makes it a particularly valuable candidate in the current landscape of antimicrobial resistance. The detailed experimental protocols provided in this guide serve as a foundation for further research into the nuanced aspects of its activity and for the development of novel derivatives with enhanced properties. A thorough understanding of the molecular interactions and the ability to quantitatively assess its inhibitory effects are critical for advancing Ramoplanin A2 and other cell wall synthesis inhibitors through the drug development pipeline.
References
-
Cheng, T. J., et al. (2015). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(11), 6819–6827. [Link]
-
Hu, Y., et al. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. [Link]
-
Hamburger, J. B., et al. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(33), 13759-13764. [Link]
-
Biboy, J., et al. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in Molecular Biology, 966, 273-288. [Link]
-
Pelaez, F., et al. (2004). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 48(11), 4449-4451. [Link]
-
Johnson, C. C., et al. (1992). Bactericidal activity of ramoplanin against antibiotic-resistant enterococci. Antimicrobial Agents and Chemotherapy, 36(11), 2342-2345. [Link]
-
McCafferty, D. G., et al. (2006). Chemistry and Biology of the Ramoplanin Family of Peptide Antibiotics. Current Medicinal Chemistry, 13(12), 1395-1413. [Link]
-
Romero-Gomez, M. P., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 307. [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. Sci-Hub: are you are robot? [sci-hub.box]
- 3. wise.fau.edu [wise.fau.edu]
- 4. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of ramoplanin against antibiotic-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Ramoplanin A2: A Technical Guide to its Inhibition of Peptidoglycan Biosynthesis
Abstract: In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibiotics with unique mechanisms of action has never been more critical. Ramoplanin A2, a potent glycolipodepsipeptide, represents a promising class of antibiotics that targets the fundamental process of bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of Ramoplanin A2's mechanism of action, focusing on its potent inhibition of peptidoglycan (PGN) synthesis through the sequestration of essential lipid intermediates. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the underlying biochemistry, detailed protocols for experimental validation, and insights into data interpretation, serving as a vital resource for the ongoing development of this and other cell wall-active antimicrobial agents.
The Bacterial Cell Wall: A Citadel Under Siege
The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity, maintains cell shape, and counteracts the high internal osmotic pressure, thereby preventing cell lysis. In Gram-positive bacteria, this wall is primarily composed of a thick, mesh-like layer of peptidoglycan (PGN)[1]. The intricate and highly conserved biosynthetic pathway of PGN presents an ideal target for antimicrobial intervention, as it is essential for bacterial viability and absent in mammalian cells.
An Overview of Peptidoglycan Biosynthesis
The synthesis of PGN is a multi-stage process that begins in the cytoplasm and culminates in the extracellular space[2][3]. The process can be broadly divided into three key stages:
-
Cytoplasmic Stage: Synthesis of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). This begins with UDP-N-acetylglucosamine (UDP-GlcNAc)[1][2].
-
Membrane-Associated Stage: The soluble precursor is anchored to the cell membrane via a lipid carrier, undecaprenyl phosphate (C55-P), forming Lipid I. Subsequently, a GlcNAc moiety is added to Lipid I to form Lipid II[4]. Lipid II is then translocated across the cytoplasmic membrane.
-
Extracellular Stage: The disaccharide-pentapeptide units of Lipid II are polymerized into growing glycan chains by transglycosylases. These linear polymers are then cross-linked by transpeptidases, creating the robust, three-dimensional PGN mesh[5].
Ramoplanin A2: A Glycolipodepsipeptide Antibiotic
Ramoplanin is a complex of related glycolipodepsipeptides produced by Actinoplanes sp., with Ramoplanin A2 being the most abundant component. It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[6]. A key feature of Ramoplanin is its unique mechanism of action, which circumvents common resistance pathways associated with other classes of antibiotics[6].
Core Mechanism of Action: Hijacking Essential Lipid Intermediates
The antimicrobial efficacy of Ramoplanin A2 stems from its ability to bind to the lipid intermediates of PGN biosynthesis, specifically Lipid I and Lipid II[7]. This interaction effectively sequesters these essential precursors, preventing their utilization by downstream enzymes and leading to a halt in cell wall construction[8].
The Molecular Target: A Dimeric Embrace of Lipid II
While initially thought to primarily target Lipid I, subsequent research has demonstrated that Ramoplanin A2 has a higher affinity for Lipid II[7]. A crucial aspect of its mechanism is the formation of a C2 symmetrical dimer[3][9]. This dimeric structure creates a binding pocket that effectively captures the pyrophosphate-sugar head group of Lipid II[3]. This binding event occurs at the interface of the bacterial membrane and the extracellular environment, physically obstructing the transglycosylase enzymes from accessing their substrate[4][8]. The stoichiometry of this inhibitory complex has been shown to be two molecules of Ramoplanin to one molecule of Lipid II[10].
The sequestration of Lipid II by the Ramoplanin A2 dimer is the primary inhibitory event, leading to the cessation of glycan chain polymerization and, consequently, the entire PGN synthesis process[8]. This disruption of cell wall integrity results in osmotic instability and rapid cell death.
Experimental Validation: Protocols & Methodologies
To characterize the activity of Ramoplanin A2 and other potential PGN synthesis inhibitors, a series of robust and reproducible assays are essential. The following sections provide detailed, field-proven protocols for determining the antimicrobial activity and for directly measuring the inhibition of PGN biosynthesis.
Determining Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC value. This method allows for the quantitative assessment of the potency of the antimicrobial agent.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[1].
-
Preparation of Ramoplanin A2 Stock Solution:
-
Accurately weigh a sample of Ramoplanin A2 powder and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure the compound remains solubilized; preliminary solubility tests are recommended.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A densitometer should be used for accuracy.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the working Ramoplanin A2 solution (e.g., 128 µg/mL, prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
The final volume in each test well is now 110 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible growth. A reading mirror or a spectrophotometric plate reader can aid in this determination.
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
In Vitro PGN Biosynthesis Assay using Radiolabeled Precursors
This assay directly measures the incorporation of a radiolabeled precursor, [¹⁴C]-UDP-GlcNAc, into peptidoglycan by a bacterial membrane preparation. It is a powerful tool to confirm that an antibiotic's mode of action is the inhibition of cell wall biosynthesis.
Bacterial membranes, which contain the necessary enzymes for the later stages of PGN synthesis (MraY, MurG, and PBPs), are incubated with the radiolabeled precursor [¹⁴C]-UDP-GlcNAc. In the presence of other necessary substrates, the radiolabel is incorporated into the growing PGN polymer. The amount of incorporated radioactivity is then quantified, and a reduction in incorporation in the presence of an inhibitor indicates its activity against the PGN biosynthesis pathway.
This protocol is adapted from established methods for assaying PGN synthesis in vitro[6].
-
Preparation of Bacterial Membranes:
-
Grow a large culture of the test organism (e.g., S. aureus) to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase to degrade the cell wall and DNA, respectively.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at a low speed to remove unlysed cells and debris.
-
Collect the supernatant and ultracentrifuge it to pellet the membrane fraction.
-
Wash the membrane pellet with buffer and resuspend it in a small volume of storage buffer containing glycerol. Determine the protein concentration using a standard method (e.g., Bradford assay) and store at -80°C.
-
-
Assay Reaction Mixture:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM UDP-MurNAc-pentapeptide
-
Varying concentrations of Ramoplanin A2 (or vehicle control, e.g., DMSO)
-
Bacterial membrane preparation (e.g., 50-100 µg of total protein)
-
-
-
Initiation and Incubation:
-
Pre-incubate the reaction mixture for 10 minutes at 32°C to allow the inhibitor to bind.
-
Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc to a final concentration of ~0.25 µM[6].
-
Incubate the reaction at 32°C for a predetermined time (e.g., 30-60 minutes), which should be within the linear range of product formation[6].
-
-
Stopping the Reaction and Quantifying Incorporation:
-
Terminate the reaction by adding 50 µL of 8% sodium dodecyl sulfate (SDS) and heating at 90°C for 25 minutes to denature the enzymes and solubilize the membranes[6].
-
Filter the SDS-insoluble material (which contains the newly synthesized PGN) through a 0.45-µm mixed cellulose ester membrane filter[6].
-
Wash the filter extensively with water or buffer to remove unincorporated radiolabel.
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each Ramoplanin A2 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PGN synthesis) by fitting the data to a dose-response curve using non-linear regression analysis.
-
Data Interpretation & Expected Outcomes
Typical MIC Values for Ramoplanin A2
The potency of Ramoplanin A2 is reflected in its low MIC values against a range of clinically relevant Gram-positive pathogens. The following table summarizes typical MIC ranges observed in various studies.
| Bacterial Species | MIC Range (µg/mL) | Key Resistance Phenotype | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | Methicillin-Susceptible | |
| Staphylococcus aureus (MRSA) | 0.5 - 2.0 | Methicillin-Resistant | [6] |
| Enterococcus faecalis (VSE) | 0.25 - 1.0 | Vancomycin-Susceptible | [6] |
| Enterococcus faecium (VRE) | 0.25 - 1.0 | Vancomycin-Resistant | [7] |
| Clostridium difficile | 0.12 - 0.5 | N/A | [6] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Interpreting PGN Biosynthesis Inhibition Data
A dose-dependent decrease in the incorporation of [¹⁴C]-UDP-GlcNAc is the expected outcome for an inhibitor of PGN biosynthesis. A potent inhibitor like Ramoplanin A2 would be expected to have a low IC₅₀ value, typically in the sub-micromolar range. Comparing the IC₅₀ from this assay with the MIC value provides crucial mechanistic insight. An IC₅₀ value that is at or below the MIC suggests that the primary mechanism of antimicrobial activity is indeed the inhibition of the target pathway.
Conclusion and Future Directions
Ramoplanin A2 stands out as a potent bactericidal agent with a well-defined mechanism of action against a critical bacterial pathway. Its unique ability to sequester Lipid II intermediates offers a powerful strategy to combat Gram-positive pathogens, including those resistant to frontline therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Ramoplanin A2 and the discovery of new compounds that target the bacterial cell wall. Future research should focus on elucidating the structural basis of Ramoplanin's interaction with the cell membrane, exploring synthetic modifications to improve its pharmacokinetic properties, and investigating its potential in combination therapies to further enhance its clinical utility and combat the evolution of resistance.
References
- Barbachyn, M. R., & Ford, C. W. (2003). Ramoplanin: a lipoglycodepsipeptide antibiotic.
- Beveridge, T. J. (1999). Structures of gram-negative cell walls and their derived membrane vesicles. Journal of bacteriology, 181(16), 4725–4733.
- Biboy, J., Bui, N. K., & Vollmer, W. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in molecular biology (Clifton, N.J.), 966, 273–288.
- Egan, A. J., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2015). The membrane steps of bacterial cell wall synthesis as antibiotic targets. FEMS microbiology reviews, 39(5), 666–690.
-
Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences of the United States of America, 106(33), 13759–13764. Available at: [Link]
-
Hu, Y., Helm, J. S., Chen, L., Ye, X. Y., & Walker, S. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. Available at: [Link]
- Klevens, R. M., Morrison, M. A., Nadle, J., Petit, S., Gershman, K., Ray, S., Harrison, L. H., Lynfield, R., Dumyati, G., Townes, J. M., Craig, A. S., Zell, E. R., Fosheim, G. E., & McDougal, L. K. (2007).
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Cudic, M., & Otvos, L., Jr. (2002). The mechanism of action of ramoplanin and enduracidin. Current pharmaceutical design, 8(9), 747–757.
- Lo, M. C., Men, H., Branstrom, A., Helm, J., Yao, N., Goldman, R., & Walker, S. (2000). A new mechanism of action proposed for ramoplanin. Journal of the American Chemical Society, 122(14), 3540–3541.
- McGowan, J. E., Jr. (2006). Resistance in nonfermenting gram-negative bacteria: multidrug resistance to the maximum. American journal of infection control, 34(5 Suppl 1), S29-37; discussion S64-73.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Somner, E. A., & Reynolds, P. E. (1990). Inhibition of peptidoglycan biosynthesis by ramoplanin. Antimicrobial agents and chemotherapy, 34(3), 413–419.
- Walker, S., & Fang, X. (2006). The mechanism of action of ramoplanin and enduracidin. In Antibiotics and the Cell Wall (pp. 195-207). Research Signpost.
- Woodford, N. (2005). Biological countermeasures to antibiotic resistance in the hospital environment. Journal of hospital infection, 60(1), 1–14.
- Farber, B., Yee, Y. C., Kariyama, R., & Eliopoulos, G. M. (1993). In vitro activity of ramoplanin (A-16686) against gram-positive cocci. Antimicrobial agents and chemotherapy, 37(6), 1364–1365.
- Finegold, S. M., Molitoris, D., & Wexler, H. M. (2004). In vitro activities of ramoplanin and 11 other antimicrobial agents against anaerobic bacteria. Antimicrobial agents and chemotherapy, 48(6), 2337–2341.
- Gonzalez de la Campa, M., Solis, D., Diaz, M., & Vazquez, D. (1987). Inhibition of peptidoglycan synthesis by ramoplanin (A-16686). The Journal of antibiotics, 40(9), 1332–1337.
- McCafferty, D. G., Cudic, P., Frankel, B. A., Vendele, K., & Walsh, C. T. (1999). Chemistry and mechanism of the glycopeptide antibiotic ramoplanin. Chemistry & biology, 6(8), R215–R223.
- Peláez, F. (2006). The historical delivery of antibiotics from microbial natural products--can history repeat? Biochemical pharmacology, 71(7), 981–990.
- Reynolds, P. E., & Somner, E. A. (1990). Comparison of the target sites and mechanisms of action of glycopeptide and lipoglycodepsipeptide antibiotics. Drugs under experimental and clinical research, 16(8), 385–389.
-
Schmidt, R. D., Chung, J., & McCafferty, D. G. (2010). Generation of ramoplanin-resistant Staphylococcus aureus. FEMS microbiology letters, 311(2), 159–165. Available at: [Link]
-
Hu, Y., Helm, J. S., Chen, L., Ye, X. Y., & Walker, S. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. Available at: [Link]
Sources
- 1. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ramoplanin A2 sequestration of Lipid II intermediate
An In-Depth Technical Guide to the Sequestration of Lipid II by Ramoplanin A2: Mechanism, Experimental Validation, and Therapeutic Implications
The emergence of multidrug-resistant bacteria constitutes a formidable challenge to global health. Consequently, the exploration of novel antimicrobial agents with unique mechanisms of action is of paramount importance. Ramoplanin A2, a glycolipodepsipeptide antibiotic, represents a promising candidate in this arena. Its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), stems from its ability to sequester the essential peptidoglycan precursor, Lipid II. This technical guide provides a comprehensive overview of the molecular interactions governing Ramoplanin A2's mechanism of action, details robust methodologies for its investigation, and discusses the implications for future drug development.
Table of Contents
-
Introduction: The Imperative for Novel Antibiotics and the Promise of Ramoplanin A2
-
The Central Role of Lipid II in Bacterial Cell Wall Synthesis
-
Molecular Mechanism: The Stoichiometry and Dynamics of Ramoplanin A2-Lipid II Sequestration
-
Experimental Protocols for Characterizing the Ramoplanin A2-Lipid II Interaction
-
4.1. In Vitro Reconstitution of Peptidoglycan Synthesis
-
4.2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
-
Visualizing the Mechanism: Pathways and Workflows
-
Quantitative Analysis of Binding Affinity
-
Implications for Drug Development and Future Directions
-
References
Introduction: The Imperative for Novel Antibiotics and the Promise of Ramoplanin A2
The escalating crisis of antibiotic resistance necessitates a departure from conventional therapeutic strategies and a focused effort on identifying and validating novel drug targets. The bacterial cell wall, a structure essential for viability and absent in eukaryotes, remains a highly attractive target for antimicrobial development. Ramoplanin A2, a member of the glycolipodepsipeptide class of antibiotics, has garnered significant attention due to its potent activity against a range of clinically important Gram-positive pathogens. Its unique mechanism of action, which involves the specific sequestration of the peptidoglycan precursor Lipid II, circumvents many existing resistance mechanisms. This guide will delve into the technical intricacies of this interaction, providing researchers and drug development professionals with a detailed understanding of its biochemical and biophysical underpinnings.
The Central Role of Lipid II in Bacterial Cell Wall Synthesis
Lipid II is a pivotal molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. It functions as a lipid-linked precursor, transporting the N-acetylglucosamine (NAG)-N-acetylmuramic acid (NAM)-pentapeptide building block from the cytoplasm across the cell membrane to the site of peptidoglycan polymerization. The pyrophosphate moiety of Lipid II is crucial for its interaction with various enzymes involved in the cell wall synthesis cascade. Due to its central and highly conserved role, Lipid II represents an "Achilles' heel" for bacteria, making it an ideal target for antimicrobial intervention.
Molecular Mechanism: The Stoichiometry and Dynamics of Ramoplanin A2-Lipid II Sequestration
Ramoplanin A2 exerts its bactericidal effect by binding to the pyrophosphate and muramyl sugar moieties of Lipid II. This binding event effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs) and transpeptidases (TPs), the enzymes responsible for polymerizing the glycan chains and cross-linking the peptide stems, respectively. The sequestration of Lipid II leads to the inhibition of cell wall synthesis, ultimately resulting in cell lysis and death.
A key feature of the Ramoplanin A2-Lipid II interaction is the formation of a dimeric Ramoplanin A2 complex that encapsulates two Lipid II molecules. This 2:2 stoichiometry is crucial for its high-affinity binding and potent inhibitory activity. The initial interaction involves the binding of a single Ramoplanin A2 molecule to Lipid II, which is then stabilized by the recruitment of a second Ramoplanin A2 molecule to form the dimeric complex.
Experimental Protocols for Characterizing the Ramoplanin A2-Lipid II Interaction
The following protocols provide a framework for the in-depth investigation of the Ramoplanin A2-Lipid II interaction.
In Vitro Reconstitution of Peptidoglycan Synthesis
This assay allows for the direct assessment of Ramoplanin A2's inhibitory effect on peptidoglycan synthesis in a controlled, cell-free environment.
Step-by-Step Methodology:
-
Preparation of Lipid II: Synthesize or purify Lipid II from bacterial membranes.
-
Enzyme Purification: Purify key peptidoglycan synthesis enzymes, such as PGTs and TPs.
-
Reaction Setup: Establish a reaction mixture containing a lipid membrane (e.g., liposomes), Lipid II, and the purified enzymes.
-
Initiation of Reaction: Initiate the polymerization reaction by adding radiolabeled UDP-NAG and UDP-NAM-pentapeptide precursors.
-
Inhibition Assay: In parallel reactions, add varying concentrations of Ramoplanin A2 to the reaction mixture prior to the addition of the precursors.
-
Analysis: Quench the reactions at specific time points and analyze the incorporation of radiolabeled precursors into the growing peptidoglycan chain using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The degree of inhibition can be quantified by comparing the amount of product formed in the presence and absence of Ramoplanin A2.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of molecular interactions, enabling the determination of association and dissociation rate constants.
Step-by-Step Methodology:
-
Chip Preparation: Immobilize a lipid bilayer containing a defined concentration of Lipid II onto an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of Ramoplanin A2 over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of Ramoplanin A2 bound to the immobilized Lipid II.
-
Kinetic Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides high-resolution structural information on the Ramoplanin A2-Lipid II complex, revealing the specific atomic interactions that mediate binding.
Step-by-Step Methodology:
-
Sample Preparation: Prepare isotopically labeled (e.g., ¹⁵N, ¹³C) samples of Ramoplanin A2 and Lipid II.
-
NMR Data Acquisition: Acquire a series of one-dimensional and two-dimensional NMR spectra, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Spectral Analysis: Analyze the chemical shift perturbations in the spectra upon complex formation to identify the amino acid residues of Ramoplanin A2 and the moieties of Lipid II involved in the interaction.
-
Structure Calculation: Use the distance restraints derived from NOESY data to calculate a three-dimensional structure of the Ramoplanin A2-Lipid II complex.
Visualizing the Mechanism: Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key processes.
Caption: A streamlined workflow for analyzing Ramoplanin A2-Lipid II kinetics using SPR.
Quantitative Analysis of Binding Affinity
The binding affinity of Ramoplanin A2 for Lipid II can be quantified using various biophysical techniques. The following table summarizes representative data obtained from such analyses.
| Technique | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | K_D (Equilibrium Dissociation Constant) | 0.4 µM | |
| Isothermal Titration Calorimetry (ITC) | K_D (Equilibrium Dissociation Constant) | 0.2 µM | |
| NMR Spectroscopy | K_D (Equilibrium Dissociation Constant) | 0.5 µM |
Note: The exact values may vary depending on the experimental conditions, such as the lipid composition of the membrane and the specific constructs used.
Implications for Drug Development and Future Directions
The detailed understanding of the Ramoplanin A2-Lipid II interaction provides a solid foundation for the rational design of next-generation antibiotics. Several key areas for future research and development include:
-
Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of Ramoplanin A2 to improve its pharmacokinetic properties, reduce potential toxicity, and enhance its efficacy against a broader range of pathogens.
-
Targeting the Dimeric Interface: Designing small molecules that can disrupt the dimerization of Ramoplanin A2, potentially leading to novel allosteric inhibitors.
-
Combination Therapies: Investigating the synergistic effects of Ramoplanin A2 with other classes of antibiotics to combat multidrug-resistant infections.
The sequestration of Lipid II by Ramoplanin A2 represents a clinically validated and highly effective antimicrobial strategy. Continued research in this area holds immense promise for the development of new therapies to address the urgent threat of antibiotic resistance.
References
-
Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]
-
Fang, X., Tiyan, L., & Huang, Y. (2006). The mechanism of action of ramoplanin and its clinical applications. Journal of Medical Colleges of PLA, 21(5), 319-323. [Link]
-
Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]
-
Lo, M.-C., et al. (2007). A high-throughput, cell-based screen for molecules that block the anaphase-promoting complex. Biochemistry, 46(1), 1-10. [Link]
-
Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]
-
Lo, M.-C., et al. (2007). A high-throughput, cell-based screen for molecules that block the anaphase-promoting complex. Biochemistry, 46(1), 1-10. [Link]
A Technical Guide to Ramoplanin A2: Mechanism, Application, and Analysis
Foreword: The Imperative for Novel Antibacterial Mechanisms
The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and a deeper exploration of novel mechanisms of action. Among the most critical threats are multidrug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and the toxigenic anaerobe Clostridium difficile. In this context, Ramoplanin, a potent lipoglycodepsipeptide antibiotic, represents a compelling area of study. Its unique mode of action, targeting a fundamental process in bacterial cell wall synthesis without cross-resistance to existing drug classes, positions it as a vital tool and a template for future drug development.[1][2]
This guide provides an in-depth technical analysis of Ramoplanin A2, the most abundant component of the Ramoplanin complex.[1][3] We will dissect its molecular structure, elucidate its sophisticated mechanism of action at the bacterial membrane, present its spectrum of activity, and provide validated experimental protocols for its evaluation. This document is intended for researchers, microbiologists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.
Molecular Profile and Physicochemical Characteristics
Ramoplanin is a natural product derived from the fermentation of Actinoplanes sp. ATCC 33076.[1][2] It is produced as a complex of three primary, closely related molecules: A1, A2, and A3, which differ only in the structure of their N-terminal acyl chain.[1][3] Ramoplanin A2 is the principal component, typically comprising 72-86% of the complex.[1][3]
Structurally, Ramoplanin A2 is a large (molecular mass ~2,554 Da) cyclic lipoglycodepsipeptide.[4] Its architecture consists of:
-
A 17-amino acid peptide core containing several non-proteinogenic residues.[3]
-
A depsipeptide bond, forming a macrocyclic structure through an ester linkage.[3]
-
A disaccharide moiety (α-1,2-dimannosyl) attached to a hydroxyphenylglycine residue.[5]
-
A lipid side chain (fatty acid) at the N-terminus, which is critical for its biological activity.[4]
This amphipathic nature—a hydrophilic peptide/glycan face and a hydrophobic lipid tail—is fundamental to its mechanism of action, facilitating its interaction with the bacterial cell membrane.[4][6] While demonstrating excellent potency, Ramoplanin's clinical utility is constrained by poor systemic absorption and low tolerability when administered intravenously.[2][3] Consequently, its development has focused on oral formulations for gastrointestinal infections where the drug can act locally.[4][5]
The Core Mechanism: Sequestration of Lipid II
Ramoplanin's bactericidal activity stems from its potent and unique inhibition of peptidoglycan (PG) biosynthesis, the process responsible for creating the rigid bacterial cell wall. Unlike beta-lactams or glycopeptides such as vancomycin, Ramoplanin does not directly inhibit the transpeptidase or transglycosylase enzymes. Instead, it targets their essential substrate, Lipid II.[1][2][6]
The mechanism can be dissected into a multi-step process:
-
Membrane Anchoring: The lipophilic acyl chain of Ramoplanin A2 anchors the molecule to the bacterial cytoplasmic membrane, positioning it at the site of cell wall synthesis.[4]
-
Dimerization: At the membrane interface, Ramoplanin A2 forms a highly stable, intimate C2 symmetrical dimer.[4][6][7] This dimerization is crucial for creating the high-affinity binding pocket for its target.
-
Lipid II Sequestration: The Ramoplanin dimer specifically recognizes and binds to Lipid II, the lipid-linked disaccharide-pentapeptide precursor of PG.[8][9] The binding stoichiometry is two Ramoplanin molecules to one Lipid II molecule (2:1).[9][10] This complex formation effectively sequesters Lipid II, preventing it from being utilized by the PG transglycosylase enzymes.[5][6]
-
Inhibition of Transglycosylation: By depleting the pool of available Lipid II substrate, Ramoplanin indirectly but completely halts the polymerization of the glycan strands, a critical step in cell wall elongation.[5][8] This leads to the cessation of cell wall construction, loss of structural integrity, and ultimately, cell lysis.
This mechanism is highly effective and circumvents common resistance pathways. For instance, it remains potent against VRE, as its target is Lipid II itself, not the D-Ala-D-Ala terminus of the pentapeptide chain targeted by vancomycin.[1][2] Furthermore, some studies suggest that at bactericidal concentrations, Ramoplanin can induce bacterial membrane depolarization, which may contribute to its rapid killing activity.[4][10]
Visualizing the Mechanism of Action
The following diagram illustrates the sequestration of Lipid II by the Ramoplanin A2 dimer, leading to the inhibition of bacterial cell wall synthesis.
Caption: Ramoplanin A2 dimer sequesters Lipid II at the membrane, preventing its use by transglycosylase enzymes.
In Vitro Spectrum of Activity
Ramoplanin A2 demonstrates potent, bactericidal activity exclusively against Gram-positive bacteria, including the most challenging clinical isolates.[1][2] Its large size and hydrophilic nature prevent it from crossing the outer membrane of Gram-negative bacteria. Its efficacy is particularly notable against:
-
Clostridium difficile : It is highly active against C. difficile, including strains with reduced susceptibility to vancomycin or resistance to metronidazole.[11] It has also shown activity against C. difficile spores, a critical factor in preventing infection recurrence.[1][12]
-
Vancomycin-Resistant Enterococcus (VRE): Ramoplanin is consistently active against both E. faecium and E. faecalis isolates that are resistant to vancomycin.[13]
-
Methicillin-Resistant Staphylococcus aureus (MRSA): It exhibits potent activity against MRSA and other staphylococci.[13]
The following table summarizes the typical in vitro activity of Ramoplanin.
| Bacterial Species | MIC Range (μg/mL) | Key Insights |
| Staphylococcus aureus (MSSA/MRSA) | 0.25 - 1.0 | Potent activity against both susceptible and resistant strains.[5] |
| Enterococcus faecalis (VSE/VRE) | 0.12 - 0.5 | Excellent coverage of vancomycin-resistant isolates.[5] |
| Clostridium difficile | 0.12 - 0.5 | Highly active, making it a strong candidate for CDI treatment.[1] |
Essential Laboratory Protocols for Evaluation
Accurate and reproducible evaluation of Ramoplanin's activity requires standardized methodologies. As a Senior Application Scientist, I stress the importance of rigorous adherence to established protocols to ensure data integrity.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing. It allows for high-throughput screening and provides a precise MIC value, which is essential for preclinical assessment. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cation concentrations can significantly impact the activity of many antibiotics.
Methodology:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.
-
Antibiotic Dilution: a. Prepare a stock solution of Ramoplanin A2 in a suitable solvent (e.g., water with 0.02% Pluronic F-68 to prevent sticking). b. In a 96-well microtiter plate, perform a 2-fold serial dilution of Ramoplanin A2 in CAMHB to achieve a range of concentrations (e.g., from 16 μg/mL down to 0.015 μg/mL). Ensure each well contains 50 μL of the diluted antibiotic.
-
Inoculation and Incubation: a. Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours in ambient air. For anaerobic organisms like C. difficile, incubate in an anaerobic environment.
-
Result Interpretation: a. The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible turbidity (i.e., the first clear well).
Workflow for MIC Determination
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Biosynthesis and Production
Ramoplanin is a non-ribosomally synthesized peptide, a hallmark of many complex natural product antibiotics produced by actinomycetes.[13] Its intricate structure is assembled by a large, multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[13] The biosynthetic gene cluster from Actinoplanes sp. ATCC 33076 has been sequenced, revealing the genetic blueprint for this assembly line.[13]
Understanding the biosynthesis is not merely academic; it opens avenues for bioengineering. By modifying the NRPS modules or tailoring enzymes (e.g., glycosyltransferases, halogenases), it is possible to generate novel Ramoplanin analogs with potentially improved properties, such as better solubility or an altered spectrum of activity.[5] For instance, studies involving the knockout of tailoring enzyme genes have successfully produced derivatives like deschlororamoplanin A2 aglycone, which retained antimicrobial activity, indicating that certain modifications are not essential for its core function.[5]
Clinical Development: Promise and Hurdles
The clinical development of Ramoplanin has been a journey shaped by its potent activity and challenging pharmacokinetics. Numerous Phase I and Phase II studies, along with a Phase III study, have been conducted.[1][2]
-
Primary Indication: The most promising application for Ramoplanin is the oral treatment of Clostridium difficile infection (CDI) and the prevention of recurrence.[1][12] Its minimal systemic absorption is an advantage here, as it concentrates the drug in the gastrointestinal tract where the infection resides, minimizing systemic side effects.
-
VRE Decolonization: It has also been investigated for the eradication of VRE from the gut of colonized patients, which could reduce the risk of subsequent systemic infections in high-risk populations.[4]
-
Systemic Use Limitation: The primary hurdle for Ramoplanin has been its unsuitability for systemic (intravenous) administration due to poor local tolerability and instability in plasma.[2][3] This has effectively precluded its use for treating systemic infections like MRSA bacteremia.
Despite not completing all late-stage trials for various strategic and commercial reasons, the data gathered underscores its potential as a targeted, non-absorbable oral antibiotic for life-threatening gastrointestinal infections.[1][2]
Conclusion and Future Directions
Ramoplanin A2 remains a molecule of significant scientific interest. Its mechanism—the sequestration of the essential cell wall precursor Lipid II—is a masterclass in targeted antibacterial design. It provides a powerful alternative to therapies burdened by widespread resistance.
Key Takeaways:
-
Unique Mechanism: Ramoplanin's inhibition of transglycosylation via Lipid II sequestration is distinct from all other major antibiotic classes.
-
Potent Spectrum: It possesses potent bactericidal activity against clinically critical Gram-positive pathogens, including MRSA, VRE, and C. difficile.
-
Clinical Niche: Its pharmacokinetic profile makes it an ideal candidate for oral therapy targeting gastrointestinal infections.
Future research should focus on two primary areas: first, completing the clinical development pathway for oral Ramoplanin for CDI, an area of profound unmet medical need. Second, using the Ramoplanin scaffold and its biosynthetic machinery as a foundation for developing semi-synthetic or fully synthetic analogs with improved pharmacokinetic properties, potentially unlocking the power of this mechanism for systemic applications.
References
-
Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(33), 13759–13764. [Link]
-
Román-Hurtado, F., García-Salcedo, R., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 307. [Link]
-
Román-Hurtado, F., García-Salcedo, R., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. PMC - NIH. [Link]
-
Rew, Y., & Boger, D. L. (2006). Total synthesis and structure of the ramoplanin A1 and A3 aglycons: Two minor components of the ramoplanin complex. Proceedings of the National Academy of Sciences, 103(12), 4378–4383. [Link]
-
Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. PubMed. [Link]
-
Cudic, M., & Otvos, L. (2011). A New Mechanism of Action Proposed for Ramoplanin. ResearchGate. [Link]
-
Dong, S. D., Haines, A. S., & McCafferty, D. G. (2011). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. PubMed. [Link]
-
Nanopharmaceutics, Inc. (n.d.). Ramoplanin. Nanopharmaceutics, Inc.. [Link]
-
Cheng, T. J., Wu, T. K., & Yu, S. S. (2011). Primary and backbone tertiary backbone structures of ramoplanin A2. ResearchGate. [Link]
-
Cheng, T. J., et al. (2011). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. PMC - NIH. [Link]
-
Yushchuk, O., et al. (2022). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]
-
Sun, C., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PMC - NIH. [Link]
-
Wolf, T., et al. (2023). Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. MDPI. [Link]
-
Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. PubMed - NIH. [Link]
-
Lo, M. C., Men, H., Branstrom, A., Helm, J., Yao, N., Goldman, R., & Walker, S. (2000). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. PubMed. [Link]
-
Peláez, T., Alcalá, L., Alonso, R., Martín-López, A., García-Arias, V., Marín, M., ... & Bouza, E. (2005). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1163–1165. [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 13. Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramoplanin A2: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
Introduction: A Renewed Focus on a Potent Gram-Positive Antibiotic
The escalating threat of antimicrobial resistance necessitates a renewed focus on antibiotics with novel mechanisms of action. Ramoplanin, a lipoglycodepsipeptide antibiotic, represents a promising agent with potent bactericidal activity against a wide array of Gram-positive pathogens, including those resistant to frontline therapies.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Ramoplanin A2, its unique mechanism of action, and detailed protocols for its evaluation in a research setting. Ramoplanin is a complex of related molecules (A1, A2, and A3) produced by Actinoplanes sp., with Ramoplanin A2 being the most abundant component.[2] It exhibits potent activity against clinically significant Gram-positive bacteria, including vancomycin-resistant Enterococcus sp. (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Clostridium difficile.[2][3]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into the potent and specific activity of Ramoplanin A2.
The Antibacterial Spectrum of Ramoplanin A2: A Quantitative Analysis
Ramoplanin A2 demonstrates a broad spectrum of activity exclusively against Gram-positive bacteria.[4] Its efficacy extends to multidrug-resistant strains that pose significant clinical challenges. The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of Ramoplanin A2 against a panel of clinically relevant Gram-positive bacteria.
| Bacterial Species | Resistance Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2 | - | - | [5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | - | - | [5] |
| Coagulase-Negative Staphylococci | Oxacillin-Susceptible & Resistant | ≤0.25 | - | - | [6] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 2 | - | - | [5] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 4 | - | 0.5 | [5][7] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | 0.5 | [7] |
| Clostridium difficile | - | 0.03 - 0.5 | 0.25 | 0.25 | [8] |
| Lactobacillus spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |
| Leuconostoc spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |
| Pediococcus spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action: Sequestration of Lipid II and Disruption of Cell Wall Synthesis
The potent bactericidal activity of Ramoplanin A2 stems from its unique mechanism of action, which targets a critical step in bacterial cell wall biosynthesis.[3] Unlike many other antibiotics that target enzymatic processes, Ramoplanin A2 directly sequesters Lipid II, a vital precursor molecule in the peptidoglycan synthesis pathway.[1][6] This sequestration prevents the utilization of Lipid II by transglycosylases and transpeptidases, effectively halting the elongation and cross-linking of the peptidoglycan layer.[1]
The process can be broken down into the following key stages:
-
Lipid II Synthesis: In the cytoplasm, soluble precursors are assembled into UDP-N-acetylmuramyl-pentapeptide. This precursor is then attached to a lipid carrier, undecaprenyl phosphate, at the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequent addition of N-acetylglucosamine by MurG results in the formation of Lipid II.[9]
-
Ramoplanin A2 Binding: Ramoplanin A2, a lipoglycodepsipeptide, interacts with the pyrophosphate and sugar moieties of Lipid II.[6] This binding is highly specific and occurs with high affinity.
-
Sequestration of Lipid II: The binding of Ramoplanin A2 to Lipid II effectively sequesters it, preventing its translocation across the cytoplasmic membrane to the site of cell wall synthesis.[1]
-
Inhibition of Peptidoglycan Synthesis: Without access to Lipid II, the transglycosylases and transpeptidases are unable to catalyze the polymerization and cross-linking of the peptidoglycan chains. This leads to a cessation of cell wall synthesis, compromising the structural integrity of the bacterial cell.[10]
-
Bacterial Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following protocol outlines the broth microdilution method for determining the MIC of Ramoplanin A2 against Gram-positive bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][11]
Materials and Reagents:
-
Ramoplanin A2 powder
-
Appropriate solvent for Ramoplanin A2 (as specified by the manufacturer)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Ramoplanin A2 Stock Solution:
-
Aseptically prepare a stock solution of Ramoplanin A2 at a high concentration (e.g., 1280 µg/mL) in the recommended solvent.
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at the highest concentration to be tested (e.g., 128 µg/mL).
-
-
Preparation of Serial Dilutions:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of Ramoplanin A2 to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and should contain 50 µL of CAMHB.
-
Well 12 can be used as a sterility control (no bacteria) and should contain 100 µL of CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11 of the prepared microtiter plate. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible growth.
-
Conclusion: A Valuable Tool in the Fight Against Gram-Positive Pathogens
Ramoplanin A2 exhibits potent and specific bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains of significant clinical concern. Its unique mechanism of action, the sequestration of Lipid II, presents a significant advantage as it is less likely to be affected by existing resistance mechanisms that target enzymatic pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of Ramoplanin A2 as a valuable therapeutic agent in the ongoing battle against antimicrobial resistance. The consistent in vitro efficacy of Ramoplanin A2 underscores the importance of continued investigation into its clinical applications.
References
- CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. Accessed January 25, 2026. [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Accessed January 25, 2026. [Link]
-
Cheng, T. J., et al. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. 2014. [Link]
-
Fang, X., et al. The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1-2), 69-76. 2006. [Link]
-
Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. Accessed January 25, 2026. [Link]
-
Broth microdilution reference methodology. CGSpace. Accessed January 25, 2026. [Link]
-
Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. ResearchGate. Accessed January 25, 2026. [Link]
- Collins, L. A., et al. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms. Antimicrobial Agents and Chemotherapy, 37(6), 1364–1366. 1993.
-
Egan, A. J. F., et al. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Molecules, 25(21), 5195. 2020. [Link]
-
Biosynthesis of peptidoglycan. SlideShare. Accessed January 25, 2026. [Link]
-
Structures of ramoplanin A1, A2, and A3, showing amino acid positional assignments... ResearchGate. Accessed January 25, 2026. [Link]
-
Flow chart for identification and antimicrobial susceptibility testing of organisms obtained directly from positive blood culture bottles. ResearchGate. Accessed January 25, 2026. [Link]
- McCafferty, D. G., et al. Chemistry and biology of the ramoplanin family of peptide antibiotics. Biopolymers, 66(4), 261-284. 2002.
-
Peláez, T., et al. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1163–1165. 2005. [Link]
-
Cantón, R., et al. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 2009. [Link]
-
González, I., et al. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 329. 2017. [Link]
-
Antimicrobial Susceptibility Testing. bioMérieux. Accessed January 25, 2026. [Link]
-
CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute; 2009. [Link]
-
Somner, E. A., & Reynolds, P. E. Inhibition of peptidoglycan biosynthesis by ramoplanin. Antimicrobial Agents and Chemotherapy, 34(3), 413–419. 1990. [Link]
-
De Vito, C., et al. New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. Pharmaceuticals, 16(9), 1304. 2023. [Link]
-
Zhang, C., et al. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLOS ONE, 11(5), e0155062. 2016. [Link]
Sources
- 1. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities | MDPI [mdpi.com]
- 10. Inhibition of peptidoglycan biosynthesis by ramoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
A Technical Guide to the Anti-Staphylococcal and Anti-Enterococcal Activity of Ramoplanin A2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Confronting the Threat of MRSA and VRE
The relentless rise of multidrug-resistant organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a critical threat to global public health. These pathogens are leading causes of healthcare-associated infections, resulting in significant morbidity, mortality, and economic burden. The waning efficacy of conventional antibiotics necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Ramoplanin, a glycolipodepsipeptide antibiotic, has emerged as a promising candidate due to its potent activity against a wide array of Gram-positive bacteria, including MRSA and VRE.[1][2][3]
This technical guide provides an in-depth analysis of Ramoplanin A2, the most abundant and active component of the ramoplanin complex. We will dissect its molecular mechanism, detail robust protocols for evaluating its in vitro efficacy, and discuss its bactericidal kinetics and potential resistance landscape. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new anti-infective agents.
The Molecular Basis of Ramoplanin's Bactericidal Action
Understanding how an antibiotic works is fundamental to its rational development. Ramoplanin's efficacy stems from a distinct mechanism that sets it apart from many currently used antibiotics.
Primary Target: Sequestration of Lipid II
The primary mechanism of action of Ramoplanin A2 is the disruption of bacterial cell wall synthesis.[4][5] Specifically, it targets and sequesters Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan.[4][5] Peptidoglycan is the rigid polymer that forms the bacterial cell wall, providing structural integrity and protection from osmotic lysis.
Ramoplanin works by binding to the pyrophosphate moiety of Lipid II. This action effectively hijacks the precursor, preventing its utilization by transglycosylase and transpeptidase enzymes, which are essential for elongating and cross-linking the peptidoglycan chains.[4][5][6] This inhibition of cell wall formation leads to a compromised and ultimately non-viable bacterium.[7] Because this target is different from that of glycopeptides like vancomycin, ramoplanin retains activity against vancomycin-resistant strains.[4][5]
Secondary Effect: Membrane Depolarization
Beyond its primary role in inhibiting peptidoglycan synthesis, Ramoplanin exhibits a secondary, concentration-dependent mechanism involving the bacterial cell membrane. At or above its minimal bactericidal concentration (MBC), Ramoplanin can induce membrane depolarization in S. aureus.[6] This disruption of the membrane potential further contributes to the rapid bactericidal activity characteristic of the compound.[6]
Caption: Mechanism of Action of Ramoplanin A2.
In Vitro Evaluation: A Methodological Framework
Rigorous and standardized in vitro testing is the cornerstone of antimicrobial drug development. The following protocols are based on established methodologies and provide a framework for assessing the activity of Ramoplanin A2 against MRSA and VRE.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[8][9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., MRSA ATCC 43300 or a VRE clinical isolate).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Ramoplanin A2 Plates:
-
Prepare a stock solution of Ramoplanin A2 in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of Ramoplanin A2 in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Causality Insight: The use of CAMHB is critical for standardized testing. The cation adjustment (Ca²⁺ and Mg²⁺) is essential for the proper activity of many antibiotics.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (bacteria in broth, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Ramoplanin A2 that completely inhibits visible growth, as observed with the naked eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Subculturing from MIC plate:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original CFU/mL survive).
-
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic view of an antibiotic's activity over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare flasks containing CAMHB with Ramoplanin A2 at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control flask.
-
Prepare a starting bacterial inoculum as described for the MIC assay, adjusted to ~5 x 10⁵ CFU/mL in each flask.
-
-
Sampling and Plating:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto non-selective agar.
-
-
Data Analysis:
-
After incubation of the plates, count the colonies to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time for each Ramoplanin A2 concentration and the growth control.
-
Studies have shown that Ramoplanin exhibits rapid bactericidal activity, achieving a 99.9% kill rate in less than 4 hours at concentrations of 20 mg/L against MRSA.[10] This rapid action is a significant advantage, potentially reducing the time to therapeutic effect and minimizing the emergence of resistance.
Quantitative Activity Profile
The potency of Ramoplanin A2 against MRSA and VRE has been well-documented. The following table summarizes typical MIC values reported in the literature.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| MRSA | 162 | N/A | 0.5 | [10] |
| VRE | N/A | N/A | N/A | [11][12] |
| Gram-positive Anaerobes | 300 | ≤0.06 - >256 | N/A | [13] |
Note: MIC values can vary based on the specific strains tested and the exact methodology used.
The Question of Resistance
While Ramoplanin's unique mechanism of action makes pre-existing cross-resistance unlikely, the potential for de novo resistance development must be considered. Laboratory studies involving serial passage of S. aureus in the presence of increasing concentrations of Ramoplanin have successfully generated resistant isolates.[7]
Interestingly, these experimentally derived resistant strains exhibited phenotypes associated with vancomycin-intermediate S. aureus (VISA), such as a thickened cell wall.[7] This suggests that resistance may involve modifications to cell wall architecture and metabolism. However, the resistance was found to be unstable in some cases, with susceptibility restored after passage in a drug-free medium.[7]
Caption: A typical workflow for the in vitro evaluation of Ramoplanin A2.
Conclusion and Future Directions
Ramoplanin A2 demonstrates potent and rapid bactericidal activity against clinically significant Gram-positive pathogens, including MRSA and VRE.[4][6][10] Its primary mechanism of sequestering Lipid II offers a critical advantage in an era of widespread resistance to other antibiotic classes.[4][5] The detailed protocols and data presented in this guide provide a robust framework for researchers to further investigate this promising compound.
While Ramoplanin has been evaluated in clinical trials, primarily for gastrointestinal decolonization of VRE due to its poor systemic absorption when administered orally, its potent activity warrants continued investigation.[6][11][12] Future research should focus on the development of Ramoplanin analogs or novel delivery systems to overcome its pharmacokinetic limitations, potentially unlocking its use for systemic infections. Further exploration of its activity against bacterial biofilms is also a critical area of study.[4][5]
References
-
Cheng, T. J., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
K-R, S., et al. (2010). Generation of Ramoplanin-Resistant Staphylococcus aureus. Infectious Diseases: Research and Treatment. Available at: [Link]
-
Vicente, F., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. Available at: [Link]
-
Vicente, F., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. Available at: [Link]
-
Abdel-Razik, A., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology. Available at: [Link]
-
Montecalvo, M. A. (2003). Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
O'Hare, M. D., et al. (1990). Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience. Journal of Hospital Infection. Available at: [Link]
-
Luo, Y., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLOS ONE. Available at: [Link]
-
Cogan, S. L., et al. (2010). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Biochemistry. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]
-
Cheng, T. J., et al. (2014). Time-kill curves of MSSA ATCC 25923 exposed to ramoplanin (A) and vancomycin (B). ResearchGate. Available at: [Link]
-
Barry, A. L., et al. (1993). Ramoplanin susceptibility testing criteria. Journal of Clinical Microbiology. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]
-
Nanopharmaceutics, Inc. (n.d.). Ramoplanin. Nanopharmaceutics, Inc. Available at: [Link]
-
Wolf, D., et al. (2022). Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. MDPI. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]
-
Finegold, S. M., et al. (2004). In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora. Anaerobe. Available at: [Link]
-
A2 Biotherapeutics. (n.d.). Cancer Clinical Trials. A2 Biotherapeutics. Available at: [Link]
-
Citron, D. M., et al. (2003). In Vitro Activities of Ramoplanin, Teicoplanin, Vancomycin, Linezolid, Bacitracin, and Four Other Antimicrobials against Intestinal Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Montecalvo, M. A. (2003). Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients. Journal of Antimicrobial Chemotherapy. Available at: [Link]
Sources
- 1. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 4. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Ramoplanin, Teicoplanin, Vancomycin, Linezolid, Bacitracin, and Four Other Antimicrobials against Intestinal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of an Antibacterial Enigma: A Technical Guide to the Biosynthesis of Ramoplanin A2
Abstract
Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic, produced by the actinomycete Actinoplanes ramoplaninifer ATCC 33076, that exhibits significant activity against a range of multi-drug-resistant Gram-positive pathogens.[1][2] Its unique mechanism of action, the sequestration of the peptidoglycan intermediate Lipid II, circumvents common resistance pathways, making it a molecule of intense clinical and scientific interest.[1][2] This guide provides an in-depth exploration of the intricate biosynthetic pathway of Ramoplanin A2, designed for researchers, scientists, and drug development professionals. We will dissect the genetic blueprint, the enzymatic machinery, and the chemical logic that governs the assembly of this complex natural product, offering field-proven insights into the experimental methodologies used to unravel its synthesis.
Introduction: The Clinical Imperative and Molecular Complexity of Ramoplanin
The rise of antibiotic-resistant bacteria, such as vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), poses a critical threat to global health. Ramoplanin has emerged as a promising therapeutic agent due to its potent bactericidal activity and lack of cross-resistance with existing antibiotic classes.[1][2] The molecule is a 17-residue lipoglycodepsipeptide, meaning its core is a peptide chain containing a lipid tail and a disaccharide moiety, and is cyclized via an ester bond (depsipeptide).[3] The complexity of its structure necessitates a sophisticated and elegant biosynthetic assembly line, primarily orchestrated by a massive multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Understanding this pathway is not merely an academic exercise; it is the key to unlocking the potential for combinatorial biosynthesis, allowing for the generation of novel Ramoplanin analogs with improved pharmacokinetic properties and expanded activity spectra.[3]
The Genetic Blueprint: The Ramoplanin Biosynthetic Gene Cluster (BGC)
The entire biosynthetic pathway for Ramoplanin is encoded within a contiguous stretch of DNA known as the Biosynthetic Gene Cluster (BGC), located on the chromosome of A. ramoplaninifer.[4] This locus, spanning approximately 88.5 kilobase pairs, contains 33 open reading frames (ORFs) that code for all the necessary machinery, from the synthesis of precursors to the final tailoring and export of the molecule.[4] The organization of the BGC is a testament to the efficiency of microbial secondary metabolism, with genes for precursor supply, peptide assembly, modification, and regulation clustered together.
Table 1: Annotation of the Ramoplanin A2 Biosynthetic Gene Cluster from A. ramoplaninifer ATCC 33076
| Gene (ORF) | Putative Function | Homology/Notes |
| Precursor & Starter Unit Biosynthesis | ||
| ramo6 (ORF 7) | 4-hydroxyphenylglycine (Hpg) transaminase | Involved in the synthesis of the non-proteinogenic amino acid Hpg. |
| ramo7 (ORF 8) | 4-hydroxymandelate oxidase | Part of the Hpg biosynthesis pathway. |
| ramo30 (ORF 31) | 4-hydroxymandelate synthase | Catalyzes a key step in Hpg formation. |
| ramo16 (ORF 17) | β-ketoacyl reductase | Involved in the synthesis of the 7-methyl-octanoic acid lipid tail. |
| ramo18 (ORF 19) | Acyl-CoA synthetase | Activates the fatty acid for loading onto the NRPS. |
| ramo19 (ORF 20) | Acyl carrier protein (ACP) | Carries the fatty acid starter unit. |
| NRPS Assembly Line | ||
| ramo12 (ORF 13) | NRPS, Module 1 | Incorporates the first two Asparagine (Asn) residues (iteratively). |
| ramo13 (ORF 14) | NRPS, Modules 2-7 | Incorporates Hpg, Orn, D-Ala, D-Hpg, Phe. |
| ramo17 (ORF 18) | NRPS, Module 8 (trans-acting) | Adenylation and thiolation domains for Threonine (Thr) incorporation. |
| ramo14 (ORF 15) | NRPS, Modules 9-17 | Incorporates D-Hpg, Orn, Hpg, D-Hpg, Gly, Leu, D-Ala, Chp. |
| Post-Assembly Tailoring | ||
| ramo20 (ORF 21) | Halogenase | Chlorinates the terminal Hpg residue to form Chlorophenylglycine (Chp). |
| ramo29 (ORF 30) | Mannosyltransferase | Attaches the first mannose sugar to the Hpg at position 11. |
| Unknown | Mannosyltransferase | A second glycosyltransferase, potentially outside the BGC, adds the second mannose. |
| Regulation & Transport | ||
| ramo5 (ORF 6) | StrR-like transcriptional regulator | Pathway-specific activator of the BGC. |
| ramo32 (ORF 33) | Putative RNA-binding protein | Potential regulatory role. |
| ramo33 (ORF 34) | LacI-family transcriptional regulator | Potential regulatory role. |
| ramo2 (ORF 3) | ABC transporter, ATP-binding subunit | Likely involved in the export of Ramoplanin, conferring self-resistance. |
| Other Functions | ||
| ramo15 (ORF 16) | Thioesterase/Hydrolase | Putative proofreading or editing function during peptide synthesis. |
(Note: This table is a synthesis of data from multiple sources, primarily a comprehensive 2024 review and the original patent filing for the gene cluster. ORF numbering corresponds to the patent data.)[4][5]
The Biosynthetic Pathway: A Step-by-Step Assembly
The synthesis of Ramoplanin A2 can be logically divided into four key stages. This multi-step process ensures the precise construction of a complex molecule that would be inaccessible through ribosomal protein synthesis.
Stage 1: Supply of Precursors and the Fatty Acid Starter
The pathway begins not on the main assembly line, but with the preparation of the necessary building blocks. This includes the synthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg), which is incorporated multiple times into the peptide core. This is accomplished by the enzymes Ramo30, Ramo7, and Ramo6.[5]
Simultaneously, the lipid tail that characterizes Ramoplanin as a lipopeptide is synthesized. For Ramoplanin A2, this is 7-methyl-octanoic acid. Enzymes such as the β-ketoacyl reductase Ramo16 are crucial for this process.[1] The completed fatty acid is then activated by an acyl-CoA synthetase (Ramo18) and loaded onto a dedicated acyl carrier protein (Ramo19), priming it for entry into the main assembly line.[5]
Stage 2: The NRPS Assembly Line - A Molecular Factory
The core of Ramoplanin synthesis is the Non-Ribosomal Peptide Synthetase (NRPS), a series of large, modular enzymes that act as a programmable assembly line.[1][5] Each module is responsible for the recognition, activation, and incorporation of a single amino acid. The Ramoplanin NRPS is encoded by four separate genes (ramo12, ramo13, ramo14, ramo17) and contains 17 modules, one for each amino acid in the final peptide.[5]
A typical NRPS module contains several key domains:
-
Adenylation (A) Domain: Selects a specific amino acid and activates it using ATP, forming an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine cofactor.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain tethered to the previous module.
The Ramoplanin NRPS exhibits several fascinating features. The first module, encoded by ramo12, is believed to act iteratively to incorporate two consecutive asparagine residues.[5] Furthermore, the assembly line lacks dedicated epimerization (E) domains for the synthesis of D-amino acids; instead, it utilizes dual-function C/E domains that catalyze both condensation and epimerization.[5] The assembly process concludes with a Thioesterase (TE) domain at the end of the final module on Ramo14.[5]
Caption: The NRPS assembly line for Ramoplanin A2 biosynthesis.
Stage 3: Tailoring I - Halogenation and Cyclization
As the linear lipopeptide is being assembled, or immediately after its completion, tailoring enzymes begin to modify it. The halogenase Ramo20 acts on the final Hpg residue (position 17), adding a chlorine atom to create chlorophenylglycine (Chp).[3]
Once the full 17-residue chain is assembled, the thioesterase (TE) domain at the C-terminus of Ramo14 performs a crucial dual function. It cleaves the completed lipopeptide from the NRPS assembly line and simultaneously catalyzes an intramolecular esterification reaction between the C-terminal carboxyl group of Chp-17 and the hydroxyl group of the asparagine residue at position 2.[5] This macrocyclization event forms the stable 49-membered depsipeptide ring that is a hallmark of the Ramoplanin structure.[5]
Stage 4: Tailoring II - Glycosylation
The final step in the biosynthesis of Ramoplanin A2 is the attachment of a disaccharide moiety. The mannosyltransferase Ramo29 attaches the first mannose sugar to the hydroxyl group of the Hpg residue at position 11.[5] A second, currently unidentified, mannosyltransferase then adds the second mannose to the first, completing the α-1,2-dimannosyl group and yielding the final, mature Ramoplanin A2 molecule.[5]
Experimental Workflows for Pathway Elucidation
The elucidation of the Ramoplanin A2 biosynthetic pathway has relied on a combination of genetic and biochemical techniques. These self-validating systems provide the causal links between genes and their functions.
Workflow 1: Gene Function Analysis via Knockout Mutagenesis
The most direct way to determine a gene's function is to remove it and observe the effect on the final product. Gene knockout experiments in actinomycetes are challenging but provide definitive evidence.
Caption: Workflow for targeted gene knockout in A. ramoplaninifer.
Protocol 1: Representative Gene Knockout Protocol for A. ramoplaninifer
This protocol is a representative methodology adapted from established techniques for gene disruption in actinomycetes, as specific detailed protocols for A. ramoplaninifer are not widely published.
-
Construction of the Knockout Vector: a. Using genomic DNA from A. ramoplaninifer as a template, amplify ~1.5 kb regions immediately upstream (5' flank) and downstream (3' flank) of the target gene (e.g., ramo29). b. Clone the 5' and 3' flanks on either side of an antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV) within a suitable E. coli cloning vector. c. Subclone the entire disruption cassette (5' flank - resistance gene - 3' flank) into a non-replicating E. coli-Actinoplanes shuttle vector containing an origin of transfer (oriT).
-
Intergeneric Conjugation: a. Grow the E. coli donor strain (e.g., S17-1) harboring the knockout vector and the A. ramoplaninifer recipient strain to mid-log phase. b. Wash and mix the donor and recipient cells. Spot the mixture onto a suitable mating medium (e.g., ISP4 agar) and incubate to allow conjugation. c. Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to counter-select E. coli and apramycin to select for exconjugants).
-
Selection and Verification of Mutants: a. Isolate resistant colonies, which represent single-crossover integration events. b. Propagate these primary exconjugants on non-selective media to encourage a second crossover event, leading to the excision of the vector backbone. c. Screen for colonies that have become sensitive to the vector's antibiotic marker but remain resistant to the knockout cassette's marker (e.g., apramycin). These are potential double-crossover mutants. d. Confirm the gene replacement by PCR using primers that anneal outside the amplified flanking regions. The PCR product from the mutant will be a different size than the wild-type product.
Workflow 2: Biochemical Characterization of Biosynthetic Enzymes
To understand the specific function and substrate specificity of an enzyme, it must be produced in a pure form and tested in vitro.
Protocol 2: Heterologous Expression and Purification of a Ramoplanin Biosynthetic Enzyme (e.g., an A-domain)
-
Cloning and Expression: a. Amplify the coding sequence for the enzyme of interest (e.g., the adenylation domain of a specific NRPS module) from A. ramoplaninifer genomic DNA. b. Clone the gene into a suitable E. coli expression vector (e.g., pET-28a(+)), which adds a hexahistidine (His6) tag to the protein for purification. c. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Incubate at a lower temperature (e.g., 18°C) overnight to improve protein solubility.
-
Purification: a. Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). b. Clarify the lysate by centrifugation to remove cell debris. c. Load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The His6-tagged protein will bind to the nickel resin. d. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. e. Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). f. Assess the purity of the eluted protein by SDS-PAGE. If necessary, perform further purification steps like size-exclusion chromatography.
Protocol 3: ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity
This assay is a classic method to confirm the substrate specificity of an A-domain.[6][7]
-
Reaction Mixture Preparation: a. Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), ATP, the purified A-domain enzyme, and [³²P]-labeled pyrophosphate ([³²P]PPi). b. Prepare separate reaction tubes, each containing a different amino acid to be tested as a potential substrate.
-
Enzymatic Reaction: a. Initiate the reaction by adding the amino acid to the mixture. b. Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 10-30 minutes). c. If the A-domain activates the specific amino acid, it will catalyze the exchange of the [³²P]PPi with the pyrophosphate moiety of ATP, resulting in the formation of [³²P]ATP.
-
Detection and Quantification: a. Quench the reaction by adding a solution of activated charcoal in acid. The charcoal will bind the [³²P]ATP but not the free [³²P]PPi. b. Wash the charcoal to remove unbound [³²P]PPi. c. Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter. d. The amount of radioactivity is directly proportional to the activity of the A-domain with that specific amino acid substrate.
Conclusion and Future Directions
The biosynthetic pathway of Ramoplanin A2 is a masterful example of microbial metabolic engineering. Through the coordinated action of a vast suite of enzymes encoded within a dedicated gene cluster, Actinoplanes ramoplaninifer constructs a potent weapon in the constant battle for survival. The detailed elucidation of this pathway, driven by the experimental approaches outlined here, provides a robust platform for future research. The true power of this knowledge lies in its application. By using techniques like site-directed mutagenesis to alter A-domain specificity or by swapping entire NRPS modules, it is now conceivable to engineer the biosynthetic machinery to produce novel Ramoplanin analogs.[8] These "unnatural" natural products could possess enhanced stability, reduced toxicity, or an expanded spectrum of activity, providing new hope in the fight against antimicrobial resistance. The in-depth understanding of the Ramoplanin A2 pathway is not an end, but a beginning—a blueprint for the rational design of next-generation antibiotics.
References
-
Marcone, G. L., Binda, E., Reguzzoni, M., Gastaldo, L., Dalmastri, C., & Marinelli, F. (2017). Classification of Actinoplanes sp. ATCC 33076, an actinomycete that produces the glycolipodepsipeptide antibiotic ramoplanin, as Actinoplanes ramoplaninifer sp. nov. International Journal of Systematic and Evolutionary Microbiology, 67(10), 4181–4188. [Link]
-
Yushchuk, O., Binda, E., & Marinelli, F. (2024). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]
-
Romero-Rodríguez, A., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 343. [Link]
- McCafferty, D. G., Cudic, P., & Frankel, B. A. (2002). Gene cluster for ramoplanin biosynthesis.
-
Hoertz, A. J. (2010). Studies of Ramoplanin Biosynthesis in Actinoplanes ATCC 33076. Duke University Dissertation. [Link]
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(12), 7071–7079. [Link]
-
Han, J., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLoS ONE, 11(5), e0154121. [Link]
-
Hughes, D. L., & Walker, S. (2011). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Bioorganic & Medicinal Chemistry, 20(2), 859-865. [Link]
-
Datsenko, K. A., & Wanner, B. L. (2000). One-step inactivation of chromosomal genes in Escherichia coli K-12 using PCR products. Proceedings of the National Academy of Sciences, 97(12), 6640-6645. [Link]
- Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces Genetics. John Innes Foundation.
-
Miller, K. A., & Gulick, A. M. (2016). Structural and functional analysis of an NRPS condensation domain integrates β-lactam, D-amino acid, and dehydroamino acid synthesis. Proceedings of the National Academy of Sciences, 113(19), 5296-5301. [Link]
-
Röttig, M., et al. (2011). Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs). Nucleic Acids Research, 39(1), 152-160. [Link]
-
Wu, Z. L., et al. (2011). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. Organic & Biomolecular Chemistry, 9(21), 7349-7352. [Link]
-
Yousef, R. J., & Huss, W. R. (2014). Site-directed Mutagenesis. YouTube. [Link]
-
Brunati, M., Bava, A., Marinelli, F., & Lancini, G. (2005). Influence of leucine and valine on ramoplanin production by Actinoplanes sp. ATCC 33076. The Journal of Antibiotics, 58(7), 473-478. [Link]
-
McCafferty, D. G., et al. (2002). Chemistry and Biology of the Ramoplanin Family of Peptide Antibiotics. Biopolymers, 66(4), 261-284. [Link]
-
Rew, Y., & Boger, D. L. (2005). Total synthesis and structure of the ramoplanin A1 and A3 aglycons. Proceedings of the National Academy of Sciences, 102(33), 11617-11622. [Link]
-
Marschall, E., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 15(1), 195-202. [Link]
-
Hughes, R. A., & Moody, C. J. (2007). The Synthesis of Non-Ribosomal Peptides. Angewandte Chemie International Edition, 46(42), 7930-7954. [Link]
-
Kadi, N., & Challis, G. L. (2009). Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay. Methods in Enzymology, 458, 431-457. [Link]
-
Walker, S., et al. (2002). Total synthesis of the ramoplanin A2 and ramoplanose aglycon. Journal of the American Chemical Society, 124(19), 5288-5290. [Link]
-
Yushchuk, O., et al. (2026). Updated sequence of ramoplanin biosynthetic gene cluster from Actinoplanes ramoplaninifer ATCC 33076. Journal of Applied Genetics. [Link]
-
Brady, S. F., et al. (2020). Discovery of Six Ramoplanin Family Gene Clusters and the Lipoglycodepsipeptide Chersinamycin. Angewandte Chemie International Edition, 60(4), 1877-1882. [Link]
-
Li, Y., et al. (2015). Accurate Detection of Adenylation Domain Functions in Nonribosomal Peptide Synthetases by an Enzyme-linked Immunosorbent Assay System Using Active Site-directed Probes for Adenylation Domains. ACS Chemical Biology, 10(11), 2521-2528. [Link]
-
Challis, G. L., & Ravel, J. (2000). Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs). Journal of Bacteriology, 182(8), 2099-2106. [Link]
Sources
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. atcc.org [atcc.org]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Ramoplanin A2
For: Researchers, scientists, and drug development professionals.
Abstract
Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic with significant activity against a spectrum of multi-drug-resistant Gram-positive pathogens, including vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the sequestration of Lipid II, a crucial precursor in bacterial cell wall synthesis, prevents cross-resistance with other antibiotic classes.[2][3][4] Accurate determination of its Minimum Inhibitory Concentration (MIC) is fundamental for preclinical assessment, resistance monitoring, and clinical breakpoint establishment. This document provides a comprehensive guide to performing broth microdilution and agar dilution MIC assays for Ramoplanin A2, emphasizing critical technical details essential for generating reliable and reproducible data.
Introduction: The Scientific Rationale
The in vitro potency of an antibiotic is quantified by its MIC, defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[5][6] For Ramoplanin A2, determining an accurate MIC presents a unique challenge not encountered with many other antibiotics. Due to its lipophilic nature, Ramoplanin has a high affinity for plastic surfaces, such as those of standard 96-well microtiter plates used in broth microdilution assays.[7][8] This adsorption effectively reduces the concentration of the antibiotic in the broth available to interact with the bacteria, leading to falsely elevated and highly variable MIC values.[7]
This phenomenon underscores the necessity of a modified assay environment. Research has demonstrated that the addition of a small percentage of Bovine Serum Albumin (BSA) to the testing medium acts as a blocking agent, saturating the non-specific binding sites on the plastic and preventing the sequestration of Ramoplanin.[7][8] This guide, therefore, presents protocols standardized in accordance with the principles of the Clinical and Laboratory Standards Institute (CLSI) but adapted to address the specific physicochemical properties of Ramoplanin A2.[9]
Mechanism of Action Pathway
Ramoplanin's primary target is Lipid II, a membrane-anchored precursor essential for peptidoglycan synthesis. By binding to Lipid II, Ramoplanin effectively sequesters it, preventing its utilization by transglycosylase enzymes.[2][3] This blockade of cell wall construction ultimately leads to bacterial cell death. At bactericidal concentrations, Ramoplanin can also induce bacterial membrane depolarization.[10]
Caption: Broth Microdilution Workflow for Ramoplanin A2.
Step-by-Step Procedure
-
Prepare BSA-Supplemented Medium: Aseptically add sterile BSA solution to Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 0.02% (w/v).
-
Prepare Microtiter Plates:
-
Dispense 50 µL of the BSA-supplemented CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL Ramoplanin stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard 50 µL from the last well containing the drug. This will create a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Designate a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies.
-
Suspend them in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in BSA-supplemented CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. (This typically requires a 1:100 dilution of the adjusted suspension, followed by adding 50 µL of this diluted inoculum to the 50 µL of drug/broth in the wells).
-
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. [11]6. Reading Results: The MIC is the lowest concentration of Ramoplanin A2 that completely inhibits visible growth (i.e., no turbidity or pellet) as observed from the bottom of the plate.
Protocol 2: Agar Dilution MIC Assay
This method is considered a reference standard and is useful for testing multiple isolates simultaneously. It is less susceptible to the adsorption issues seen in broth microdilution. [5]
Step-by-Step Procedure
-
Prepare Ramoplanin Stock: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in a suitable solvent as described in section 3.1.
-
Prepare Agar Plates:
-
Melt Mueller-Hinton Agar (MHA) and hold it in a 45-50°C water bath. [7] * Prepare a series of two-fold dilutions of the Ramoplanin stock solution in a sterile diluent.
-
For each desired final concentration, add 1 part of the Ramoplanin dilution to 9 parts of molten MHA (e.g., 2 mL of a 10x drug concentration into 18 mL of agar). [7] * Mix gently but thoroughly by inverting the tube several times to avoid bubbles.
-
Pour the mixture into sterile Petri dishes to a uniform depth of 3-4 mm and allow them to solidify on a level surface. [7] * Prepare a drug-free control plate.
-
-
Prepare Inoculum:
-
Prepare a 0.5 McFarland suspension for each test isolate as described in section 3.3.
-
This suspension can be used directly or diluted further as specified by CLSI guidelines to yield a final inoculum spot of 10⁴ CFU.
-
-
Inoculation: Using a multipoint replicator, apply a standardized spot of each bacterial inoculum onto the surface of the agar plates, starting with the drug-free plate and progressing to the highest concentration.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Ramoplanin A2 that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded. [5]
Quality Control and Interpretation
Self-Validation: Each assay must include Quality Control (QC) strains with known MIC ranges to validate the test's accuracy. [12] QC Procedure: The QC strains (S. aureus ATCC® 29213™ and E. faecalis ATCC® 29212™) must be tested with each batch of MIC assays. The resulting MICs must fall within the acceptable ranges for the results of the test organisms to be considered valid.
QC Ranges: As of early 2026, specific CLSI or EUCAST quality control ranges for Ramoplanin have not been formally published in widely available documents. In the absence of official Ramoplanin ranges, laboratories should establish internal, method-specific ranges. For comparative purposes and to ensure the validity of the overall test system, QC ranges for a well-established glycopeptide like Vancomycin are provided below.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Vancomycin | 1 - 4 |
Source: Data derived from CLSI M100 documentation principles. [9] Interpreting MIC Values: The raw MIC value is compared to established clinical breakpoints to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). [13][14]While official breakpoints for Ramoplanin are not yet universally established, a historical study suggested a susceptibility breakpoint of ≤2.0 µg/mL for Gram-positive cocci when tested without BSA. [8]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum viability issue; Inactive media; Incubation error. | Verify inoculum preparation; Use fresh media; Check incubator temperature. |
| Growth in sterility well | Contamination of media or plate. | Repeat assay with new, sterile materials. |
| QC strain MIC out of range | Procedural error (inoculum, dilution); Reagent issue (drug, media); Contaminated QC strain. | Review all procedural steps; Prepare fresh reagents; Use a fresh subculture of the QC strain. |
| Skipped wells (growth at high conc., no growth at low conc.) | Well-to-well contamination; Improper dilution. | Use careful pipetting technique; Prepare fresh drug dilutions. |
| Falsely high MICs (Broth) | Adsorption of Ramoplanin to plastic. | Ensure 0.02% BSA is added to the CAMHB. This is the most critical step for Ramoplanin. |
References
-
Cheng, T. J., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. Available from: [Link]
-
González, I., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 319. Available from: [Link]
-
González, I., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. PMC, National Institutes of Health. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]
-
ResearchGate. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Available from: [Link]
-
Hamburger, J. B., et al. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(35), 14781–14786. Available from: [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. PubMed, National Institutes of Health. Available from: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
Barry, A. L., & Fuchs, P. C. (1992). Ramoplanin susceptibility testing criteria. Journal of Clinical Microbiology, 30(7), 1932–1935. Available from: [Link]
-
Rolston, K. V., et al. (1996). In-vitro activity of ramoplanin (a novel lipoglycopeptide), vancomycin, and teicoplanin against gram-positive clinical isolates from cancer patients. Journal of Antimicrobial Chemotherapy, 38(2), 265–269. Available from: [Link]
-
ResearchGate. (2006). The mechanism of action of ramoplanin and enduracidin. Available from: [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available from: [Link]
-
U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]
-
Hampton Research. (n.d.). Solubility & Stability Screen 2TM. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
-
UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025. Available from: [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available from: [Link]
-
MDPI. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Available from: [Link]
-
CLSI. (2023). CLSI AST News Update. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Available from: [Link]
-
WSAVA 2017 Congress. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Available from: [Link]
-
Korld. (2018). European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
Sources
- 1. jmilabs.com [jmilabs.com]
- 2. szu.gov.cz [szu.gov.cz]
- 3. nih.org.pk [nih.org.pk]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurosan.de [aurosan.de]
- 8. Antibiotic Stocks [protocols.io]
- 9. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Ramoplanin susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potent and Rapid Bactericidal Activity of Ramoplanin A2: A Guide to Time-Kill Kinetics Assays
Introduction: The Imperative for Characterizing Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic agents. Ramoplanin, a glycolipodepsipeptide antibiotic, has demonstrated potent in vitro activity against a range of clinically significant Gram-positive pathogens, including the notoriously difficult-to-treat Clostridioides difficile and vancomycin-resistant enterococci (VRE).[1][2] A critical component in the preclinical assessment of a new antibiotic is the characterization of its bactericidal or bacteriostatic properties. Time-kill kinetics assays provide invaluable insights into the pharmacodynamics of an antimicrobial agent, revealing the rate and extent of bacterial killing over time. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of time-kill kinetics assays for evaluating the bactericidal activity of Ramoplanin A2.
The Scientific Rationale: Understanding Ramoplanin A2's Mechanism and the Significance of Time-Kill Assays
Ramoplanin A2 exerts its antimicrobial effect through a distinct mechanism of action. It inhibits the transglycosylation step of peptidoglycan biosynthesis by sequestering Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[1] This disruption of cell wall integrity leads to bacterial cell death. Unlike some antibiotics that merely inhibit bacterial growth (bacteriostatic), ramoplanin has been shown to be rapidly bactericidal, a characteristic that is highly desirable in treating severe infections.[3]
Time-kill assays are the gold standard for elucidating the bactericidal nature of an antibiotic.[4] By exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent and quantifying the viable cell count at different time points, these assays can determine:
-
Rate of Killing: How quickly the antibiotic reduces the bacterial population.
-
Concentration-Dependence: Whether increasing the antibiotic concentration leads to a faster and more profound killing effect.
-
Bactericidal vs. Bacteriostatic Activity: A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5]
This information is crucial for predicting clinical efficacy, optimizing dosing regimens, and understanding the potential for resistance development.
Key Considerations for Ramoplanin A2 Time-Kill Assays
Due to its lipoglycopeptide nature, certain precautions must be taken to ensure accurate and reproducible results in time-kill assays with Ramoplanin A2.
-
Adsorption to Surfaces: Lipoglycopeptides have a propensity to bind to plastic surfaces, which can lead to a significant underestimation of their potency.[6][7] To mitigate this, the inclusion of a non-ionic surfactant such as polysorbate-80 (Tween 80) at a low concentration (e.g., 0.002%) in all assay media and diluents is strongly recommended.[6][7][8][9]
-
Solubility: Ramoplanin A2 exhibits good aqueous solubility (>100 mg/mL), simplifying the preparation of stock solutions.[3] Sterile distilled water or a suitable buffer can be used as the solvent.
-
Anaerobic Conditions for C. difficile: As an obligate anaerobe, all manipulations and incubations involving C. difficile must be performed under strict anaerobic conditions.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow of a time-kill kinetics assay.
Caption: General workflow of a time-kill kinetics assay.
Detailed Protocols
Protocol 1: Time-Kill Kinetics Assay for Ramoplanin A2 against Clostridioides difficile
This protocol is specifically designed for the anaerobic bacterium C. difficile.
Materials:
-
Ramoplanin A2 powder
-
C. difficile strain (e.g., ATCC 700057)
-
Gifu Anaerobic Medium (GAM) broth, pre-reduced
-
GAM agar plates
-
Anaerobic chamber or gas jar system
-
Sterile phosphate-buffered saline (PBS) with 0.002% (v/v) Polysorbate-80
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Preparation of Ramoplanin A2 Stock Solution:
-
Accurately weigh Ramoplanin A2 powder and dissolve in sterile distilled water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C or as recommended by the supplier.
-
-
Bacterial Inoculum Preparation:
-
From a fresh culture of C. difficile on GAM agar, inoculate a tube of pre-reduced GAM broth.
-
Incubate anaerobically at 37°C for 18-24 hours.
-
Dilute the overnight culture in fresh, pre-reduced GAM broth to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Verify the initial cell density by serial dilution and plating.
-
-
Assay Setup:
-
In an anaerobic chamber, prepare test tubes containing pre-reduced GAM broth with 0.002% Polysorbate-80 and the desired final concentrations of Ramoplanin A2 (e.g., 0.5x, 1x, 2x, 4x the pre-determined Minimum Inhibitory Concentration [MIC]).
-
Include a growth control tube containing no antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes anaerobically at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Immediately perform ten-fold serial dilutions of each aliquot in sterile PBS with 0.002% Polysorbate-80.
-
Plate 100 µL of appropriate dilutions onto GAM agar plates.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
Count the number of colonies on plates with 30-300 colonies and calculate the CFU/mL for each time point and concentration.
-
Protocol 2: General Time-Kill Kinetics Assay for Ramoplanin A2 against Aerobic Gram-Positive Bacteria (e.g., VRE)
This protocol can be adapted for various aerobic Gram-positive bacteria.
Materials:
-
Ramoplanin A2 powder
-
Test bacterial strain (e.g., Vancomycin-Resistant Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar
-
Sterile phosphate-buffered saline (PBS) with 0.002% (v/v) Polysorbate-80
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Preparation of Ramoplanin A2 Stock Solution: Follow the same procedure as in Protocol 1.
-
Bacterial Inoculum Preparation:
-
Inoculate a tube of CAMHB with the test organism from a fresh agar plate.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes containing CAMHB with 0.002% Polysorbate-80 and the desired final concentrations of Ramoplanin A2.
-
Include a growth control tube.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points, withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions in sterile PBS with 0.002% Polysorbate-80.
-
Plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count colonies and calculate CFU/mL.
-
Data Presentation and Interpretation
The results of a time-kill assay are typically presented as a semi-logarithmic plot of the log10 CFU/mL versus time.
Table 1: Example Data from a Ramoplanin A2 Time-Kill Assay against C. difficile
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 4.8 | 4.1 | 3.5 |
| 4 | 6.8 | 5.3 | 4.1 | 3.2 | <2.0 |
| 6 | 7.5 | 5.1 | 3.5 | <2.0 | <2.0 |
| 8 | 8.1 | 4.9 | <2.0 | <2.0 | <2.0 |
| 24 | 9.0 | 4.5 | <2.0 | <2.0 | <2.0 |
Interpretation of Results:
-
Bactericidal Activity: A reduction of ≥3 log10 CFU/mL from the initial inoculum is considered bactericidal. In the example above, Ramoplanin A2 at 2x and 4x MIC demonstrates bactericidal activity within 6 hours.
-
Bacteriostatic Activity: A <3 log10 reduction in CFU/mL, with the bacterial count remaining relatively stable, indicates a bacteriostatic effect.
-
Concentration-Dependence: If higher concentrations of the drug result in a more rapid and extensive reduction in bacterial viability, the killing is considered concentration-dependent.
Expected Outcomes with Ramoplanin A2
Based on existing literature, the following outcomes can be anticipated when performing time-kill assays with Ramoplanin A2:
-
Rapid Bactericidal Activity: Ramoplanin is expected to exhibit rapid, concentration-dependent killing against susceptible Gram-positive bacteria. A significant reduction in viable counts is often observed within the first few hours of exposure.[3]
-
Potency against C. difficile: Ramoplanin has demonstrated excellent in vitro activity against a large number of C. difficile isolates, with MICs typically in the range of 0.03 to 0.5 µg/mL.[10][11] Time-kill assays are expected to confirm its bactericidal effect against this pathogen.
-
Activity against VRE: Ramoplanin is highly active against vancomycin-resistant enterococci.[12] Time-kill studies should demonstrate its ability to effectively kill these challenging pathogens.
-
No Eagle Effect: Unlike some antibiotics that show a paradoxical decrease in bactericidal activity at very high concentrations (Eagle effect), Ramoplanin has been shown to maintain its bactericidal effect at concentrations well above the MIC.[13]
Troubleshooting and Self-Validation
To ensure the integrity of your time-kill assay data, consider the following:
-
Growth Control: The bacterial population in the growth control tube should exhibit typical logarithmic growth. A lack of growth may indicate issues with the medium, inoculum, or incubation conditions.
-
Initial Inoculum Verification: Always confirm the starting CFU/mL at time zero to accurately calculate the log reduction.
-
Neutralization of Antibiotic Carryover: If there is concern about antibiotic carryover to the agar plates, a neutralization step (e.g., using a specific neutralizer or dilution to a sub-inhibitory concentration) can be incorporated.
-
Reproducibility: Perform experiments in duplicate or triplicate to ensure the reproducibility of the results.
Conclusion
Time-kill kinetics assays are an indispensable tool for characterizing the bactericidal activity of Ramoplanin A2. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can generate robust and reliable data to support the development of this promising antibiotic. The rapid and potent bactericidal action of Ramoplanin A2 against critical pathogens like C. difficile and VRE underscores its potential as a valuable therapeutic option in the fight against antimicrobial resistance.
References
-
Ambush of Clostridium difficile spores by ramoplanin: activity in an in vitro model. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
González, I., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. [Link]
-
Pelaez, T., et al. (2005). In vitro activity of ramoplanin against Clostridium difficile, including strains with reduced susceptibility to vancomycin or with resistance to metronidazole. Antimicrobial Agents and Chemotherapy. [Link]
-
Romero-Gamer, M., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. [Link]
-
Cheng, T. J., et al. (2014). Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Lehtinen, J. (2020). Validation of high-throughput time-kill assay. University of Helsinki. [Link]
-
Al-Ishaq, R. K., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules. [Link]
-
Pelaez, T., et al. (2005). In Vitro Activity of Ramoplanin Against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy. [Link]
-
Montecalvo, M. A., et al. (2001). Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients. The Journal of antimicrobial chemotherapy. [Link]
-
Lehtinen, J. (2020). Validation of high-throughput time-kill assay. University of Helsinki. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Arhin, F. F., et al. (2008). Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (2025). Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing. [Link]
-
TECHLAB. (2015). Ambush of Clostridium difficile Spores by Ramoplanin: Activity in an In Vitro Model. [Link]
-
Boger, D. L., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science. [Link]
-
Arhin, F. F., et al. (2008). Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing. Antimicrobial agents and chemotherapy. [Link]
-
Boger, D. L., et al. (2002). Total Synthesis of the Ramoplanin A2 and Ramoplanose Aglycon. Journal of the American Chemical Society. [Link]
-
Le, P., et al. (2019). Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay. Frontiers in Microbiology. [Link]
-
Nenov, N., et al. (2024). Impact of Polysorbate 80 on the Antimicrobial Activity of Oregano and Thyme. Applied Sciences. [Link]
-
ResearchGate. (2025). Titration of polysorbate 80 in oritavancin MIC test with S. aureus ATCC 29213. [Link]
Sources
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. In-vitro activity of ramoplanin (a novel lipoglycopeptide), vancomycin, and teicoplanin against gram-positive clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of ramoplanin against Clostridium difficile, including strains with reduced susceptibility to vancomycin or with resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay [frontiersin.org]
Application Notes & Protocols: A Comprehensive Guide to Assessing Ramoplanin A2 Efficacy Against Bacterial Biofilms
Introduction: The Challenge of Bacterial Biofilms and the Potential of Ramoplanin A2
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, adhering to surfaces and exhibiting significantly increased resistance to conventional antimicrobial agents. This heightened resistance complicates the treatment of chronic infections, such as those associated with medical implants, and leads to persistent biofouling.
Ramoplanin A2, a glycolipodepsipeptide antibiotic, has emerged as a promising agent against multi-drug-resistant, Gram-positive pathogens.[1][2] Its unique mechanism of action, which is distinct from many currently used antibiotics, makes it a compelling candidate for combating biofilm-associated infections.[1][2] Preclinical studies have already indicated that ramoplanin can exert a rapid bactericidal effect on Staphylococcus aureus biofilms.[1][2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anti-biofilm efficacy of Ramoplanin A2. The protocols herein are designed to be self-validating and are grounded in established microbiological methods, providing not just the "how" but the critical "why" behind each experimental step.
Scientific Foundation: The Mechanism of Ramoplanin A2
Understanding the mechanism of action is crucial for designing and interpreting anti-biofilm assays. Ramoplanin A2 disrupts the bacterial cell wall synthesis pathway at a critical juncture.[1][2]
-
Target: The primary target of Ramoplanin A2 is Lipid II, a pivotal precursor molecule in the biosynthesis of peptidoglycan, the main component of the Gram-positive bacterial cell wall.[1][2]
-
Action: Ramoplanin A2 sequesters Lipid II, preventing its utilization by transglycosylases.[1][2] This action effectively halts the elongation of the peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell death.[1][4]
-
Advantage: This mechanism is complementary to that of glycopeptides like vancomycin and shows no cross-resistance, making it effective against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
At bactericidal concentrations, Ramoplanin has also been shown to induce bacterial membrane depolarization in S. aureus, contributing to its rapid killing effect.[4]
Caption: Mechanism of Ramoplanin A2 action.
Experimental Workflow for Assessing Anti-Biofilm Efficacy
A multi-faceted approach is essential to fully characterize the effect of Ramoplanin A2 on biofilms. The following workflow provides a logical progression from initial screening to in-depth characterization.
Caption: Overall experimental workflow.
Core Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle & Causality: Before assessing biofilm activity, it is crucial to establish the baseline susceptibility of the planktonic (free-floating) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth. This value serves as a critical reference point; anti-biofilm concentrations are often significantly higher than the MIC.[5]
Materials:
-
96-well, flat-bottom microtiter plates
-
Bacterial culture (e.g., S. aureus ATCC 29213) in mid-log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ramoplanin A2 stock solution
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation: Prepare a bacterial inoculum standardized to ~5 x 10^5 CFU/mL in CAMHB.
-
Serial Dilution: Create a two-fold serial dilution of Ramoplanin A2 across the wells of a 96-well plate using CAMHB. Final volume in each well should be 100 µL. Leave columns for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: Determine the MIC by identifying the lowest concentration of Ramoplanin A2 that shows no visible turbidity (or by reading absorbance at 600 nm).
Self-Validation:
-
Positive Control: Must show robust turbidity.
-
Negative Control: Must remain clear.
-
The experiment should be performed in triplicate to ensure reproducibility.
Protocol 2: Biofilm Inhibition & Biomass Quantification (Crystal Violet Assay)
Principle & Causality: The crystal violet (CV) assay is a straightforward, high-throughput method to quantify the total biomass of a biofilm.[6][7] CV is a basic dye that stains both the bacterial cells and components of the EPS matrix.[8] By measuring the amount of retained dye, we can assess Ramoplanin A2's ability to prevent biofilm formation at various concentrations (typically sub-MIC).
Materials:
-
96-well, flat-bottom, tissue-culture treated microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Inoculation & Treatment: Prepare a bacterial inoculum (~1 x 10^6 CFU/mL) in TSB + 1% glucose. In a 96-well plate, add 100 µL of inoculum to wells containing 100 µL of Ramoplanin A2 serial dilutions (final concentrations ranging from 0 to MIC). Include media-only and bacteria-only controls.[9]
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours.[10]
-
Washing: Gently discard the planktonic culture. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be gentle to avoid dislodging the biofilm.[10]
-
Fixation: Fix the biofilm by air-drying or by heating at 60°C for 1 hour.[9]
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[7]
-
Washing: Discard the CV solution and wash the plate thoroughly with water until the control wells are clear.[10]
-
Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[10]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 595 nm.
Data Presentation: Example Crystal Violet Assay Results
| Ramoplanin A2 (µg/mL) | Mean OD 595nm | Std. Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.254 | 0.087 | 0% |
| 0.125 | 1.102 | 0.075 | 12.1% |
| 0.25 | 0.876 | 0.061 | 30.1% |
| 0.5 (MIC) | 0.451 | 0.042 | 64.0% |
| 1.0 | 0.123 | 0.015 | 90.2% |
| 2.0 | 0.055 | 0.009 | 95.6% |
Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
Principle & Causality: This assay determines the minimum concentration of an antimicrobial required to eradicate a pre-formed, mature biofilm.[11][12] This is a more clinically relevant measure of efficacy than the MIC.[12] The MBEC assay often utilizes a peg-lid device (Calgary Biofilm Device) where biofilms are grown on 96 pegs, allowing for high-throughput testing.[13] After treatment, the pegs are placed in fresh media, and surviving bacteria are dislodged (often by sonication) to assess viability.[11]
Materials:
-
MBEC Assay® device (or similar 96-peg lid system)
-
96-well microtiter plates
-
Bacterial culture and appropriate growth medium
-
Ramoplanin A2 stock solution
-
Recovery broth (e.g., TSB)
-
Water bath sonicator
Step-by-Step Methodology:
-
Biofilm Formation: Inoculate a 96-well plate with ~1 x 10^6 CFU/mL of bacteria. Place the peg lid onto the plate and incubate at 37°C for 24 hours with gentle shaking (e.g., 100 rpm) to establish biofilms on the pegs.[11]
-
Rinsing: Transfer the peg lid to a new 96-well plate containing 200 µL of PBS per well and rinse for 1-2 minutes to remove planktonic cells.[11]
-
Challenge Phase: Transfer the rinsed peg lid to a "challenge plate" containing two-fold serial dilutions of Ramoplanin A2. Incubate for a clinically relevant period (e.g., 24 hours) at 37°C.[11]
-
Recovery: Rinse the peg lid again in PBS. Place the lid into a "recovery plate" containing 200 µL of sterile recovery broth in each well.
-
Dislodging: Place the recovery plate in a water bath sonicator for 5-10 minutes to dislodge the biofilm cells from the pegs.[11]
-
Outgrowth: Remove the peg lid and cover the recovery plate with a standard sterile lid. Incubate at 37°C for 24 hours.
-
Determination: The MBEC is the lowest concentration of Ramoplanin A2 that prevents bacterial regrowth in the recovery plate (i.e., no turbidity).[11]
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
Principle & Causality: CLSM is a powerful, non-destructive technique for visualizing the three-dimensional architecture of biofilms in situ.[14][15] When combined with fluorescent viability stains, it provides qualitative and quantitative data on the killing effect of an antimicrobial within the biofilm structure. The standard LIVE/DEAD® BacLight™ kit uses two nucleic acid stains: SYTO® 9 and propidium iodide (PI).[16] SYTO® 9 penetrates all bacterial membranes (live and dead) and fluoresces green. PI only enters cells with compromised membranes (dead cells) and fluoresces red, quenching the green fluorescence.[16]
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, flow cells)
-
LIVE/DEAD® BacLight™ Bacterial Viability Kit or equivalent (SYTO® 9 and Propidium Iodide)
-
Confocal microscope with appropriate lasers and filters (e.g., 488 nm for SYTO® 9, 561 nm for PI)
Step-by-Step Methodology:
-
Biofilm Culture & Treatment: Grow biofilms on glass-bottom dishes for 24-48 hours. Treat the mature biofilms with desired concentrations of Ramoplanin A2 (e.g., MIC, MBEC, and an untreated control) for a set duration (e.g., 24 hours).
-
Staining Preparation: Prepare the staining solution by combining equal volumes of SYTO® 9 and propidium iodide components as per the manufacturer's protocol (a common starting point is 1.5 µL of each component per mL of sterile water or PBS).[17][18]
-
Staining: Gently remove the treatment media from the biofilms and add the staining solution, ensuring the entire biofilm is covered.[19]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.[19]
-
Imaging: Gently rinse with PBS if necessary to reduce background fluorescence. Immediately visualize the biofilm using a confocal microscope. Acquire a series of optical sections (a z-stack) through the entire depth of the biofilm for both green (live) and red (dead) channels.[14]
-
Image Analysis: Use image analysis software (e.g., COMSTAT, ImageJ) to reconstruct 3D images and quantify the biovolume of live and dead cells, providing a quantitative measure of Ramoplanin A2's killing efficacy within the spatial context of the biofilm.[20]
References
-
Carrion, M. et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. Available at: [Link]
-
Cheng, T. J. et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Duke University. (2009). Structure of antibiotic ramoplanin reveals promising mechanism. EurekAlert!. Available at: [Link]
-
Mishra, R. et al. (2021). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. MDPI. Available at: [Link]
-
de la Fuente-Núñez, C. et al. (2013). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology. Available at: [Link]
-
do Amaral, J. G. et al. (2014). Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm. Journal of Applied Oral Science. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Available at: [Link]
-
Innovotech Inc. (2021). MBEC Assay® PROCEDURAL MANUAL Version 2.2. Available at: [Link]
-
CliniSciences. (n.d.). Protocol for Bacterial Biofilm Visualization and Sample Preparation. Available at: [Link]
-
Bio-protocol. (n.d.). Minimum Biofilm Eradication Concentration (MBEC) Assay. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. PMC. Available at: [Link]
-
Bio-protocol. (n.d.). Crystal violet assay. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. PMC. Available at: [Link]
-
Frontiers. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Available at: [Link]
-
Frontiers. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Available at: [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. PMC. Available at: [Link]
-
ACS Omega. (2023). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Available at: [Link]
-
MDPI. (2020). Antimicrobial Treatment of Staphylococcus aureus Biofilms. Available at: [Link]
-
Emery Pharma. (n.d.). Biofilm Eradication Testing. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Microtiter Dish Biofilm Formation Assay. PMC. Available at: [Link]
-
ResearchGate. (2022). Optimising the Live/Dead BacLight staining?. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Generation of Ramoplanin-Resistant Staphylococcus aureus. PMC. Available at: [Link]
-
Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available at: [Link]
-
YouTube. (2022). Live dead stain for fluorescence. Available at: [Link]
Sources
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 3. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Crystal violet assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 13. innovotech.ca [innovotech.ca]
- 14. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
Application Notes & Protocols: Utilizing Ramoplanin A2 in Preclinical Studies of Vancomycin-Resistant Enterococci (VRE)
Abstract
The emergence and spread of vancomycin-resistant Enterococci (VRE) pose a significant global health threat, necessitating the development of novel therapeutic agents. Ramoplanin A2, a glycolipodepsipeptide antibiotic, presents a promising avenue of investigation due to its unique mechanism of action and potent in vitro activity against VRE.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ramoplanin A2 in preclinical VRE studies. We delve into the scientific rationale, provide detailed, field-tested protocols for key in vitro assays, and offer insights into experimental design and data interpretation.
Introduction: The VRE Challenge and the Ramoplanin Opportunity
Vancomycin-resistant Enterococci, particularly Enterococcus faecium and Enterococcus faecalis, are leading causes of nosocomial infections, including bacteremia, urinary tract infections, and endocarditis.[3] Their intrinsic and acquired resistance to a broad range of antibiotics, including the last-resort glycopeptide vancomycin, severely limits therapeutic options.[3]
Ramoplanin emerges as a compelling candidate for VRE-targeted research. It is a naturally derived antibiotic produced by the fermentation of Actinoplanes spp.[4] Its defining characteristic is a novel mechanism of action that circumvents existing resistance pathways. Unlike glycopeptides, which target the D-Ala-D-Ala terminus of peptidoglycan precursors, Ramoplanin inhibits a different, earlier stage of cell wall synthesis.[4] This distinction is the cornerstone of its efficacy against VRE and precludes cross-resistance with vancomycin.[1]
Mechanism of Action: A Differentiated Approach
Ramoplanin's bactericidal activity stems from its ability to sequester Lipid II, a critical lipid carrier molecule that transports peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1][4]
Key Steps in Ramoplanin's Mechanism of Action:
-
Lipid II Sequestration: Ramoplanin forms a complex with Lipid II on the exterior of the bacterial cytoplasmic membrane.[4]
-
Inhibition of Transglycosylation: By binding to Lipid II, Ramoplanin physically obstructs the subsequent transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the peptidoglycan layer.[4]
-
Cell Wall Synthesis Arrest: The disruption of this fundamental process leads to the cessation of cell wall construction, compromising the structural integrity of the bacterium.
-
Bactericidal Effect: This ultimately results in cell lysis and death. Ramoplanin is bactericidal at concentrations close to its Minimum Inhibitory Concentration (MIC).[5]
This mechanism is visually represented in the following diagram:
Caption: Mechanism of Ramoplanin A2 action against VRE.
Core In Vitro Experimental Protocols
The following protocols are foundational for characterizing the activity of Ramoplanin A2 against VRE isolates. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility and comparability of data.[6][7]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of Ramoplanin A2 that visibly inhibits the growth of a VRE isolate. The broth microdilution method is the standard.[8]
Materials:
-
Ramoplanin A2 (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
VRE isolates (e.g., E. faecium, E. faecalis)
-
Reference strains (e.g., E. faecalis ATCC 29212)[9]
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
Protocol:
-
VRE Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the VRE isolate. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Ramoplanin A2 Serial Dilution: a. Prepare a stock solution of Ramoplanin A2 in an appropriate solvent (e.g., 30% methanol or DMSO), as per manufacturer instructions.[9] b. Perform a two-fold serial dilution of Ramoplanin A2 in CAMHB directly in the 96-well plate. Typical concentration ranges to test for VRE are 0.06 to 8 µg/mL.[10][11] c. The final volume in each well should be 50 µL after dilution.
-
Inoculation: a. Add 50 µL of the final VRE inoculum to each well containing the Ramoplanin A2 dilutions. b. This brings the total volume in each well to 100 µL. c. Include a growth control well (inoculum + CAMHB, no drug) and a sterility control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader.
Expected Results: Ramoplanin typically demonstrates potent activity against VRE, with MIC values for 90% of strains (MIC₉₀) often reported at or below 0.5 µg/mL.[2][10][12]
| Organism | Typical Ramoplanin A2 MIC Range (µg/mL) | Reference |
| Vancomycin-Resistant E. faecium | 0.125 - 1.0 | [2][10] |
| Vancomycin-Resistant E. faecalis | 0.25 - 2.0 | [2][10] |
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of Ramoplanin A2 over time.
Protocol Workflow:
Caption: Workflow for a time-kill kinetic assay.
Detailed Steps:
-
Inoculum Preparation: Grow VRE to the mid-logarithmic phase in CAMHB.
-
Assay Setup: Dilute the culture to ~5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with Ramoplanin A2 at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a no-drug growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions and plate onto appropriate agar (e.g., Tryptic Soy Agar) to determine the viable count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.[13]
Expert Insight: Time-kill assays reveal the dynamics of antimicrobial action. For Ramoplanin, a rapid, concentration-dependent killing effect is often observed, which is a desirable characteristic for an effective antibiotic.[14]
Synergy Testing (Checkerboard Assay)
Objective: To investigate whether Ramoplanin A2 acts synergistically with other antibiotics against VRE. Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.
Method: The checkerboard microdilution assay is a common method.[15]
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Ramoplanin A2 along the y-axis and a second antibiotic (e.g., daptomycin, linezolid) along the x-axis.
-
Inoculation & Incubation: Inoculate the plate with the VRE suspension as described for the MIC assay and incubate.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing growth inhibition:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Rationale: Combining agents with different mechanisms of action can be a powerful strategy to overcome resistance and enhance efficacy. For example, investigating Ramoplanin (cell wall synthesis inhibitor) with an agent that disrupts protein synthesis could reveal synergistic interactions.
Advanced Applications and Considerations
-
Biofilm Inhibition: VRE are notorious for forming biofilms, which contribute to their persistence. Protocols to assess Ramoplanin's activity against VRE biofilms, using crystal violet staining or confocal microscopy, are highly relevant. Preclinical studies have shown Ramoplanin can have a rapid bactericidal effect on biofilms of other Gram-positive pathogens.[1]
-
In Vivo Models: While Ramoplanin's systemic use is limited by poor tolerability upon injection, its minimal absorption from the gastrointestinal tract makes it a candidate for VRE decolonization.[1][16] Mouse models of intestinal colonization are crucial for evaluating this application.[16][17] These studies typically involve administering Ramoplanin in drinking water to VRE-colonized mice and monitoring fecal VRE counts.[17]
Conclusion
Ramoplanin A2 represents a scientifically robust tool for researchers investigating novel strategies against VRE. Its unique mechanism of action provides a clear advantage, and its potent in vitro activity is well-documented. By employing the standardized and validated protocols outlined in these notes, researchers can generate high-quality, reproducible data to accurately assess the potential of Ramoplanin A2 and its derivatives in the ongoing fight against multidrug-resistant pathogens.
References
-
ResearchGate. (2025, August 7). Ramoplanin: A novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients. Retrieved from ResearchGate.
-
Frontiers in Microbiology. (2017, March 5). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Retrieved from Frontiers in Microbiology.
-
American Society for Microbiology. (n.d.). Efficacy of Oral Ramoplanin for Inhibition of Intestinal Colonization by Vancomycin-Resistant Enterococci in Mice. Retrieved from ASM Journals.
-
Google Patents. (n.d.). US20140294925A1 - Formulations combining ramoplanin and rhamnolipids for combating bacterial infection. Retrieved from Google Patents.
-
PubMed. (2004, June 15). Efficacy of oral ramoplanin for inhibition of intestinal colonization by vancomycin-resistant enterococci in mice. Retrieved from PubMed.
-
PubMed. (n.d.). In Vitro Activity of Ramoplanin Against Vancomycin-Resistant Gram-Positive Organisms. Retrieved from PubMed.
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing for Enterococci. Retrieved from NIH.
-
National Institutes of Health. (n.d.). Generation of Ramoplanin-Resistant Staphylococcus aureus. Retrieved from NIH.
-
American Society for Microbiology. (n.d.). Vancomycin-Resistant Enterococci. Retrieved from ASM Journals.
-
National Institutes of Health. (n.d.). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Retrieved from NIH.
-
American Society for Microbiology. (n.d.). In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms. Retrieved from ASM Journals.
-
American Society for Microbiology. (n.d.). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Retrieved from ASM Journals.
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from NIH Islamabad.
-
ResearchGate. (n.d.). Time-kill curves of MSSA ATCC 25923 exposed to ramoplanin (A) and.... Retrieved from ResearchGate.
-
National Institutes of Health. (n.d.). In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms. Retrieved from NIH.
-
Clinical and Laboratory Standards Institute. (2019, January). CLSI AST News Update. Retrieved from CLSI.
-
PLOS One. (2016, May 5). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. Retrieved from PLOS One.
-
PNAS. (2009, August 18). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Retrieved from PNAS.
-
MDPI. (2021, September 16). Alternatives to Fight Vancomycin-Resistant Staphylococci and Enterococci. Retrieved from MDPI.
-
Antimicrobial Agents and Chemotherapy. (1992, October 11). In vitro activity of ramoplanin against vancomycin-resistant gram.... Retrieved from AAC.
-
PLOS. (n.d.). Repurposing ebselen for decolonization of vancomycin-resistant enterococci (VRE). Retrieved from PLOS.
-
American Society for Microbiology. (n.d.). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Retrieved from ASM Journals.
-
Journal of Clinical Microbiology. (2022, June 13). Antimicrobial Susceptibility Testing for Enterococci. Retrieved from JCM.
-
National Institutes of Health. (2017, March 6). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Retrieved from NIH.
-
Frontiers. (2017, June 29). Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective. Retrieved from Frontiers.
-
Clinical and Laboratory Standards Institute. (2019, September 19). CLSI MR06 - Daptomycin Breakpoints for Enterococci. Retrieved from CLSI.
-
Royal Society of Chemistry. (2023, September 29). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Retrieved from RSC Publishing.
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation | PLOS One [journals.plos.org]
- 10. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Repurposing ebselen for decolonization of vancomycin-resistant enterococci (VRE) | PLOS One [journals.plos.org]
- 15. US20140294925A1 - Formulations combining ramoplanin and rhamnolipids for combating bacterial infection - Google Patents [patents.google.com]
- 16. Efficacy of Oral Ramoplanin for Inhibition of Intestinal Colonization by Vancomycin-Resistant Enterococci in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of oral ramoplanin for inhibition of intestinal colonization by vancomycin-resistant enterococci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ramoplanin A2 Analogues
Introduction: The Urgent Need for Novel Antibiotics and the Promise of Ramoplanin A2 Analogues
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Ramoplanin, a potent lipoglycodepsipeptide antibiotic, represents a promising class of therapeutics. It exhibits remarkable activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Ramoplanin's distinct mechanism involves sequestering Lipid II, an essential precursor in bacterial cell wall biosynthesis, thereby inhibiting peptidoglycan formation and leading to rapid bactericidal effects.[1][2] This mode of action is complementary to many existing antibiotics, making cross-resistance less likely.[1]
Despite its potent antimicrobial activity, the clinical development of native Ramoplanin has been hampered by poor pharmacokinetic properties, including instability in plasma and poor tolerability upon injection.[3] This has spurred significant interest in the synthesis of Ramoplanin A2 analogues to overcome these limitations and unlock the full therapeutic potential of this antibiotic class. Solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology for generating libraries of Ramoplanin A2 analogues, enabling systematic structure-activity relationship (SAR) studies.[3][4] This application note provides a detailed guide for the synthesis of Ramoplanin A2 analogues using Fmoc-based SPPS, with a focus on the underlying chemical principles and practical considerations for successful execution.
Strategic Overview: Navigating the Synthesis of a Complex Lipodepsipeptide
The synthesis of Ramoplanin A2 analogues is a formidable challenge due to the molecule's complex architecture, which includes a 17-residue cyclic depsipeptide core, several non-proteinogenic amino acids (including arylglycines), and a lipid tail.[3][4] A successful synthesis hinges on a carefully planned strategy that addresses key challenges such as macrocyclization, prevention of epimerization of sensitive residues, and ensuring the orthogonal protection of reactive side chains.[4][5][6]
This protocol will detail a robust Fmoc/tBu-based SPPS strategy. The general workflow involves the linear assembly of the peptide chain on a solid support, followed by on-resin or solution-phase macrocyclization, and concluding with cleavage from the resin and purification.[7][8]
Below is a conceptual workflow for the synthesis of a Ramoplanin A2 analogue.
Caption: General workflow for the solid-phase synthesis of Ramoplanin A2 analogues.
Materials and Reagents
Resins
| Resin Type | Typical Loading | Application |
| 2-Chlorotrityl chloride (2-CTC) resin | 1.0 - 1.6 mmol/g | Attachment of the C-terminal amino acid, acid-labile cleavage preserves side-chain protecting groups if needed. |
| Rink Amide resin | 0.4 - 0.8 mmol/g | For analogues with a C-terminal amide. |
| Pre-loaded Wang or PAM resin | 0.3 - 1.0 mmol/g | Alternative for C-terminal acid, requires different cleavage conditions. |
Fmoc-Protected Amino Acids
A complete set of standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) is required.[7] Special consideration must be given to the non-proteinogenic residues present in Ramoplanin, which may require custom synthesis or specialized suppliers. The use of arylglycines necessitates careful selection of coupling conditions to minimize epimerization.[4][9]
Coupling and Deprotection Reagents
| Reagent | Function | Concentration/Ratio |
| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling agent | 3-5 equivalents |
| Ethyl Cyanohydroxyiminoacetate (Oxyma) | Additive to suppress racemization | 3-5 equivalents |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Aminium-based coupling agent for difficult couplings | 3-5 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions | 6-10 equivalents |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Reagent grade |
Cleavage and Purification Reagents
| Reagent | Function | Typical Composition |
| Trifluoroacetic acid (TFA) | Cleavage from resin and removal of side-chain protecting groups | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) |
| Diethyl ether (cold) | Precipitation of cleaved peptide | Reagent grade |
| Acetonitrile (ACN) | Mobile phase for HPLC | HPLC grade |
| Water (H₂O) | Mobile phase for HPLC | HPLC grade, 18 MΩ·cm |
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading (2-CTC Resin)
The causality behind using 2-CTC resin lies in its high acid lability, which allows for the release of the peptide with its side-chain protection intact if a fragment condensation strategy is desired. More commonly, it allows for mild cleavage conditions that minimize side reactions.
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (1.2 mmol/g) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the C-terminal Fmoc-amino acid in a minimal amount of DMF. Add 6 equivalents of DIPEA and mix.
-
Loading: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 2: Iterative Peptide Chain Elongation (Fmoc-SPPS)
This protocol follows the standard Fmoc-SPPS cycle.[7][10] Each cycle consists of a deprotection step to remove the N-terminal Fmoc group, followed by a coupling step to add the next amino acid.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
-
Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Activation: In a separate vial, pre-activate 3-5 equivalents of the next Fmoc-amino acid with 3-5 equivalents of DIC/Oxyma or HATU in DMF for 5-10 minutes. For arylglycine residues, maintaining a low temperature during coupling is critical to minimize epimerization.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-6 for each amino acid in the sequence.
Protocol 3: On-Resin Macrocyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect on the solid support.[11][12][13] The choice of cyclization strategy (head-to-tail, side-chain-to-side-chain) will dictate the specific protecting group scheme. For a head-to-tail lactam cyclization, the N-terminal Fmoc group is removed, and the C-terminal is activated while still attached to the resin via a side chain.
-
Linear Peptide Synthesis: Synthesize the linear peptide precursor on a resin that allows for side-chain attachment of the C-terminal amino acid (e.g., using Fmoc-Asp(OAll)-OH on a Rink Amide resin).[14]
-
Selective Deprotection: Remove the orthogonal protecting groups from the N-terminus (Fmoc) and the C-terminus (e.g., Allyl ester via Pd(0) catalysis).[15]
-
Cyclization: Add a solution of a suitable coupling agent (e.g., HATU or PyBOP) and a non-nucleophilic base (e.g., DIPEA) in DMF to the resin.
-
Reaction: Agitate the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage from Resin and Global Deprotection
The choice of cleavage cocktail is critical to prevent side reactions, especially with sensitive residues. The use of scavengers like TIS is essential to quench reactive carbocations generated during the cleavage of t-butyl-based protecting groups.[16]
-
Resin Preparation: Wash the dried peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add 10 mL of the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.
-
Reaction: Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2 x 40 mL) and centrifuge.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Characterization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[17][18][19] Mass spectrometry and NMR are then used to confirm the identity and purity of the final product.[20]
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC-MS to identify those containing the pure product.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized analogue using ESI-MS or MALDI-TOF MS.
-
Nuclear Magnetic Resonance (NMR): For detailed structural characterization, 1D and 2D NMR spectroscopy can be employed to confirm the peptide sequence and conformation.[4]
-
Data Presentation and Expected Results
The success of the synthesis is evaluated by the yield and purity of the final product. The synthesis of Ramoplanin A2 analogues is complex, and overall yields can vary significantly depending on the sequence and cyclization efficiency.[4][5]
Table of Expected Yields and Purity:
| Synthesis Stage | Expected Outcome | Typical Yield | Purity (by HPLC) |
| Linear Peptide Synthesis | Peptidyl-resin | >95% (based on resin loading) | N/A |
| Cyclization | Cyclized peptidyl-resin | 30-70% | N/A |
| Cleavage and Precipitation | Crude peptide | 50-90% (from cyclized resin) | 20-60% |
| RP-HPLC Purification | Purified peptide | 10-40% (from crude) | >95% |
| Overall Yield | Purified Ramoplanin A2 Analogue | 3-9% [4][5][9] | >95% |
Troubleshooting Common Issues in Ramoplanin Analogue Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance, peptide aggregation. | Use a stronger coupling agent (e.g., HATU), increase coupling time and temperature, or use a different solvent system. |
| Epimerization of Arylglycines | Prolonged activation, high temperature. | Use DIC/Oxyma at low temperatures, minimize pre-activation time.[4] |
| Incomplete Cyclization | Unfavorable peptide conformation, steric hindrance. | Screen different cyclization reagents and conditions, consider solution-phase cyclization at high dilution.[12][13] |
| Side Product Formation during Cleavage | Inadequate scavenging of reactive species. | Increase the amount and variety of scavengers in the TFA cocktail (e.g., add ethanedithiol for Trp-containing peptides). |
| Poor HPLC Resolution | Inappropriate column or mobile phase. | Optimize the HPLC gradient, try a different stationary phase (e.g., C8 or phenyl), or adjust the mobile phase pH.[17] |
Conclusion and Future Perspectives
The solid-phase synthesis of Ramoplanin A2 analogues is a challenging yet rewarding endeavor that opens up new avenues for the development of potent antibiotics against multidrug-resistant bacteria. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of these complex molecules. By systematically modifying the structure of Ramoplanin A2, researchers can explore the SAR of this important antibiotic class, leading to the identification of new clinical candidates with improved pharmacological properties. The continued innovation in SPPS methodologies, including the development of novel protecting groups, coupling reagents, and cyclization strategies, will undoubtedly facilitate the synthesis of even more complex and potent Ramoplanin A2 analogues in the future.[3][4]
References
-
Marschall, E., Cass, R.W., Prasad, K.M., Swarbrick, J.D., McKay, A.I., Payne, J.A.E., Cryle, M.J., & Tailhades, J. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 15, 195-203. [Link]
-
Vicente, F., Gonzalez, I., de la Cruz, M., Pérez, M., Martin, J., Tormo, J.R., Garcia-Lacoba, M., & Genilloud, O. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 393. [Link]
-
Marschall, E., Cass, R.W., Prasad, K.M., Swarbrick, J.D., McKay, A.I., Payne, J.A.E., Cryle, M.J., & Tailhades, J. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Marschall, E., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science. [Link]
-
Marschall, E., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. RSC Publishing. [Link]
- Google Patents. (n.d.). On-resin peptide cyclization.
-
Mercer, G. J., et al. (2018). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 62(7), e00392-18. [Link]
-
Lebl, M., & Krchnák, V. (2010). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. Journal of Peptide Science, 16(5), 236-240. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(1), 163. [Link]
-
Krieger, D. E., Erickson, B. W., & Merrifield, R. B. (1976). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 73(9), 3160-3164. [Link]
-
Feliu, L., & Planas, M. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 299. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
Liu, S., et al. (2016). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 113(31), 8684-8689. [Link]
-
Walker, S., & Lo, M. C. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(2), 69-76. [Link]
-
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-33. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Mingeot-Leclercq, M. P., & Décout, J. L. (2016). Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria. Future Medicinal Chemistry, 8(10), 1103-1124. [Link]
-
de la Torre, B. G., & Andreu, D. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. ResearchGate. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2186. [Link]
-
Brötz, E., et al. (2024). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. ResearchGate. [Link]
-
PNAS. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(18), 7373-7377. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Lebl, M., & Krchnák, V. (2010). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PubMed. [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2002). Total Synthesis of the Ramoplanin A2 and Ramoplanose Aglycon. Retrieved from [Link]
-
Iwaoka, M., et al. (2022). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 27(19), 6538. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
ResearchGate. (2016). Cyclic Lipodepsipeptides: A New Class of Antibacterial Agents in the Battle Against Resistant Bacteria. Retrieved from [Link]
-
LinkedIn. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01944F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 12. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. biovera.com.au [biovera.com.au]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ramoplanin A2 in Human Plasma
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramoplanin A2 in human plasma. Ramoplanin A2, a potent lipoglycodepsipeptide antibiotic, is under investigation for its efficacy against multi-drug-resistant Gram-positive bacteria.[1] Accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive protocol, from sample preparation to data acquisition and analysis, grounded in established bioanalytical method validation principles as outlined by the FDA and ICH guidelines.[2][3][4]
Introduction: The Analytical Imperative for Ramoplanin A2
Ramoplanin is a complex antibiotic mixture, with Ramoplanin A2 being the most abundant and a key active component.[5] It exhibits a unique mechanism of action, inhibiting bacterial cell wall biosynthesis by sequestering Lipid II, a critical peptidoglycan precursor.[1] This mode of action makes it a promising candidate against challenging pathogens like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1]
The therapeutic potential of Ramoplanin A2 is, however, accompanied by pharmacokinetic challenges, including poor oral absorption and potential for instability.[6] Consequently, the ability to accurately measure its concentration in plasma is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for establishing a clear dose-response relationship in clinical trials. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification of complex molecules like Ramoplanin A2.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but also the scientific rationale behind the methodological choices to ensure robust and reliable results.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of Ramoplanin A2 is fundamental to developing a successful LC-MS/MS method.
-
Structure and Molecular Weight: Ramoplanin A2 is a large lipoglycodepsipeptide with a molecular weight of approximately 2554 Da.[9] Its complex structure includes a 17-amino acid macrocycle, a lipid side chain, and sugar moieties.[10][11] This large size and peptidic nature influence its solubility, stability, and chromatographic behavior.
-
Hydrophobicity: The lipid side chain imparts significant hydrophobicity, necessitating the use of organic solvents for efficient extraction and to prevent adsorptive losses during sample handling.
-
Charge State: The presence of multiple ionizable groups allows for the formation of multiply-charged ions in the mass spectrometer source, which can be leveraged for enhanced sensitivity.
Experimental Workflow Overview
The analytical workflow is a multi-stage process designed to isolate Ramoplanin A2 from the complex plasma matrix, separate it from potential interferences, and detect it with high specificity and sensitivity.
Caption: High-level overview of the analytical method.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Ramoplanin A2 Reference Standard | >95% Purity | Sourced from a reputable supplier |
| Internal Standard (IS) | Stable Isotope Labeled Ramoplanin A2 or structural analog | Custom synthesis or commercial source |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Sourced from an accredited biobank |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, MilliporeSigma |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, MilliporeSigma |
| Formic Acid (FA) | LC-MS Grade, >99% | Fisher Scientific, MilliporeSigma |
| Water | Deionized, 18.2 MΩ·cm | In-house purification system |
| 96-well Deep-well Plates | Polypropylene | Waters, Eppendorf |
| 96-well Collection Plates | Polypropylene | Waters, Eppendorf |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS/MS system.
Rationale: Acetonitrile is an effective precipitating agent for plasma proteins. The acidic condition created by formic acid aids in complete precipitation and improves the stability and ionization of Ramoplanin A2.
Step-by-Step Protocol:
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
-
Aliquoting: In a 96-well deep-well plate, aliquot 50 µL of each sample, standard, and QC.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 ACN:Water) to all wells except for the blank matrix samples.
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well.
-
Mixing: Mix thoroughly by vortexing for 2 minutes at 1500 rpm.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., Water with 0.1% Formic Acid).
-
Final Mixing: Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes before placing in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides good retention for the hydrophobic Ramoplanin A2. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 5% to 95% B over 5 minutes | A gradient is necessary to elute the analyte and clean the column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL | Balances sensitivity with potential for matrix effects. |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ramoplanin A2 readily forms positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| Capillary Voltage | 3.5 kV | Optimized for ion generation. |
| Source Temperature | 150°C | Optimized for desolvation. |
| Desolvation Temperature | 400°C | Optimized for desolvation. |
| MRM Transitions | Ramoplanin A2: [M+2H]2+ → y-ion (e.g., 1277.7 → 1196.7)[7] | The doubly charged precursor is often abundant. Product ions should be optimized. |
| Internal Standard: To be determined based on the IS used |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10.[2][4]
Caption: Essential parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.[12] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Four QC levels (LLOQ, Low, Mid, High). Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[13][14] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤15% across at least six different matrix lots. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| - Freeze-Thaw | At least 3 cycles | |
| - Short-Term | Room temperature for a defined period | |
| - Long-Term | Storage temperature (-20°C or -80°C) for a defined period | |
| - Post-Preparative | In autosampler for a defined period | |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted and accurately quantified. | Accuracy and precision of diluted samples should be within ±15%. |
Data Analysis and Interpretation
Data processing is typically performed using the software provided with the mass spectrometer.
-
Peak Integration: Integrate the chromatographic peaks for Ramoplanin A2 and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
-
Quantification: Determine the concentration of Ramoplanin A2 in unknown samples by back-calculating from the calibration curve using their measured peak area ratios.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Ramoplanin A2 in human plasma. The protocol, from sample preparation to data analysis, is designed to meet the stringent requirements of regulated bioanalysis. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data to support drug development programs for this promising antibiotic.
References
-
Ewles, M. F., Turpin, P. E., Goodwin, L., & Bakes, D. M. (2011). Validation of a bioanalytical method for the quantification of a therapeutic peptide, ramoplanin, in human dried blood spots using LC-MS/MS. Biomedical Chromatography, 25(9), 995–1002. [Link]
-
Jin, L., et al. (2021). Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS. Frontiers in Environmental Science, 9, 785408. [Link]
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819-6827. [Link]
-
Ciabatti, R., et al. (2001). Synthesis and Preliminary Biological Characterization of New Semisynthetic Derivatives of Ramoplanin. Journal of Medicinal Chemistry, 44(12), 1945-1952. [Link]
-
Boger, D. L., et al. (2000). Total synthesis and structure of the ramoplanin A1 and A3 aglycons: Two minor components of the ramoplanin complex. Proceedings of the National Academy of Sciences, 97(25), 13649–13654. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Yin, N., et al. (2020). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 11(1), 188-194. [Link]
-
Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001. [Link]
-
Song, C., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLoS ONE, 11(5), e0154922. [Link]
-
Gonzalez, I., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 399. [Link]
-
Jin, L., et al. (2021). Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution. Frontiers in Environmental Science. [Link]
-
U.S. Food and Drug Administration. (n.d.). Analysis of Peptide Antibiotics in Milk Using High Resolution Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
-
Walker, S., et al. (2006). Alanine Scan of [L-Dap2]Ramoplanin A2 Aglycon: Assessment of the Importance of Each Residue. Journal of the American Chemical Society, 128(37), 12101–12109. [Link]
-
van de Merbel, N., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1193-1203. [Link]
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
Sources
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pnas.org [pnas.org]
- 6. Alanine Scan of [L-Dap2]Ramoplanin A2 Aglycon: Assessment of the Importance of Each Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 9. Validation of a bioanalytical method for the quantification of a therapeutic peptide, ramoplanin, in human dried blood spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes & Protocols: Utilizing Ramoplanin A2 as a Precision Tool in Microbial Cell Wall Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ramoplanin A2
Ramoplanin is a potent lipoglycodepsipeptide antibiotic complex produced by the actinomycete Actinoplanes sp. ATCC 33076.[1][2] The major and most active component of this complex is Ramoplanin A2.[2] It exhibits powerful bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4][5]
Unlike many antibiotics that target intracellular processes, Ramoplanin's large molecular size and solubility prevent it from readily penetrating the bacterial membrane.[1] Its mechanism of action is extracellular, targeting a critical and highly conserved step in the biosynthesis of the bacterial cell wall—peptidoglycan (PG) synthesis.[3][4] This unique mode of action, which involves sequestering the essential precursor Lipid II, makes Ramoplanin A2 an invaluable tool for researchers studying the intricacies of cell wall construction, integrity, and the discovery of new antibacterial agents.[3][4][6] This guide provides a detailed overview of its mechanism and protocols for its application in a research setting.
Elucidating the Mechanism of Action
The efficacy of Ramoplanin A2 stems from its ability to specifically inhibit the late stages of peptidoglycan biosynthesis.[4] While early studies suggested it might inhibit the MurG-catalyzed conversion of Lipid I to Lipid II, subsequent and more definitive research has shown that its primary target is the subsequent step.[1][6]
Ramoplanin A2 functions by binding with high affinity to Lipid II, the essential peptidoglycan precursor located on the outer leaflet of the cytoplasmic membrane.[1][6][7] This binding is not a simple 1:1 interaction. Evidence strongly indicates that Ramoplanin A2 first forms a C2 symmetrical dimer, which then sequesters Lipid II with a 2:1 stoichiometry (two Ramoplanin molecules to one Lipid II molecule).[1][7][8] This sequestration physically obstructs the substrate from the transglycosylase enzymes that are responsible for polymerizing the glycan chains of the cell wall.[3][4][7] By effectively removing the available pool of Lipid II, Ramoplanin A2 halts cell wall construction, leading to a loss of structural integrity, osmotic instability, and ultimately, cell death.[6]
At concentrations at or above its minimal bactericidal concentration (MBC), Ramoplanin A2 has also been shown to induce depolarization of the bacterial membrane, which may contribute to its rapid bactericidal activity.[1]
Sources
- 1. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 4. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ramoplanin A2 Technical Support Center: Navigating Intravenous Tolerability Challenges
Welcome to the technical support center for Ramoplanin A2. This resource is designed for researchers, scientists, and drug development professionals who are exploring the therapeutic potential of this potent antibiotic. While Ramoplanin A2 exhibits excellent activity against a range of multi-drug-resistant Gram-positive pathogens, its development for systemic applications has been historically hindered by low intravenous (IV) tolerability.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, diagnose, and mitigate challenges related to hemolysis and phlebitis in your research.
Our approach is grounded in scientific expertise and practical, field-proven insights to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the intravenous tolerability of Ramoplanin A2.
Q1: What is the primary mechanism of action of Ramoplanin A2?
Ramoplanin A2 is a glycolipodepsipeptide antibiotic that disrupts the bacterial cell wall synthesis.[1] Its primary mode of action is the sequestration of Lipid II, a crucial peptidoglycan precursor, which prevents its polymerization and cross-linking, ultimately leading to bacterial cell death.[1][2][3] This mechanism is distinct from many other classes of antibiotics, making it effective against pathogens like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: Why does Ramoplanin A2 exhibit low intravenous tolerability?
Parenteral administration of Ramoplanin A2 is associated with two main adverse effects:
-
Hemolysis: The drug can induce the rupture of red blood cells (erythrocytes), releasing hemoglobin into the plasma.[4]
-
Phlebitis: It can cause inflammation of the veins at the injection site.
These toxicities have largely restricted the clinical development of Ramoplanin to oral formulations for gastrointestinal infections, where it is not systemically absorbed.[1]
Q3: What is the proposed mechanism of Ramoplanin A2-induced hemolysis?
While the precise mechanism is not fully elucidated, it is believed to be a form of toxic hemolysis resulting from direct interaction of the drug with the erythrocyte membrane.[5] The lipophilic side chain of the Ramoplanin A2 molecule likely plays a role in disrupting the lipid bilayer of the red blood cell membrane. This can lead to the formation of pores or a general destabilization of the membrane, increasing its permeability to ions like Na+ and K+.[6] The subsequent osmotic imbalance causes the cell to swell and lyse.[7]
Q4: Are there any derivatives of Ramoplanin A2 with improved IV tolerability?
Q5: What formulation strategies can be employed to mitigate the low IV tolerability of Ramoplanin A2?
Several formulation strategies have been explored to reduce the local toxicity of intravenous drugs:
-
Liposomal Encapsulation: Encapsulating Ramoplanin A2 within liposomes can shield the erythrocyte membranes and vascular endothelium from direct exposure to the drug, potentially reducing hemolysis and phlebitis.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with lipophilic drugs like Ramoplanin A2. This complexation can decrease the concentration of free drug in solution, thereby reducing its hemolytic activity.[10]
-
Fat Emulsions: Intravenous fat emulsions may also serve as a vehicle to reduce the direct interaction of Ramoplanin A2 with blood components and the vessel wall.[11]
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing specific experimental challenges.
Troubleshooting Hemolysis in In Vitro Experiments
Issue: Significant hemolysis observed in preliminary in vitro blood compatibility assays.
Possible Cause: Direct interaction of Ramoplanin A2 with erythrocyte membranes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing Ramoplanin A2-induced hemolysis.
Experimental Protocol: In Vitro Hemolysis Assay
This protocol is adapted from established methods for assessing drug-induced hemolysis.[5][12][13]
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood (human or rabbit) stabilized with an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBCs by resuspending the pellet in 10 volumes of sterile, isotonic phosphate-buffered saline (PBS), pH 7.4.
-
Repeat the centrifugation and washing steps three times.
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
-
Assay Procedure:
-
Prepare a serial dilution of Ramoplanin A2 in PBS.
-
In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each Ramoplanin A2 dilution.
-
Controls:
-
Negative Control: 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100 solution.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percent hemolysis against the Ramoplanin A2 concentration to determine the HC50 value.
-
Data Interpretation:
| % Hemolysis | Interpretation |
| < 5% | Non-hemolytic |
| 5% - 25% | Slightly to moderately hemolytic |
| > 25% | Highly hemolytic |
Troubleshooting Phlebitis in In Vivo Studies
Issue: Observation of erythema, swelling, and vascular damage at the injection site in animal models.
Possible Cause: Direct irritation of the vascular endothelium by Ramoplanin A2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing Ramoplanin A2-induced phlebitis.
Experimental Protocol: Rabbit Ear Vein Model for Phlebitis Assessment
This protocol is based on established methods for evaluating drug-induced vascular injury.[11][14][15]
-
Animal Model:
-
Use healthy New Zealand white rabbits.
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Procedure:
-
Anesthetize the rabbit according to the approved protocol.
-
Select the marginal ear vein for infusion. The vein can be dilated using a warm compress.[16]
-
Insert a 24-gauge catheter into the vein and secure it.[15]
-
Infuse the Ramoplanin A2 solution (or vehicle control) at a controlled rate using an infusion pump.
-
After the infusion is complete, flush the catheter with sterile saline and remove it.
-
Apply gentle pressure to the insertion site to achieve hemostasis.[16]
-
-
Evaluation:
-
Visually inspect the injection site at regular intervals (e.g., 6, 12, 24, and 48 hours) post-infusion.
-
Score the degree of phlebitis based on a standardized scale (see table below).
-
At the end of the observation period, euthanize the animals and collect the vein segments for histopathological analysis.
-
Process the tissue samples for hematoxylin and eosin (H&E) staining to assess for inflammation, endothelial damage, and thrombosis.
-
Phlebitis Scoring Scale:
| Score | Observation |
| 0 | No signs of inflammation |
| 1 | Slight erythema and/or swelling at the injection site |
| 2 | Moderate erythema and swelling |
| 3 | Severe erythema, swelling, and a palpable venous cord |
| 4 | Severe inflammation with venous thrombosis |
Section 3: Formulation Strategies to Enhance Tolerability
The following table summarizes potential formulation approaches to reduce the intravenous toxicity of Ramoplanin A2.
| Formulation Strategy | Proposed Mechanism of Action | Key Considerations |
| Cyclodextrin Complexation | Encapsulates the lipophilic portion of Ramoplanin A2, reducing the concentration of free drug available to interact with cell membranes.[10] | - Selection of the appropriate cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) is crucial.[10]- The stability of the inclusion complex in the bloodstream needs to be evaluated.[17]- A 1:2 molar ratio of drug to cyclodextrin is a common starting point for formulation development.[17] |
| Liposomal Formulation | Sequesters Ramoplanin A2 within the aqueous core or lipid bilayer of the liposome, preventing direct contact with blood components. | - The lipid composition (e.g., DPPC/DMPG) and preparation method (e.g., thin-film hydration) will influence drug loading and release characteristics.[17]- The stability of the liposomal formulation during storage and in circulation must be assessed. |
| Fat Emulsion | Ramoplanin A2 may partition into the lipid phase of the emulsion, reducing its direct interaction with erythrocytes and the vessel wall. | - The composition of the fat emulsion (e.g., soybean oil, egg yolk phospholipids) can impact compatibility and stability.[18]- The particle size of the emulsion must be carefully controlled to prevent embolic events.[19][20] |
References
- In vitro hemolysis: Guidance for the pharmaceutical scientist. (URL not available)
-
Romero-Rodríguez, A., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 303. [Link]
-
Uekama, K., et al. (1985). Protective effects of cyclodextrins on drug-induced hemolysis in vitro. Journal of Pharmaceutical Sciences, 74(11), 1215-1218. [Link]
- Hemolysis | Cyprotex ADME-Tox Solutions. (URL not available)
- A New Mechanism of Action Proposed for Ramoplanin. (URL not available)
-
Zhang, Y., et al. (2022). Construction of a rabbit model with vinorelbine administration via peripherally inserted central catheter and dynamic monitoring of changes in phlebitis and thrombosis. Experimental and Therapeutic Medicine, 23(2), 133. [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Journal of the American Chemical Society, 128(5), 1402-1403. [Link]
-
NDA 207963, Palonosetron HCl Injection, FDA Review. (2016). [Link]
- β-Cyclodextrin IB201 prevents alpha-toxin-induced hemolysis without... (URL not available)
- The intervention research on treatment by Xianchen to rabbits model of chemotherapeutic phlebitis. (URL not available)
- Fat Emulsion, Intravenous. (URL not available)
- The global preclinical antibacterial pipeline. (URL not available)
-
PRODUCT MONOGRAPH INTRALIPID® Lipid Injectable Emulsion. (2020). [Link]
- Antibiotic-in-cyclodextrin-in-liposomes: formulation development and interactions with model bacterial membranes. (URL not available)
- Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (URL not available)
- The general preclinical antibacterial pipeline. (URL not available)
-
Cheng, T. J., et al. (2014). Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819-6827. [Link]
- Compatibility of Intravenous Fat Emulsion with Antibiotics for Secondary Piggyback Infusion. (URL not available)
- Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits. (URL not available)
- Supplementary Information - The Royal Society of Chemistry. (URL not available)
- Hemolysis by Saponin Is Accelerated at Hypertonic Conditions. (URL not available)
- Compatibility of Intravenous Fat Emulsion With Antibiotics for Secondary Piggyback Infusion. (URL not available)
-
SOP: Blood Collection from the Marginal Ear Vein in the Rabbit. (2017). [Link]
- Experimental research on preventing mechanical phlebitis arising from indwelling needles in intravenous therapy by external applic
-
Utsumi, T., et al. (1987). Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines and lysophosphatidylcholine. The Journal of Biochemistry, 101(5), 1199-1207. [Link]
- Pharmacological Properties of NAI-603, a Well-Tolerated Semisynthetic Deriv
Sources
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Mechanism of human erythrocyte hemolysis induced by short-chain phosphatidylcholines and lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological properties of NAI-603, a well-tolerated semisynthetic derivative of ramoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties of NAI-603, a Well-Tolerated Semisynthetic Derivative of Ramoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of cyclodextrins on drug-induced hemolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. scielo.br [scielo.br]
- 15. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 16. research.vt.edu [research.vt.edu]
- 17. scispace.com [scispace.com]
- 18. publications.ashp.org [publications.ashp.org]
- 19. researchgate.net [researchgate.net]
- 20. Compatibility of Intravenous Fat Emulsion with Antibiotics for Secondary Piggyback Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Ramoplanin A2 solubility for in vitro assays
Welcome to the technical support center for Ramoplanin A2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for in vitro assays involving this potent lipoglycodepsipeptide antibiotic. Here, you will find scientifically grounded protocols and answers to frequently asked questions to ensure the successful and accurate use of Ramoplanin A2 in your experiments.
Understanding Ramoplanin A2: Key Physicochemical Properties
Ramoplanin A2 is a valuable research compound known for its activity against a wide array of Gram-positive bacteria, including resistant strains.[1][2] Its mechanism of action involves the sequestration of Lipid II, a crucial precursor in bacterial cell wall biosynthesis.[3] However, its lipophilic nature presents challenges in aqueous environments, primarily concerning solubility and a tendency to aggregate.[4][5] A clear understanding of these properties is fundamental to designing robust in vitro assays.
| Property | Value/Characteristic | Source(s) |
| Molecular Weight | ~2555.8 g/mol | [4] |
| Appearance | Lyophilized powder | [6] |
| Solubility in DMSO | ≥ 30 mg/mL (Sonication recommended) | [7] |
| Aqueous Solubility | Poor; prone to aggregation and precipitation | [4][5] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with Ramoplanin A2, providing both explanations and actionable solutions.
Q1: How should I prepare a stock solution of Ramoplanin A2?
Answer: Due to its hydrophobic nature, Ramoplanin A2 should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Detailed Protocol for Stock Solution Preparation (e.g., 10 mg/mL):
-
Equilibrate: Allow the vial of lyophilized Ramoplanin A2 powder to reach room temperature before opening to prevent moisture condensation.[6]
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 10 mg of Ramoplanin A2, add 1 mL of DMSO for a 10 mg/mL stock).
-
Dissolution: Vortex the vial vigorously. The use of a sonicator is recommended to ensure complete dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store these aliquots at -80°C for long-term stability of up to one year.[7] Avoid repeated freeze-thaw cycles.[6]
Caption: Workflow for preparing Ramoplanin A2 stock solution.
Q2: I'm observing precipitation when I dilute my Ramoplanin A2 DMSO stock into my aqueous assay medium (e.g., Mueller-Hinton Broth). What's happening and how can I prevent this?
Answer: This is a common issue known as "solvent-shifting" precipitation. When the highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the Ramoplanin A2, which is poorly soluble in water, crashes out of solution.
Troubleshooting & Prevention Strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution. A general principle is to avoid large dilution factors in a single step.[8]
-
Slow Addition with Vortexing: Add the DMSO stock to the aqueous buffer slowly, drop by drop, while continuously vortexing the buffer. This rapid mixing can prevent the formation of localized high concentrations of Ramoplanin A2 that are prone to precipitation.
-
Maintain Low Final DMSO Concentration: According to CLSI guidelines, the final concentration of DMSO in antimicrobial susceptibility testing should be kept as low as possible, typically below 0.5%, to avoid any intrinsic antimicrobial effects or interference with the assay.[8]
-
Pre-warm the Assay Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your assay components.
Recommended Dilution Protocol for MIC Testing in Mueller-Hinton Broth (MHB): This protocol is designed to prepare a working solution that can be serially diluted in a 96-well plate.
-
Intermediate Dilution: Prepare an intermediate dilution of your Ramoplanin A2 stock in 100% DMSO.
-
Final Working Solution: Slowly add the intermediate DMSO dilution to pre-warmed (37°C) Mueller-Hinton Broth (MHB) while vortexing to achieve a starting concentration that is twice the highest concentration to be tested in the MIC assay.[9]
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (see Q3). A clear solution is essential for accurate results.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis and structure of the ramoplanin A1 and A3 aglycons: Two minor components of the ramoplanin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Ramoplanin | Actinoplanes spp | Antibiotic | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. protocols.io [protocols.io]
Ramoplanin A2 Solutions: Technical Support & Stability Guide
Welcome to the technical support center for Ramoplanin A2. This guide is designed for researchers, scientists, and drug development professionals to address the well-documented stability challenges of Ramoplanin A2 in solution. As a glycolipodepsipeptide antibiotic with a complex structure, Ramoplanin A2 is susceptible to degradation, which can significantly impact experimental reproducibility and therapeutic efficacy.
This document provides in-depth troubleshooting protocols and frequently asked questions to help you maintain the integrity of your Ramoplanin A2 solutions. Our approach is grounded in the fundamental principles of peptide and ester chemistry to not only provide solutions but also to explain the scientific reasoning behind them.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when working with Ramoplanin A2 solutions. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Rapid Loss of Bioactivity in Aqueous Solution
You've prepared an aqueous solution of Ramoplanin A2, but subsequent assays (e.g., MIC testing, mechanism of action studies) show a significant and rapid decline in its antibacterial potency.
The primary cause of Ramoplanin A2 instability in aqueous media is pH-dependent hydrolysis. The molecule contains several ester bonds, including a critical lactone ring, which are highly susceptible to cleavage under neutral to alkaline conditions. This hydrolysis opens the macrocyclic structure, leading to inactive degradation products.
This workflow will guide you through the steps to identify the cause of instability and prepare a stable solution.
Caption: Workflow for diagnosing and resolving Ramoplanin A2 instability.
-
Solvent Selection: Begin by dissolving Ramoplanin A2 powder in a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) before introducing an aqueous buffer. This aids in initial solubilization.
-
Buffer Preparation: Prepare an aqueous buffer with a pH in the range of 3.0 to 5.0. Acetate or citrate buffers are commonly used. Crucially, avoid phosphate buffers , as they have been shown to catalyze the degradation of Ramoplanin.
-
pH Adjustment: Slowly add the DMSO-dissolved Ramoplanin A2 concentrate to the acidic aqueous buffer while stirring. Verify the final pH of the solution and adjust if necessary using a dilute acid (e.g., 0.1 N HCl). The final pH should be maintained below 5.0 for optimal stability.
-
Storage: For short-term use (up to 24-48 hours), store the acidic solution at 2-8°C. For long-term storage, the solution should be flash-frozen and lyophilized. The resulting powder can be stored at -20°C or below and reconstituted in an appropriate acidic buffer before use.
Issue 2: Precipitate Forms in Solution Upon Storage
You have successfully dissolved Ramoplanin A2, but upon refrigeration or standing at room temperature, a precipitate forms, compromising solution homogeneity and concentration.
Ramoplanin A2 has poor aqueous solubility, which is further influenced by pH and temperature. The observed precipitation is likely due to one of two reasons:
-
pH Shift: The solution's pH may have shifted towards neutral, reducing the solubility of the protonated form of the molecule.
-
Concentration & Temperature: The concentration of Ramoplanin A2 may be too high for the given solvent system, especially at lower, refrigerated temperatures where solubility decreases.
-
Verify pH: Re-measure the pH of the solution. If it has drifted upwards, the solution is likely unstable and should be discarded. Prepare a new, more robustly buffered solution as described above.
-
Adjust Concentration: If the pH is confirmed to be acidic and stable, the issue is likely concentration-dependent. Prepare a more dilute stock solution. It is often better to work with a lower concentration stock and add a larger volume to your experiment than to risk precipitation with a highly concentrated stock.
-
Consider Solubility Enhancers: For applications requiring higher concentrations, the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the solubility and stability of Ramoplanin A2 by forming inclusion complexes.
| Parameter | Condition for Poor Stability | Recommended Condition for Enhanced Stability |
| pH | Neutral to Alkaline (pH > 6.0) | Acidic (pH 3.0 - 5.0) |
| Storage Temperature (Aqueous) | Room Temperature (20-25°C) | Refrigerated (2-8°C) for short-term |
| Buffer System | Phosphate Buffers | Citrate or Acetate Buffers |
| Long-Term Storage | Aqueous Solution at -20°C | Lyophilized Powder at ≤ -20°C |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Ramoplanin A2 in solution?
The main degradation route is the hydrolysis of the ester bond within the 17-membered macrocyclic lactone ring. This reaction is base-catalyzed, meaning its rate increases significantly as the pH rises above neutral. The resulting product is a linear, inactive seco-acid derivative.
Caption: Primary degradation pathway of Ramoplanin A2.
Q2: Can I use a phosphate-buffered saline (PBS) solution to dissolve Ramoplanin A2?
It is strongly advised not to use phosphate buffers. The phosphate dianion (HPO₄²⁻) acts as a general base catalyst, actively participating in and accelerating the hydrolysis of the lactone bond, leading to rapid degradation even at seemingly neutral pH. Use of buffers like citrate or acetate is recommended as they do not have this catalytic effect and help maintain the required acidic pH.
Q3: What analytical method is best for monitoring Ramoplanin A2 stability?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. A C18 column is typically used with a gradient elution of acetonitrile and water (containing an acidic modifier like trifluoroacetic acid, TFA, to ensure good peak shape). The active Ramoplanin A2 peak will decrease over time, with a corresponding increase in the peaks of its degradation products. This allows for quantitative assessment of the compound's integrity.
Q4: How does lyophilization improve the stability of Ramoplanin A2?
Lyophilization, or freeze-drying, removes water from the product. In the absence of water, the rate of hydrolysis is drastically reduced to negligible levels. This effectively locks the molecule in its stable, solid-state form. Storing the lyophilized powder at low temperatures (≤ -20°C) prevents degradation almost indefinitely. The key is to reconstitute the powder in a pre-cooled, acidic buffer immediately before use.
Q5: Are there alternatives to pH modification for stabilizing Ramoplanin A2?
Yes. While pH control is the most direct method, formulation strategies using complexing agents can also be effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the labile parts of the Ramoplanin A2 molecule within its hydrophobic cavity. This encapsulation sterically hinders the approach of water molecules to the ester bond, thereby slowing down hydrolysis even at less acidic pH values. This approach is particularly useful for formulations intended for in vivo use where a highly acidic pH may not be tolerable.
References
-
Title: Isolation, characterization, and structure of ramoplanin. A new depsipeptide antibiotic. Source: The Journal of Antibiotics URL: [Link]
-
Title: Ramoplanin: a lipoglycodepsipeptide antibiotic. Source: MedChemComm URL: [Link]
-
Title: The Ramoplanin Problem: A Total Synthesis-Based Solution Source: C&EN URL: [Link]
-
Title: Development of a stable parenteral formulation of ramoplanin. Source: AAPS PharmSciTech URL: [Link]
-
Title: Ramoplanin for C. difficile: A New Formulation and Manufacturing Approach Source: Drug Development & Delivery URL: [Link]
Ramoplanin A2 Fermentation & Yield Optimization: A Technical Support Center
Welcome to the technical support center for Ramoplanin A2 production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of this potent lipoglycodepsipeptide antibiotic. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your fermentation processes effectively. We will explore common challenges in achieving high titers of Ramoplanin A2 and delve into practical, field-proven solutions.
Section 1: Understanding the Fundamentals
Before troubleshooting, it's crucial to grasp the basics of Ramoplanin A2 production by its native producer, Actinoplanes sp. ATCC 33076 (also classified as Actinoplanes ramoplaninifer). Ramoplanin is not a single entity but a complex of related molecules, primarily A1, A2, and A3, which differ in their N-terminal acyl side chains. Ramoplanin A2 is typically the most abundant and often the most desired component, constituting 72-86% of the complex under standard conditions.
The biosynthesis of Ramoplanin is a complex process orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is significant because, unlike ribosome-based protein synthesis, NRPS pathways are modular and depend on the availability of specific precursor molecules in the fermentation medium. This dependency is a key leverage point for optimizing the yield of specific Ramoplanin factors.
Below is a conceptual diagram of the biosynthetic inputs for Ramoplanin A2 production.
Caption: Key Precursors for Ramoplanin A2 Biosynthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Ramoplanin A2 fermentation in a question-and-answer format.
FAQ 1: My overall Ramoplanin yield is low. Where should I start troubleshooting?
Low productivity is a multifaceted problem. The investigation should be systematic, starting from the culture itself and moving to the fermentation conditions.
Answer:
A systematic approach is crucial. Let's break it down into a troubleshooting workflow:
Caption: Troubleshooting Workflow for Low Ramoplanin Yield.
In-depth Explanation:
-
Culture Integrity: Actinoplanes sp. can be prone to strain degradation over successive sub-culturing. Always start a new fermentation from a fresh glycerol stock or spore suspension. Visually inspect your seed culture for any signs of contamination.
-
Media Composition: This is often the primary cause of low yield.
-
Carbon/Nitrogen Sources: While various media can be used, complex nitrogen sources have been shown to be effective. Consider replacing soybean meal with alternatives like poultry meal or fish meal, which have been reported to increase Ramoplanin production to over 350-400 mg/L.
-
Precursor Availability: As we'll discuss in FAQ 2, the availability of specific amino acid precursors is critical.
-
-
Fermentation Parameters: While a specific optimal profile for Ramoplanin A2 is not extensively published, general parameters for antibiotic production in Actinomycetes provide a strong starting point.
| Parameter | Recommended Starting Range | Rationale & Troubleshooting Notes |
| Temperature | 28-30°C | Actinoplanes species are mesophilic. Deviations can impact enzyme activity and overall metabolic rate. ATCC recommends 30°C for A. ramoplaninifer. |
| Initial pH | 7.0 | Most Actinomycetes favor a neutral starting pH for optimal growth and secondary metabolite production. Monitor pH throughout the fermentation; a significant drop may indicate contamination or metabolic issues. |
| Aeration | High (monitor Dissolved Oxygen) | Antibiotic biosynthesis is an aerobic process. Insufficient oxygen is a common rate-limiting factor. Ensure adequate agitation and airflow to maintain DO levels, especially during the exponential growth phase. |
| Fermentation Time | 4-7 days | Ramoplanin is a secondary metabolite, so production typically begins after the initial growth phase (trophophase). Harvest too early, and you'll miss the peak production window. |
FAQ 2: My HPLC results show a low ratio of Ramoplanin A2 compared to A1 and A3. How can I fix this?
This is a classic precursor-limited biosynthesis problem and is one of the most effectively addressed issues in Ramoplanin fermentation.
Answer:
The ratio of the Ramoplanin complex components is directly linked to the availability of the fatty acid precursors. The 7-methylocta-2,4-dienoyl side chain of Ramoplanin A2 is derived from L-leucine .
The Solution: Precursor Feeding
To specifically increase the proportion of Ramoplanin A2, you must supplement your fermentation medium with L-leucine.
-
Recommended Concentration: Start with an addition of 5 g/L of L-leucine to your production medium. This has been shown to not only shift the complex ratio to over 96% A2 but also to dramatically increase the total Ramoplanin titer to over 400 mg/L.
-
Timing of Addition: Add the L-leucine at the beginning of the production phase.
-
A Note on Ramoplanin A3: Similarly, if your goal were to produce more Ramoplanin A3, you would supplement the medium with L-valine, the precursor for its 9-methyldeca-2,4-dienoyl chain.
Protocol: Leucine Supplementation for Enhanced A2 Production
-
Prepare your base production medium as usual.
-
Separately, prepare a sterile stock solution of L-leucine (e.g., 50 g/L in purified water).
-
Filter-sterilize the L-leucine solution using a 0.22 µm filter.
-
Aseptically add the sterile L-leucine solution to your production medium to a final concentration of 5 g/L just before inoculation or at the start of the production phase.
-
Proceed with the fermentation, monitoring the Ramoplanin complex by HPLC daily after day 3.
FAQ 3: I'm having trouble with the initial purification steps. The recovery from the broth is poor.
Poor recovery during downstream processing often points to issues with the initial extraction and capture steps. Ramoplanin's chemical properties dictate the optimal extraction conditions.
Answer:
The key to high-yield recovery is to leverage Ramoplanin's pH-dependent solubility and its affinity for hydrophobic resins. A published and effective method involves an initial pH adjustment and solvent extraction.
Troubleshooting Extraction & Capture:
-
pH Adjustment is Critical: Before any extraction, the fermentation broth must be acidified.
-
Problem: If the pH is neutral or basic, Ramoplanin will be more soluble in the aqueous phase, leading to poor partitioning into the organic solvent.
-
Solution: Adjust the whole fermentation broth to pH 3.0 using an acid like HCl. At this acidic pH, the molecule is protonated and less polar, enhancing its solubility in organic solvents.
-
-
Choice of Solvent:
-
Problem: Using a solvent that is too non-polar may not efficiently extract the large, complex Ramoplanin molecule.
-
Solution: Use a moderately polar, water-miscible solvent like ethyl alcohol for the extraction. Perform the extraction twice with an equal volume of solvent to ensure complete recovery.
-
-
Resin Capture:
-
Problem: Direct loading onto a C18 column from the crude extract can lead to column fouling and poor binding.
-
Solution: Use a macroporous adsorbent resin (e.g., Amberlite XAD series or similar) as a capture and concentration step before moving to high-resolution chromatography. This step cleans up many of the more polar impurities.
-
Workflow: Initial Ramoplanin Recovery
Caption: Workflow for Ramoplanin Extraction and Capture.
FAQ 4: My HPLC chromatogram looks noisy, or the peak shape is poor. How can I improve my analytical results?
A reliable HPLC method is non-negotiable for process optimization. Poor chromatography can mask real production issues or create false ones.
Answer:
Most HPLC issues can be traced back to the mobile phase, sample preparation, or the column itself.
HPLC Troubleshooting Table
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | 1. Contaminated mobile phase.2. Air bubbles in the pump or detector.3. Column bleed. | 1. Use high-purity HPLC-grade solvents and fresh, high-purity water. Filter all mobile phases.2. Degas mobile phases thoroughly. Purge the pump.3. Flush the column with a strong solvent. If bleed continues, the column may be degraded. |
| Peak Tailing | 1. Secondary interactions with silica.2. Column overload.3. Column contamination. | 1. Ensure the mobile phase pH is appropriate for the column. The use of a buffer like ammonium formate can help.2. Dilute the sample.3. Flush the column with a strong solvent wash sequence. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase.2. Column overload (less common). | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Dilute the sample. |
| Ghost Peaks | 1. Contaminants in the sample or mobile phase.2. Carryover from a previous injection. | 1. Run a blank gradient (mobile phase only) to identify the source of contamination.2. Implement a robust needle wash protocol. Inject a blank solvent after a concentrated sample to check for carryover. |
A Standard Protocol for Ramoplanin A2 Analysis:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 30 mm) is a good starting point.
-
Mobile Phase A: 10% acetonitrile / 90% water with 0.01% trifluoroacetic acid and 1.3 mM ammonium formate.
-
Mobile Phase B: 90% acetonitrile / 10% water with 0.01% trifluoroacetic acid and 1.3 mM ammonium formate.
-
Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over several minutes to elute the relatively hydrophobic Ramoplanin complex.
-
Detection: UV detection around 230 nm or 280 nm.
Section 3: References
-
Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. (2016). PLoS ONE. [Link]
-
Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. (2023). MDPI. [Link]
-
Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. (2017). Frontiers in Microbiology. [Link]
-
Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. (2017). PMC - NIH. [Link]
-
Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. (2016). PMC - NIH. [Link]
-
Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. (2011). PubMed. [Link]
-
Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. (2015). PMC - NIH. [Link]
-
Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. (2017). ResearchGate. [Link]
-
Classification of Actinoplanes sp. ATCC 33076, an actinomycete that produces the glycolipodepsipeptide antibiotic ramoplanin, as Actinoplanes ramoplaninifer sp. nov. (2017). PubMed. [Link]
-
Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. (2012). ResearchGate. [Link]
-
Investigation of Novel Cultural Properties of Actinoplanes ramoplaninifer ATCC 33076 in Relation to Ramoplanin Production. (2023). Sciforum. [Link]
-
Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. (2012). Canadian Center of Science and Education. [Link]
Ramoplanin A2 Purification Protocols: A Technical Support Guide
Welcome to the technical support center for Ramoplanin A2 purification. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent lipoglycodepsipeptide antibiotic. Ramoplanin A2, a key component of the ramoplanin complex, presents unique purification challenges due to its chemical nature and the presence of closely related analogs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification of Ramoplanin A2, providing concise answers and foundational knowledge.
Q1: What is the primary method for purifying Ramoplanin A2?
A1: The most prevalent and effective method for purifying Ramoplanin A2 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3] This technique is well-suited for separating lipopeptides based on their hydrophobicity.[4][5] Ramoplanin A2, with its lipid side chain, interacts strongly with the hydrophobic stationary phase (typically C18), allowing for its separation from less hydrophobic impurities and other ramoplanin factors (A1 and A3) which differ in the length of their N-terminal acyl chains.[1]
Q2: Why is Ramoplanin A2 purification challenging?
A2: The challenges in Ramoplanin A2 purification stem from several factors:
-
Presence of Analogs: Ramoplanin is naturally produced as a complex of factors A1, A2, and A3, which are structurally very similar.[1][6] Separating these requires high-resolution chromatographic techniques.
-
Hydrophobicity: The lipophilic nature of Ramoplanin A2 can lead to aggregation and poor solubility in aqueous solutions, complicating handling and purification.[7]
-
Potential for Degradation: The molecule contains a lactone linkage that can be susceptible to hydrolysis, especially under harsh pH conditions, leading to the formation of inactive, linearized forms.[3]
-
Complex Fermentation Broth: The initial extract from the Actinoplanes sp. fermentation broth is a complex mixture containing numerous other metabolites, proteins, and cellular debris that must be removed.[8][9]
Q3: What are the critical parameters to control during RP-HPLC purification of Ramoplanin A2?
A3: Success in RP-HPLC purification of Ramoplanin A2 hinges on the careful optimization of several parameters:
-
Mobile Phase Composition: The gradient of the organic solvent (typically acetonitrile) in the mobile phase is crucial for achieving good separation. A shallow gradient is often necessary to resolve Ramoplanin A2 from its closely related analogs.[3] The aqueous component of the mobile phase is usually acidified with an agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
-
Column Chemistry: A C18 stationary phase is standard, but the specific properties of the column (e.g., particle size, pore size, end-capping) can significantly impact the separation.[8]
-
Flow Rate: Optimizing the flow rate can enhance resolution, although it may also increase the purification time.
-
Detection Wavelength: Ramoplanin A2 can be monitored by UV absorbance, typically around 231 nm or 272 nm.[3][8]
Q4: How can I confirm the purity and identity of my purified Ramoplanin A2?
A4: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess purity, run a sample on a high-resolution analytical HPLC column and look for a single, sharp peak.
-
Mass Spectrometry (MS): Techniques like LC-MS or MALDI-TOF MS can confirm the molecular weight of the purified compound, verifying its identity as Ramoplanin A2.[3][8] Tandem MS (MS/MS) can provide further structural confirmation through fragmentation analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and to confirm the correct stereochemistry, NMR is the gold standard.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems encountered during Ramoplanin A2 purification.
Problem 1: Poor Resolution Between Ramoplanin A2 and Other Analogs (A1, A3)
Q: My HPLC chromatogram shows broad, overlapping peaks for the ramoplanin complex, and I can't isolate pure A2. What should I do?
A: This is a common challenge due to the structural similarity of the ramoplanin factors. Here’s a systematic approach to improve resolution:
-
Optimize the Elution Gradient:
-
Rationale: A steep gradient may not provide enough time for the different analogs to separate on the column.
-
Protocol:
-
Start with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of the ramoplanin complex.
-
Based on the scouting run, design a much shallower gradient around the elution point of the complex. For example, if the complex elutes at 40% acetonitrile, try a gradient of 35-45% acetonitrile over 60 minutes.
-
-
-
Adjust the Mobile Phase Additive:
-
Rationale: The choice and concentration of the ion-pairing agent can significantly affect selectivity.
-
Protocol:
-
If using 0.1% TFA, try reducing the concentration to 0.05% or switching to 0.1% formic acid. This can alter the interaction of the peptides with the stationary phase and improve separation.
-
-
-
Evaluate Column Performance:
-
Rationale: Column degradation or an inappropriate column choice can lead to poor resolution.
-
Protocol:
-
Check the column's theoretical plates with a standard compound to ensure it's performing optimally.
-
Consider a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) for higher efficiency, or a different C18 phase with alternative selectivity.
-
-
Problem 2: Low Yield of Purified Ramoplanin A2
Q: After purification, my final yield of Ramoplanin A2 is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can result from issues at various stages of the purification process. Consider the following:
-
Precipitation During Sample Preparation:
-
Rationale: Ramoplanin A2's hydrophobicity can cause it to precipitate out of solution, especially at high concentrations or in incompatible buffers.
-
Solution: Ensure your sample is fully dissolved before loading onto the HPLC. It may be necessary to dissolve the crude extract in a small amount of organic solvent (like DMSO or methanol) before diluting it with the initial mobile phase.
-
-
Irreversible Binding to the Column:
-
Rationale: Highly hydrophobic compounds can sometimes bind irreversibly to the stationary phase.
-
Solution: After your purification run, perform a column wash with a strong solvent, such as 100% isopropanol or a mixture of acetonitrile and isopropanol, to strip any tightly bound material.
-
-
Degradation During Purification:
-
Rationale: The ester linkage in Ramoplanin A2 can be hydrolyzed under acidic or basic conditions, especially during long purification runs.[6]
-
Solution:
-
Keep the purification time as short as possible.
-
Work at room temperature or, if stability is a major concern, consider using a chilled autosampler and fraction collector.
-
Neutralize the collected fractions containing TFA as soon as possible if further downstream applications are sensitive to low pH.
-
-
Problem 3: Peak Tailing or Splitting in the Chromatogram
Q: The peak for my purified Ramoplanin A2 is not sharp and symmetrical; it shows significant tailing or splitting. What could be the issue?
A: Peak asymmetry can be caused by a variety of factors, from sample preparation to chromatographic conditions.
-
Sample Overload:
-
Rationale: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Try injecting a smaller amount of your sample. If you need to purify a large quantity, consider using a larger-diameter preparative column.
-
-
Secondary Interactions with the Stationary Phase:
-
Rationale: Besides the primary hydrophobic interactions, Ramoplanin A2 might have secondary interactions (e.g., with residual silanol groups on the silica support) that can cause peak tailing.
-
Solution:
-
Ensure your mobile phase is sufficiently acidic (e.g., pH 2-3 with TFA or formic acid) to suppress the ionization of silanol groups.
-
Use a well-end-capped column to minimize the number of free silanol groups.
-
-
-
Column Clogging or Contamination:
-
Rationale: Particulates in the sample or precipitated material can block the column frit, leading to distorted flow paths and peak splitting.
-
Solution:
-
Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.
-
Use a guard column to protect the analytical or preparative column from contamination.
-
If you suspect a clog, try back-flushing the column with an appropriate solvent.
-
-
III. Experimental Protocols & Data
General RP-HPLC Purification Protocol for Ramoplanin A2
This protocol provides a starting point for the purification of Ramoplanin A2. Optimization will be necessary based on your specific sample and instrumentation.
-
Sample Preparation:
-
Dissolve the crude Ramoplanin A2 extract in a minimal amount of DMSO or methanol.
-
Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger dimensions for preparative).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient optimized around the elution point of Ramoplanin A2 (e.g., 30-50% B over 40 minutes).
-
Flow Rate: 1 mL/min for analytical scale; adjust for preparative scale.
-
Column Temperature: Ambient.
-
-
Fraction Collection:
-
Collect fractions corresponding to the Ramoplanin A2 peak.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Table 1: Example RP-HPLC Gradient for Ramoplanin A2 Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 45 | 50 | 50 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 60 | 70 | 30 |
This is an exemplary gradient and should be optimized for your specific application.
IV. Visualizations
Ramoplanin A2 Purification Workflow
Caption: A typical workflow for the purification of Ramoplanin A2.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor resolution in HPLC.
V. References
-
Fang, X., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLoS ONE, 11(5), e0154823. [Link]
-
Kulanthaivel, P., et al. (2022). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. Antibiotics, 11(9), 1189. [Link]
-
Cheng, T. J., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. [Link]
-
de la Cruz, M., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 301. [Link]
-
Cudic, P., et al. (2011). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Bioorganic & Medicinal Chemistry Letters, 21(17), 5035-5039. [Link]
-
de la Cruz, M., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. PMC. [Link]
-
Fang, X., et al. (2016). HPLC analysis of ramoplanin and its derivative. (A) Ramoplanin A2 standard. ResearchGate. [Link]
-
Lo, M. C., et al. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(33), 13777-13782. [Link]
-
Wolf, T., et al. (2022). Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. MDPI. [Link]
-
McCafferty, D. G., et al. (2002). Chemical structures of ramoplanin factor A2 (25) and enduracidins A and B (27, 38). ResearchGate. [Link]
-
Lo, M. C., et al. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. PubMed. [Link]
-
Le, P., et al. (2020). Development and Preclinical Evaluation of New Inhaled Lipoglycopeptides for the Treatment of Persistent Pulmonary Methicillin-Resistant Staphylococcus aureus Infections. Antimicrobial Agents and Chemotherapy, 64(12), e01300-20. [Link]
-
Das, P., et al. (2008). Reverse-phase HPLC purification of lipopeptides produced by B.... ResearchGate. [Link]
-
De Faria, A. F., et al. (2016). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. Journal of Chromatography B, 1033-1034, 137-144. [Link]
-
Mandal, S. M., et al. (2014). Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. AMB Express, 4, 30. [Link]
-
Morrison, C. (2021). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Biotechnology and Bioengineering, 118(3), 1296-1307. [Link]
-
Mandal, S. M., et al. (2014). Elution profile of lipopeptide using HPLC reverse phase chromatography... ResearchGate. [Link]
-
Kumar, P., et al. (2022). Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK. Scientific Reports, 12, 1459. [Link]
-
Wu, Y. (2023). Challenges and Solutions in the Purification of Oligonucleotides. Market Insights. [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
- 6. mdpi.com [mdpi.com]
- 7. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 8. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Ramoplanin A2 MIC Testing: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ramoplanin A2. This guide is designed for researchers, scientists, and drug development professionals who are performing Minimum Inhibitory Concentration (MIC) testing with Ramoplanin A2. Due to its unique physicochemical properties, Ramoplanin A2 presents specific challenges that can lead to significant variability in MIC results. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve accurate and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Ramoplanin A2 susceptibility testing.
Q1: What is Ramoplanin A2 and what is its mechanism of action?
Ramoplanin A2 is a potent lipoglycodepsipeptide antibiotic with activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to and sequestering Lipid II, a critical precursor in the peptidoglycan production pathway.[3][4][5] This interaction prevents the transglycosylation step, ultimately leading to cell death.[4][6]
Q2: Why are my Ramoplanin A2 MIC values unexpectedly high or inconsistent?
This is the most common issue encountered. The primary cause is the high propensity of the lipophilic Ramoplanin molecule to adsorb to the plastic surfaces of standard laboratory microtiter plates.[7][8] This binding removes the antibiotic from the broth medium, drastically reducing its effective concentration available to inhibit bacterial growth and leading to falsely elevated and variable MIC values.[8]
Q3: What is the purpose of adding Polysorbate 80 or Bovine Serum Albumin (BSA) to the assay?
The addition of a surfactant like Polysorbate 80 (P-80) or a protein like BSA is crucial for obtaining accurate Ramoplanin MICs in a broth microdilution format.[7][8] These agents act as "blocking agents," saturating the non-specific binding sites on the plastic wells. This prevents Ramoplanin from adsorbing to the plate, ensuring its concentration in the media remains accurate throughout the experiment.[8][9] Studies have shown that adding even a small amount of BSA (e.g., 0.01%) can lower microdilution MICs by four- to 32-fold.[8]
Q4: Which quality control (QC) strains should I use for Ramoplanin A2 MIC testing?
Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Gram-positive organisms should be used.[10][11] These include:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
While official CLSI/EUCAST QC ranges have not been established for Ramoplanin, it is imperative to establish internal, method-specific QC ranges to monitor the performance and reproducibility of your assay.
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Consistently High or Variable MIC Values
This is the hallmark issue of Ramoplanin testing. The decision tree below can help diagnose the root cause.
Caption: Ramoplanin A2 Broth Microdilution Workflow.
Key Steps Explained:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Before use, supplement the broth with Polysorbate 80 to a final concentration of 0.002% (v/v). Ensure the P-80 is well mixed.
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for S. aureus. Dilute this suspension as required by the chosen method to achieve a final well concentration of ~5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of the Ramoplanin A2 stock solution in the P-80 supplemented CAMHB directly in the 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Also include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Ramoplanin A2 that completely inhibits visible growth. This should be determined using a plate reader or by eye with the aid of a reading mirror.
Data Summary Table
The following table summarizes the critical parameters for minimizing variability.
| Parameter | Recommended Specification | Rationale for Specification |
| Assay Medium | CAMHB + 0.002% Polysorbate 80 | Prevents drug adsorption to plastic surfaces, ensuring accurate effective concentration. [8][9] |
| Labware | Standard, non-treated polystyrene 96-well plates | The use of P-80 or BSA mitigates the need for specialized low-binding plates. |
| Inoculum Density | Final concentration of ~5 x 10^5 CFU/mL | Standardized density ensures reproducibility and prevents antibiotic overpowering. [1] |
| QC Strains | S. aureus ATCC 29213, E. faecalis ATCC 29212 | Validates the entire testing system, including media, drug potency, and operator technique. [10] |
| Incubation | 35°C ± 2°C for 16-20 hours | Standard incubation conditions for susceptibility testing of these organisms. [1] |
References
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. CLSI.
- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Approved Standard M07. CLSI.
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems. Available at: [Link]
-
Karaman, R. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. International Journal of Nanomedicine. Available at: [Link]
-
Lacret, R., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. Available at: [Link]
- Lo-Ten-Foe, J. R., et al. (2007). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Journal of Clinical Microbiology.
-
Rew, Y., et al. (2004). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society. Available at: [Link]
- Seltmann, G., & Holst, O. (2002). The Bacterial Cell Wall. Springer.
-
Walker, S., et al. (2005). Chemistry and biology of ramoplanin: a lipoglycodepsipeptide with potent antibiotic activity. Chemical Reviews. Available at: [Link]
-
Wilcox, M. H., et al. (1994). Binding of teicoplanin and vancomycin to polymer surfaces. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Zurenko, G. E., & Yagi, B. H. (1990). Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
Barry, A. L., et al. (1993). Ramoplanin susceptibility testing criteria. Journal of Clinical Microbiology. Available at: [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. szu.gov.cz [szu.gov.cz]
- 11. bsac.org.uk [bsac.org.uk]
strategies to reduce Ramoplanin A2 degradation during experiments
Version: 1.0
Introduction
Ramoplanin A2, a potent lipoglycodepsipeptide antibiotic, is a critical agent in the study of bacterial cell wall biosynthesis and the development of new therapeutics against resistant Gram-positive pathogens.[1][2] Its complex structure, featuring a macrocyclic core and a lipid tail, makes it a powerful inhibitor of Lipid II, a key precursor in peptidoglycan synthesis.[2][3] However, this structural complexity also renders Ramoplanin A2 susceptible to degradation under common experimental conditions, leading to loss of activity and confounding results.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of Ramoplanin A2 during their experiments. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this document offers practical strategies to ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ramoplanin A2 degradation in experiments?
The principal degradation pathway for Ramoplanin A2 is the hydrolysis of its lactone ring.[4][5] This reaction is significantly accelerated under alkaline (basic) conditions. The lactone bond is a critical structural feature for the molecule's conformation and biological activity. Its cleavage results in a linearized, inactive form of the peptide.
Q2: What is the optimal pH range for working with Ramoplanin A2?
To maintain the stability of Ramoplanin A2, it is crucial to work within a neutral to slightly acidic pH range. For formulations, a pH not exceeding 8 is recommended, with a preferred range of 7 to 8. To minimize base-catalyzed hydrolysis, a pH range of 6.0 to 7.5 is advisable for experimental buffers.
Q3: How should I prepare and store stock solutions of Ramoplanin A2?
For optimal stability, Ramoplanin A2 should be stored as a lyophilized powder at -20°C or colder for long-term storage (stable for at least 2 years) and at +4°C for short-term storage. When preparing stock solutions, use high-purity solvents. Ramoplanin A2 is soluble in Dimethyl Sulfoxide (DMSO) and water.
Recommended Stock Solution Protocol:
-
Equilibrate the lyophilized Ramoplanin A2 vial to room temperature before opening to prevent condensation.
-
Reconstitute the powder in sterile, high-purity DMSO to a concentration of 10-30 mg/mL. Sonication may be required for complete dissolution.
-
For aqueous experiments, further dilutions should be made in a buffer with a pH between 6.0 and 7.5.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to a few weeks or at -80°C for longer periods (up to one year).
Q4: Is Ramoplanin A2 sensitive to light?
Yes, Ramoplanin A2 is photosensitive. Both the lyophilized powder and solutions should be protected from light. Use amber-colored vials or wrap containers in aluminum foil. When working with Ramoplanin A2 on the bench, minimize exposure to direct light.
Q5: How do multiple freeze-thaw cycles affect Ramoplanin A2 stability?
While specific data on Ramoplanin A2 is limited, repeated freeze-thaw cycles are generally detrimental to the stability of complex peptides. The formation of ice crystals can disrupt the molecule's conformation and lead to aggregation. It is strongly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
II. Troubleshooting Guide: Diagnosing and Preventing Ramoplanin A2 Degradation
This section provides a structured approach to identifying and resolving issues related to Ramoplanin A2 degradation in your experiments.
Issue 1: Loss of Biological Activity or Inconsistent Results
Symptoms:
-
Decreased or complete loss of antimicrobial activity in MIC assays.
-
Poor reproducibility between experiments.
-
Unexpected changes in dose-response curves.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| pH-Induced Degradation | 1. Verify Buffer pH: Measure the pH of all buffers and media used in your experiment. Ensure it is within the recommended range of 6.0-7.5. 2. Buffer Choice: Use non-basic buffers like MES, HEPES, or phosphate buffers within their effective buffering range. Avoid buffers that can become alkaline, such as Tris, at higher temperatures. 3. Sample pH: If your experimental samples have an inherently high pH, consider a buffer exchange step or neutralization before adding Ramoplanin A2. |
| Improper Storage | 1. Review Storage Conditions: Confirm that lyophilized Ramoplanin A2 is stored at -20°C or below and that stock solutions are stored at -80°C. 2. Check Aliquoting Practice: Ensure that stock solutions are aliquoted to avoid more than 1-2 freeze-thaw cycles. 3. Solvent Quality: Use anhydrous, high-purity DMSO for initial stock preparation to minimize hydrolysis. |
| Light Exposure | 1. Protect from Light: Store all Ramoplanin A2 preparations in amber vials or wrapped in foil. 2. Minimize Benchtop Exposure: During experimental setup, keep vials and plates covered or away from direct light sources. |
| Thermal Degradation | 1. Avoid High Temperatures: Do not expose Ramoplanin A2 solutions to elevated temperatures for extended periods. 2. Thawing Procedure: Thaw frozen aliquots slowly on ice. |
Workflow for Investigating Loss of Activity:
Caption: Troubleshooting workflow for loss of Ramoplanin A2 activity.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Multiple peaks appearing in the chromatogram besides the main Ramoplanin A2 peak.
-
A decrease in the area of the main peak over time, with a corresponding increase in new peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Lactone Hydrolysis | 1. Peak Identification: The primary degradation product is the hydrolyzed form of Ramoplanin A2, which will have a molecular weight increase of 18 Da (due to the addition of a water molecule). This product will likely be more polar and have a shorter retention time on a reverse-phase HPLC column.[4] 2. Confirm with MS/MS: Use mass spectrometry to confirm the mass of the degradation product.[1] 3. Implement pH Control: Follow the pH guidelines outlined in Issue 1 to prevent further hydrolysis. |
| Oxidation | 1. Inert Atmosphere: If oxidation is suspected, consider preparing solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: The use of antioxidants is generally not recommended without validation, as they may interfere with your assay. |
| Photodegradation | 1. Light Protection: Ensure rigorous protection from light at all stages of the experiment. 2. Analyze Samples Immediately: Analyze samples by HPLC/LC-MS as soon as possible after preparation. |
Primary Degradation Pathway of Ramoplanin A2:
Caption: Predominant degradation pathway of Ramoplanin A2.
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ramoplanin A2
This method can be used to assess the purity of Ramoplanin A2 and to detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C8, 2.1 x 30 mm).
-
Mobile Phase A: 10% Acetonitrile, 90% Water, 0.01% Trifluoroacetic Acid (TFA), 1.3 mM Ammonium Formate.
-
Mobile Phase B: 90% Acetonitrile, 10% Water, 0.01% Trifluoroacetic Acid (TFA), 1.3 mM Ammonium Formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Gradient:
-
Start with 10% B.
-
Ramp to 100% B over 6 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
Expected Results:
-
Intact Ramoplanin A2 will elute as a major peak.
-
The hydrolyzed degradation product, being more polar, will typically have a shorter retention time.
IV. Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain between 6.0 and 7.5 for solutions. Do not exceed pH 8.0. | Prevents base-catalyzed hydrolysis of the lactone ring. |
| Temperature | Lyophilized Powder: -20°C (long-term), +4°C (short-term). Solutions: -80°C (long-term), -20°C (short-term). | Minimizes chemical degradation and ensures long-term stability. |
| Light | Protect from light at all times (powder and solutions). | Prevents photodegradation. |
| Solvents | Stock Solution: High-purity DMSO. Aqueous Buffers: pH 6.0-7.5. | Ensures good solubility and minimizes hydrolysis. |
| Freeze-Thaw | Aliquot into single-use volumes to avoid more than 1-2 cycles. | Prevents physical damage and aggregation. |
By adhering to these guidelines, researchers can significantly reduce the degradation of Ramoplanin A2, leading to more accurate, reproducible, and reliable experimental outcomes.
References
-
Comprehensive degradation study of lipoglycodepsipeptide antibiotic ramoplanin by liquid chromatography and mass spectrometry. Request PDF. Available at: [Link]
-
Total Synthesis of the Ramoplanin A2 and Ramoplanose Aglycon. Request PDF. Available at: [Link]
-
Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC. NIH. Available at: [Link]
-
Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC. NIH. Available at: [Link]
- US Patent for Injectable formulations containing ramoplanin. Google Patents.
-
Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC. NIH. Available at: [Link]
-
Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC. NIH. Available at: [Link]
-
Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - Frontiers. Available at: [Link]
Sources
- 1. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ramoplanin A2's Therapeutic Potential
A Senior Application Scientist's Guide to Modifying Ramoplanin A2 for Improved Pharmacokinetic Properties
Welcome to the technical support center for researchers engaged in the structural modification of Ramoplanin A2. This resource is designed to provide in-depth guidance and troubleshooting for overcoming the inherent pharmacokinetic challenges of this potent lipoglycodepsipeptide antibiotic. As drug development professionals, we understand that translating in vitro potency to in vivo efficacy is a significant hurdle. This guide, structured in a question-and-answer format, will address common issues encountered during the experimental journey to enhance Ramoplanin A2's systemic exposure and overall therapeutic profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic limitations of Ramoplanin A2 that necessitate structural modification?
Ramoplanin A2's clinical utility for systemic infections is hampered by two main pharmacokinetic challenges:
-
Poor Oral Bioavailability: Due to its large molecular weight and polar nature, Ramoplanin A2 is not significantly absorbed from the gastrointestinal tract. This has largely restricted its clinical development to oral formulations for the treatment of gastrointestinal infections like Clostridium difficile-associated diarrhea[1].
-
Local Intolerance and Hemolysis with Intravenous Administration: When administered intravenously, Ramoplanin A2 can cause local irritation and hemolysis[2]. This toxicity profile makes it unsuitable for systemic parenteral use in its current form.
These limitations are the primary drivers for medicinal chemistry efforts to create derivatives with improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced safety profiles for systemic applications.
Q2: What is the fundamental mechanism of action for Ramoplanin A2, and how can we preserve it during modification?
Ramoplanin A2 exerts its potent bactericidal activity by targeting Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. It sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, which ultimately leads to cell lysis[3][4]. This mechanism is distinct from that of other glycopeptides like vancomycin, and it is vital to maintain this activity in any modified analog.
To preserve its mechanism of action, modifications should ideally avoid the core "U-shaped" β-turn motif, which is crucial for Lipid II binding[5]. Key structural features to consider for preservation include:
-
The overall macrocyclic peptide backbone.
-
The two positively charged ornithine residues (Orn4 and Orn10), which are thought to interact with the bacterial membrane[3].
-
The conformationally restrained Hpg3-Orn10 peptidoglycan binding sequence[3].
Troubleshooting Guide for Ramoplanin A2 Modification
This section addresses specific experimental challenges and provides actionable solutions based on established scientific principles.
Problem 1: Low Yields and Side Reactions During Solid-Phase Peptide Synthesis (SPPS) of Ramoplanin Analogs.
Q: We are attempting to synthesize Ramoplanin A2 analogs using Fmoc-based SPPS, but are consistently obtaining low yields and a high proportion of deletion sequences. What are the likely causes and how can we troubleshoot this?
A: The synthesis of a large and complex peptide like Ramoplanin A2 on a solid support presents several challenges. The presence of multiple arylglycine residues and the potential for peptide aggregation are common culprits for poor synthesis outcomes.
Causality and Troubleshooting Steps:
-
Amino Acid Coupling Inefficiency, Especially with Arylglycines: Arylglycines are prone to epimerization and can be sterically hindered, leading to incomplete coupling.
-
Solution: Employ a double coupling strategy for arylglycine residues and other bulky amino acids like arginine[6]. Increasing the concentration of the amino acid and coupling reagent solutions can also drive the reaction to completion[6]. Consider using advanced coupling reagents such as HATU or HCTU.
-
-
Peptide Aggregation on the Resin: As the peptide chain elongates, it can form secondary structures and aggregate, making reactive sites inaccessible.
-
Solution:
-
Chaotropic Agents: Incorporate chaotropic agents like a small percentage of dimethyl sulfoxide (DMSO) in the coupling solvent to disrupt secondary structures.
-
Resin Choice: Utilize a low-swelling resin or a PEG-based resin to minimize inter-chain aggregation.
-
Microwave-Assisted SPPS: Employing a microwave peptide synthesizer can significantly improve coupling efficiency by providing localized heating and reducing aggregation.
-
-
-
Aspartimide Formation: Aspartic acid residues can undergo a side reaction to form a five-membered ring aspartimide, leading to a mixture of products.
-
Solution: Use a protected aspartic acid derivative, such as Asp(OMpe), which is less prone to this side reaction.
-
Experimental Protocol: Improved SPPS for Ramoplanin Analogs
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB).
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling (Standard): 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.
-
Amino Acid Coupling (Bulky/Arylglycine): Double couple using the standard conditions.
-
Monitoring: Perform a Kaiser test after each coupling step to ensure completion[7]. A negative result (no blue color) indicates a complete reaction.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Problem 2: Modified Ramoplanin A2 Analog Shows Reduced Antibacterial Activity.
Q: We have successfully synthesized a Ramoplanin A2 analog with a modified lipid tail, but it exhibits significantly lower MIC values against our target bacteria. What structural features are critical for maintaining potency?
A: While modifying the lipid tail is a valid strategy to alter pharmacokinetic properties, its structure and length are crucial for antibacterial activity. The lipid tail is believed to insert into the bacterial cell membrane, anchoring the molecule and facilitating its interaction with Lipid II.
Structure-Activity Relationship (SAR) Insights:
-
Lipid Tail Length: The natural Ramoplanin complex consists of A1, A2, and A3, which differ in the length of their N-terminal acyl chain[3]. This suggests that some variation is tolerated. However, drastic changes can negatively impact activity. A hexanoyl (C6) chain has been shown to maintain good activity in synthetic analogs[8].
-
Hydrophobicity and Charge: The overall amphipathic nature of Ramoplanin A2 is critical. Modifications that significantly alter the hydrophobic-hydrophilic balance can disrupt its interaction with the bacterial membrane and Lipid II. The two positively charged ornithine residues are important for this interaction[3]. While modifications to the ornithine amine that preserve or reposition the positive charge are tolerated, removing the charge can be detrimental[4].
-
Core Structure Integrity: As mentioned in the FAQs, the macrocyclic core, especially the "U-shaped" motif, is paramount for binding to Lipid II. Ensure your synthetic strategy does not inadvertently alter this conformation.
Troubleshooting Workflow:
Caption: Decision-making workflow for improving systemic exposure.
Problem 4: Chemical Instability of Ramoplanin A2 Analogs During Synthesis and Formulation.
Q: Our Ramoplanin A2 analogs are showing degradation during purification and formulation development, particularly under basic conditions. What is the likely degradation pathway and how can we avoid it?
A: Ramoplanin A2 contains a depsipeptide bond (an ester linkage within the peptide backbone) between the beta-hydroxyl group of asparagine at position 2 (OHAsn2) and the C-terminal carboxyl group of chlorinated hydroxyphenylglycine at position 17 (Chp17).[3] This lactone ring is susceptible to hydrolysis, especially under alkaline conditions.
Degradation Pathway and Prevention:
-
Mechanism: The primary degradation pathway is the hydrolysis of the lactone ring, which linearizes the peptide and results in a loss of the conformational rigidity required for antibacterial activity.
-
Prevention during Synthesis and Purification:
-
Maintain acidic conditions (pH < 6) during all purification steps, including HPLC.
-
Use buffered mobile phases for chromatography.
-
Lyophilize the final product from an acidic solution (e.g., with a small amount of acetic acid) to ensure stability in the solid state.
-
-
Prevention during Formulation:
-
Formulate the final drug product in a buffered solution with a pH below 6.
-
Consider lyophilized formulations for long-term storage, to be reconstituted immediately before use.
-
Analytical Method for Assessing Stability:
A validated reverse-phase HPLC method with UV and mass spectrometric detection is essential for monitoring the purity and stability of your Ramoplanin A2 analogs.
-
Column: C18 column (e.g., Zorbax SB-C8, 2.1 × 30 mm).[3]
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[3]
-
Detection: UV detection at 214 nm and 280 nm, coupled with a mass spectrometer to identify the parent compound and any degradation products.
References
-
Liu, C., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLoS ONE, 11(5), e0155092. [Link]
-
Cheng, T. J., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. [Link]
-
Ciabatti, R., et al. (2001). Ramoplanin: a lipoglycodepsipeptide antibiotic. Current Medicinal Chemistry, 8(11), 1217-1227. [Link]
-
Marschall, E., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 14(40), 11181-11189. [Link]
-
Marschall, E., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 14(40), 11181-11189. [Link]
-
Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]
-
Boger, D. L., et al. (2003). Total Synthesis of the Ramoplanin A2 and Ramoplanose Aglycon. Journal of the American Chemical Society, 125(44), 13390–13400. [Link]
-
Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. European Journal of Drug Metabolism and Pharmacokinetics, 17(4), 249-256. [Link]
-
Walker, D., & Flaherty, K. (2019). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Hoertz, A. J., et al. (2012). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Bioorganic & Medicinal Chemistry, 20(2), 859-865. [Link]
-
Jevševar, S., et al. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128. [Link]
-
Carceles-Rodriguez, C. M., et al. (2001). Pharmacokinetics and residues of a new oral amoxicillin formulation in piglets: a preliminary study. Journal of Veterinary Pharmacology and Therapeutics, 24(5), 339-343. [Link]
-
Turgeon, J., et al. (2010). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Journal of Medicinal Chemistry, 53(24), 8639–8646. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Andappan, M. M., et al. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(15), 5136-5197. [Link]
-
Nicolić, S., et al. (2016). Overview of the analytical methods for vancomycin and/or teicoplanin determination in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 127, 108-123. [Link]
-
Jerling, M. (2006). Effect of renal impairment on multiple-dose pharmacokinetics of extended-release ranolazine. Clinical Pharmacology & Therapeutics, 79(1), 38-47. [Link]
-
AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Boger, D. L., et al. (2002). Total Synthesis of the Ramoplanin A2 and Ramoplanose Aglycon. Journal of the American Chemical Society, 124(19), 5288–5290. [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Journal of Pharmaceutical Sciences, 81(3), 309-312. [Link]
-
Yushchuk, O., et al. (2023). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. International Journal of Molecular Sciences, 24(13), 10884. [Link]
-
Gu, J. (2021). Prodrug Strategies. Baran Lab, Scripps Research. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pegylation improves the pharmacokinetics and bioavailability of small-molecule drugs hydrolyzable by esterases: a study of phospho-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and biochemical analysis of a key series of ramoplanin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01944F [pubs.rsc.org]
dealing with non-specific binding of Ramoplanin A2 in assays
Welcome to the Technical Support Center for Ramoplanin A2 Assays. As Senior Application Scientists, we understand that working with unique molecules like Ramoplanin A2 presents distinct challenges. This guide is designed to provide you with the expertise and practical solutions needed to address one of the most common issues encountered in the lab: non-specific binding (NSB).
Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic that functions by binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis.[1][2][3][4] However, the very properties that make it an effective antibiotic—namely its large, amphipathic structure with a significant lipid tail—also make it prone to non-specific interactions with assay surfaces and components. This "stickiness" can lead to high background signals, poor reproducibility, and inaccurate measurements of its intended biological activity.
This guide provides a structured approach to diagnosing, understanding, and mitigating NSB in your Ramoplanin A2 experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding Ramoplanin A2 assays.
Q1: My Ramoplanin A2 assay results are highly variable between wells and repeat experiments. What is happening?
A: High variability is a classic symptom of non-specific binding. Ramoplanin A2's lipophilic character causes it to adsorb to untreated plastic surfaces of microplates, pipette tips, and instrument tubing.[5][6][7] This leads to an inconsistent and unknown effective concentration of the molecule in your assay solution, resulting in poor reproducibility. The solution lies in modifying your assay buffer to include agents that block these non-specific interactions.
Q2: I'm observing a very high background signal in my assay, even in my negative controls. What is the most likely cause?
A: A high background signal is the most direct indicator of NSB. It suggests that Ramoplanin A2 is binding promiscuously to components other than its intended target. This could be direct binding to the assay surface (e.g., an ELISA plate or SPR sensor chip) or non-specific interactions with other proteins or reagents in your system.[5][8] A systematic troubleshooting approach, starting with buffer optimization, is required to resolve this.
Q3: If I can only make one change to my protocol right now to reduce NSB, what should it be?
A: The single most effective first step is typically the addition of a low concentration of a non-ionic surfactant to your assay buffer.[5][6] Adding Tween-20 to a final concentration of 0.05% (v/v) is an excellent starting point to counteract hydrophobicity-driven NSB and often yields a significant improvement in signal-to-noise.[8][9]
In-Depth Troubleshooting Guides
For more persistent issues, a deeper understanding of the underlying forces driving NSB is necessary. This section breaks down troubleshooting strategies based on the physicochemical nature of the interactions.
Guide 1: Counteracting Hydrophobic Interactions
The Underlying Principle (The "Why"): Ramoplanin A2 is an amphipathic molecule containing a lipid tail, which confers significant hydrophobicity. In aqueous buffers, this hydrophobic portion will seek to minimize contact with water by adsorbing onto any available hydrophobic surface, such as the polystyrene of a microplate or hydrophobic patches on proteins.[5][6] Our strategy is to provide more favorable "distractions" for Ramoplanin A2 or to passivate the surfaces to make them less attractive.
Troubleshooting Workflow & Solutions:
-
Introduce Non-Ionic Surfactants: These molecules have a hydrophilic head and a hydrophobic tail. In solution, they can surround the hydrophobic lipid tail of Ramoplanin A2, increasing its solubility and preventing aggregation. They also coat the hydrophobic surfaces of your assay plates and equipment, effectively blocking Ramoplanin A2 from binding there.[5][6][10]
-
Action: Supplement all assay and wash buffers with a non-ionic surfactant.
-
| Surfactant | Recommended Starting Concentration (v/v) | Notes |
| Tween-20 | 0.01% - 0.1% | The most common and effective starting choice for most immunoassays and surface-based platforms.[8] |
| Triton X-100 | 0.01% - 0.1% | A slightly stronger detergent; can be useful if Tween-20 is insufficient. |
| CHAPS | 0.1% | A zwitterionic surfactant that can sometimes be effective where non-ionic ones are not. |
-
Employ Blocking Proteins: Large, stable proteins can be used to pre-coat assay surfaces. They adsorb via their own hydrophobic and charged regions, presenting a more neutral and hydrophilic surface to the assay solution, thereby preventing Ramoplanin A2 from sticking.[6][11]
-
Action: Add a blocking protein to your assay buffer or use it as a dedicated surface-blocking step.
-
Expert Tip: Always use high-purity, IgG-free Bovine Serum Albumin (BSA). Standard BSA preparations can contain contaminating bovine IgG, which can be a source of NSB for secondary antibodies.[12]
-
| Blocking Agent | Recommended Concentration | Key Application |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) or 1-10 mg/mL | Excellent general-purpose blocking agent for ELISA, SPR, and other formats.[6][8][11] |
| Casein | 0.5% - 1% (w/v) | Often used in ELISA and Western Blotting; can be more effective than BSA in some systems.[13] |
-
Optimize Labware and Materials: Standard polypropylene and polystyrene labware can be highly attractive to lipophilic molecules.
Guide 2: Managing Electrostatic Interactions
The Underlying Principle (The "Why"): As a peptide, Ramoplanin A2 contains ionizable groups, giving it a net charge that is dependent on the buffer pH. This charge can lead to strong, non-specific electrostatic attraction to oppositely charged surfaces or macromolecules in your assay.[5][6][9] The goal is to disrupt these charge-based interactions without affecting the specific binding you intend to measure.
Troubleshooting Workflow & Solutions:
-
Increase Buffer Ionic Strength: Adding neutral salt (like NaCl) to your buffer increases the concentration of ions in the solution. These ions form a "shield" around charged molecules, effectively dampening electrostatic interactions between Ramoplanin A2 and other components.[6][9][11]
-
Action: Titrate NaCl into your assay buffer. Start with the physiological concentration and increase systematically.
-
| Additive | Recommended Concentration Range | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields electrostatic charges, reducing non-specific charge-based interactions.[8][9] |
-
Adjust Buffer pH: The net charge of a protein or peptide is lowest at its isoelectric point (pI). By adjusting the buffer pH, you can alter the charge of your surfaces or interacting proteins to minimize unwanted attraction.[5][6][11]
-
Action: If the pI of your target protein is known, try adjusting the assay buffer pH to be further from Ramoplanin A2's optimal binding pH while moving closer to the pI of the potentially interfering component. This must be done cautiously, ensuring the stability and activity of your target are not compromised.[15]
-
-
Evaluate Buffer Species: The choice of buffering agent itself can influence non-specific interactions. Different buffer ions can bind to protein surfaces and modulate their properties.[15][16]
-
Action: If NSB persists, consider switching your buffer system (e.g., from phosphate-based to HEPES or Tris-based buffers) while maintaining the same pH and ionic strength.
-
Systematic Assay Validation & Control
A core principle of robust assay development is that every protocol must be a self-validating system. You must be able to prove that the signal you are measuring is specific.
Q: How can I be sure my optimized buffer isn't just killing all interactions, including the specific one?
A: This is a critical question that is answered by implementing the correct controls. Your experimental design must always include a condition that isolates non-specific binding from specific binding.
Key Control Experiments:
-
For Surface-Based Assays (SPR, BLI): Always use a reference channel. This channel should be prepared in the exact same way as the active channel, but without the specific binding partner (ligand). When you inject Ramoplanin A2 (analyte), the signal on this reference channel is purely due to NSB and bulk refractive index changes.[8] This signal must be subtracted from your active channel signal.
-
For Plate-Based Assays (ELISA): Run parallel wells that have undergone the entire coating and blocking procedure but do not contain the capture antibody or target antigen. The signal generated in these "blocker only" wells when Ramoplanin A2 is added represents the NSB to the plate/blocking agent complex.
Appendix
Detailed Protocol: SPR Buffer Optimization for Ramoplanin A2
This protocol describes a systematic method to determine the optimal buffer conditions for studying the interaction of Ramoplanin A2 with an immobilized protein target using Surface Plasmon Resonance (SPR).
Objective: To minimize non-specific binding of Ramoplanin A2 to the sensor surface while maintaining the specific binding activity to its target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 dextran chip)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein for immobilization
-
Ramoplanin A2
-
Base Buffer: 10 mM HEPES, pH 7.4
-
Buffer Additives: 5 M NaCl, 10% Tween-20 (v/v), 10% BSA (w/v)
Procedure:
-
Surface Preparation:
-
Immobilize the target protein on one flow cell (the "active" cell) using standard amine coupling chemistry to a density of ~2000 RU.
-
Activate and deactivate a separate flow cell without protein immobilization (the "reference" cell). This is your critical NSB control.
-
-
Initial NSB Assessment (Baseline):
-
Prepare a 1 µM solution of Ramoplanin A2 in the Base Buffer (HEPES only).
-
Inject the solution over both the active and reference flow cells for 120 seconds.
-
Monitor the signal on the reference flow cell. A significant response (>5-10% of the active cell response) indicates a high degree of NSB.
-
-
Buffer Optimization Matrix:
-
Prepare a series of running buffers based on the Base Buffer, each containing a different combination of additives. Test one variable at a time before combining.
-
| Buffer ID | Base Buffer | NaCl (mM) | Tween-20 (%) | BSA (mg/mL) |
| B1 | HEPES, pH 7.4 | 150 | 0.005 | 0 |
| B2 | HEPES, pH 7.4 | 150 | 0.05 | 0 |
| B3 | HEPES, pH 7.4 | 300 | 0.05 | 0 |
| B4 | HEPES, pH 7.4 | 150 | 0.05 | 0.1 |
| B5 | HEPES, pH 7.4 | 150 | 0.05 | 1.0 |
-
Testing the Buffer Matrix:
-
For each buffer (B1-B5), perform the following:
-
Equilibrate the system with the new running buffer.
-
Prepare a 1 µM solution of Ramoplanin A2 diluted in the exact same running buffer.
-
Inject the Ramoplanin A2 solution over both flow cells.
-
Regenerate the surface between injections using a low pH glycine solution or high salt, if required.
-
Record the signal (in RU) on the reference channel at the end of the injection.
-
-
-
Data Analysis and Validation:
-
Compare the reference channel signals obtained with each buffer. The buffer that yields the lowest signal on the reference channel is the most effective at reducing NSB.
-
Final Validation: Using the optimal buffer identified, run a full concentration series of Ramoplanin A2 over both the active and reference channels. After reference subtraction, the resulting sensorgrams on the active channel should show concentration-dependent, saturable binding, confirming that the specific interaction is intact.
-
References
-
Kulanthaivel, P., et al. (2021). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]
-
Gasiorek, J., et al. (2024). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. MDPI. [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]
-
Lytic. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Lytic Blog. [Link]
-
Reichert Technologies. (2014). Reducing Non-Specific Binding. Surface Plasmon Resonance Insider. [Link]
-
Fang, X., et al. (2006). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society. [Link]
-
Kruszewska, D., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. [Link]
-
Shishido, S., et al. (2023). Lipopeptide ligands captured by MHC class I molecules undergo dynamic conformational changes that affect their antigenic strength. Journal of Biological Chemistry. [Link]
-
Vlachy, N., et al. (2020). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]
-
Wilson, B. K., et al. (2007). Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. Langmuir. [Link]
-
Zolotarev, A. O., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Analytica Chimica Acta. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. [Link]
-
ResearchGate. (2013). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip? ResearchGate. [Link]
-
Tufekcic, S., et al. (2024). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. MDPI. [Link]
-
Saluja, A., & Kalonia, D. S. (2008). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. Molecular Pharmaceutics. [Link]
-
Mickl, M., et al. (2020). Micellization of Lipopeptides Containing Toll-like Receptor Agonist and Integrin Binding Sequences. Biomacromolecules. [Link]
-
Lo, M. C., et al. (2000). A New Mechanism of Action Proposed for Ramoplanin. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. ResearchGate. [Link]
-
G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots! G-Biosciences. [Link]
-
Walker, S., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems. [Link]
-
van de Merbel, N. (2014). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? SlideShare. [Link]
-
Govaerts, E., et al. (2023). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ChemRxiv. [Link]
-
Cheng, T. J., et al. (2011). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Vogt, R. F. Jr., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods. [Link]
-
McCafferty, D. G., et al. (2002). Chemistry and Biology of the Ramoplanin Family of Peptide Antibiotics. Biopolymers. [Link]
-
Materials. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. MDPI. [Link]
-
Słabicki, M., et al. (2023). Systematic molecular glue drug discovery with a high-throughput effector protein remodeling platform. bioRxiv. [Link]
-
ResearchGate. (2023). How to remove non-specific binding in co-immunoprecipitation? ResearchGate. [Link]
-
Nanopharmaceutics, Inc. (n.d.). Ramoplanin. Nanopharmaceutics, Inc. [Link]
-
Frontiers. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Molecular Biosciences. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Reducing Non-Specific Binding [reichertspr.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Animal Models for Ramoplanin A2 Efficacy Studies
Introduction: The Challenge of Modeling Ramoplanin A2 Efficacy
Ramoplanin A2 is a potent lipoglycodepsipeptide antibiotic with a unique mechanism of action, primarily targeting Lipid II to disrupt bacterial cell wall synthesis in Gram-positive bacteria.[1][2] Its clinical development has largely focused on its poor systemic absorption, making it an ideal candidate for treating gastrointestinal infections like Clostridioides difficile infection (CDI), as it can achieve high concentrations locally in the gut.[3][4] However, translating in vitro potency into predictable in vivo efficacy presents a significant challenge. Standard animal models, while foundational, often fail to capture the complex interplay between the host, its microbiome, and the pathogen, leading to variable and sometimes misleading results.[5][6]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their animal models for more accurate and reproducible Ramoplanin A2 efficacy studies. It moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to build more robust and clinically relevant models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ramoplanin A2 that our model needs to accommodate?
A1: Ramoplanin A2 inhibits the transglycosylation step of peptidoglycan biosynthesis by sequestering Lipid II, a critical precursor for the bacterial cell wall.[1][7] Unlike antibiotics that penetrate the cell, Ramoplanin acts on the outer leaflet of the cytoplasmic membrane. Therefore, your model's primary focus should be on ensuring adequate drug concentration at the site of infection—the gut lumen for CDI—rather than systemic bioavailability. Parenteral administration of ramoplanin in humans is not feasible due to issues like hemolysis.[3]
Q2: Why are standard mouse models for C. difficile infection sometimes unreliable for Ramoplanin A2?
A2: Standard models, often using antibiotic-induced dysbiosis in conventional mice, have limitations.[5][8] Mice are naturally resistant to C. difficile colonization, and the methods used to induce susceptibility can create high variability.[8] Key issues include:
-
Microbiome Variability: The baseline gut microbiota of laboratory animals can differ significantly between vendors and even within the same facility. This resident microbiota provides colonization resistance, and its composition dramatically impacts the severity of CDI.[8][9]
-
Hyper-acute Disease: Some models, like the hamster model, result in a fulminant, lethal infection that may not accurately reflect the spectrum of human CDI.[10][11] This makes it difficult to assess the efficacy of a therapeutic agent versus simply preventing acute mortality.
-
Lack of Clinical Correlation: The physiological and immunological differences between conventional mouse models and humans can lead to poor translation of efficacy data to clinical outcomes.[6]
Q3: What are the most critical endpoints to measure in a Ramoplanin A2 efficacy study for CDI?
A3: Beyond survival, which can be a crude metric, robust studies should include a combination of clinical and microbiological endpoints:
-
Clinical Scores: Daily monitoring of weight loss, diarrhea severity (e.g., fecal consistency), and general morbidity (activity, posture).
-
Microbiological Burden: Quantification of C. difficile (vegetative cells and spores) in cecal content or feces via quantitative PCR (qPCR) or selective plating (CFU counts) at defined time points.
-
Toxin Levels: Measurement of Toxin A/B levels in cecal content using ELISA kits.
-
Histopathology: Microscopic examination of cecal and colon tissue to score inflammation, edema, and epithelial damage.
-
Relapse Rates: A critical endpoint for CDI. After an initial treatment course, animals should be monitored for a period (e.g., 14-21 days) to assess the recurrence of disease, which tests the ability of the agent to prevent spore germination and outgrowth.
Troubleshooting Guide: Common Experimental Issues
Issue 1: High Variability in Disease Severity and Inconsistent Efficacy Results
Root Cause Analysis: This is often the most frustrating issue and typically points to a lack of standardization in the infection induction protocol. The two most common culprits are inconsistent microbiome disruption and variable pathogen challenge.
Troubleshooting Protocol:
-
Standardize the Host Microbiome (Pre-Conditioning):
-
Rationale: The composition of the gut microbiota is the single most important factor determining susceptibility to C. difficile.[8] Minor variations can lead to major differences in colonization and disease severity.
-
Actionable Steps:
-
Source all animals for a single study from the same vendor and barrier facility.
-
Acclimate and co-house all animals for at least one week prior to the experiment to normalize their microbiota.
-
Use a standardized, broad-spectrum antibiotic cocktail (e.g., cefoperazone in drinking water, or a cocktail of kanamycin, gentamicin, colistin, metronidazole, and vancomycin) for a defined period to induce profound and consistent dysbiosis.[5] Ensure fresh antibiotic water is provided regularly.
-
-
-
Validate the C. difficile Inoculum:
-
Rationale: The viability and form (spore vs. vegetative cell) of the inoculum are critical. Spores are the infectious form and are more resistant to environmental stressors. An inconsistent inoculum delivers a variable infectious dose.
-
Actionable Steps:
-
Prepare a large, single batch of C. difficile spores and rigorously quantify the concentration via plating.
-
Perform quality control on each batch to ensure >99% purity of spores over vegetative cells.
-
Aliquot the validated spore stock and store it at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Administer the inoculum via oral gavage at a precise volume and concentration (e.g., 10^5 to 10^7 spores per mouse).
-
-
Issue 2: Poor Correlation Between In Vitro MIC and In Vivo Efficacy
Root Cause Analysis: Ramoplanin's efficacy is driven by its local concentration in the gut, which is a function of dose, formulation, and transit time. A simple Minimum Inhibitory Concentration (MIC) value doesn't capture these complex pharmacokinetic/pharmacodynamic (PK/PD) relationships.[12][13]
Troubleshooting Protocol:
-
Conduct a Pilot PK/PD Study:
-
Rationale: To bridge the gap between dose and effect, you must understand the drug's exposure at the site of infection. The key PK/PD index for concentration-dependent antibiotics like Ramoplanin is the ratio of the Area Under the Concentration-Time Curve to the MIC (AUC/MIC) or the maximum concentration to the MIC (Cmax/MIC).[14]
-
Actionable Steps:
-
In a satellite group of uninfected animals, administer the Ramoplanin A2 formulation at several dose levels.
-
At multiple time points post-dosing (e.g., 1, 2, 4, 8, 12, 24 hours), euthanize subsets of animals and collect cecal/fecal contents.
-
Quantify the concentration of Ramoplanin A2 in the samples using a validated LC-MS/MS method.
-
Calculate the fecal/cecal Cmax and AUC and correlate these exposure metrics with the MIC of your challenge strain. This will help you select a dose for the efficacy study that achieves a target exposure multiple above the MIC.
-
-
-
Assess Formulation and Stability:
-
Rationale: Ramoplanin A2 must be delivered to the lower GI tract in an active form. The formulation can impact its stability and release profile.
-
Actionable Steps:
-
Ensure the vehicle used for oral gavage (e.g., water, methylcellulose) does not interfere with Ramoplanin's activity.
-
If using a complex formulation (e.g., encapsulation for delayed release), verify its release characteristics in simulated intestinal fluid before in vivo use.
-
-
Advanced Protocol: The Humanized Microbiome Mouse Model
For the highest level of clinical relevance, especially for assessing relapse, a humanized microbiome mouse model is superior to conventional models. This involves colonizing germ-free mice with a complex human fecal microbiota.
Workflow for Establishing a Humanized Microbiome CDI Model
Caption: Workflow for a humanized microbiome CDI mouse model.
Detailed Steps:
-
Housing: Strict aseptic conditions are required. Germ-free mice must be housed in sterile isolators.
-
FMT Preparation: Obtain fecal material from a healthy, rigorously screened human donor. Prepare a slurry under anaerobic conditions and filter to remove large particulates.
-
Colonization: Administer the fecal slurry to germ-free mice via oral gavage.
-
Engraftment: Allow 2-4 weeks for the human microbiota to establish a stable community. This can be verified by 16S rRNA sequencing of fecal pellets.
-
Infection: Induce susceptibility with a single dose of an antibiotic like clindamycin, which disrupts the engrafted community, followed by the C. difficile spore challenge 24 hours later.
-
Treatment & Analysis: Initiate Ramoplanin A2 treatment and monitor using the comprehensive endpoints described in the FAQ section. This model is particularly powerful for studying how Ramoplanin A2 impacts the resident human microbiota and its role in preventing CDI recurrence.
Data Summary: Comparing Animal Models for CDI
| Feature | Golden Syrian Hamster Model | Conventional Mouse Model | Humanized Microbiome Mouse Model |
| Induction Method | Single dose of clindamycin | Antibiotic cocktail (e.g., cefoperazone) | Single dose of clindamycin |
| Disease Phenotype | Acute, fulminant, lethal enterocolitis | Variable diarrhea, weight loss, mortality | Clinically relevant diarrhea, weight loss, potential for relapse |
| Microbiota | Hamster-specific | Mouse-specific, highly variable | Complex, stable human microbiota |
| Primary Advantage | High sensitivity, rapid results | Lower cost, widely available | High clinical relevance, allows for relapse and microbiome studies |
| Primary Disadvantage | Poorly mimics human disease spectrum | High inter-animal variability, poor translatability | High cost, requires specialized facilities (gnotobiotics) |
| Best Use Case | Initial screening for potent activity | Dose-ranging and basic efficacy studies | Preclinical validation, relapse studies, mechanism of action on microbiota |
References
-
Genilloud, O., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology. Available at: [Link]
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Zhang, H., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLOS ONE. Available at: [Link]
-
Hoertz, A. J., & Boger, D. L. (2011). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems. Available at: [Link]
-
Le, N. T. H., et al. (2020). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mSphere. Available at: [Link]
-
World Health Organization. (2024). 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis. WHO Publications. Available at: [Link]
-
Mada, M. B., & Tzin Varpava, S. E. (2024). Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, H., et al. (2016). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. Request PDF on ResearchGate. Available at: [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Request PDF on ResearchGate. Available at: [Link]
-
Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
D'Aoust, P. M., et al. (2023). Clostridioides difficile infection study models and prospectives for probing the microbe-host interface. Gut Microbes. Available at: [Link]
-
Scaglione, F. (2001). Antibiotic Pharmacodynamics. RxRama Pharmacy Division. Available at: [Link]
-
Hughes, D., & Karlén, A. (2014). Discovery and preclinical development of new antibiotics. Upsala Journal of Medical Sciences. Available at: [Link]
-
Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
Li, J., et al. (2021). Pharmacokinetics and pharmacodynamics of peptide antibiotics. Journal of Pharmaceutical Analysis. Available at: [Link]
-
European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. EMA News. Available at: [Link]
-
Janoir, C. (2023). The state of play of rodent models for the study of Clostridioides difficile infection. Anaerobe. Available at: [Link]
-
American College of Clinical Pharmacy. (2016). Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. ACCP. Available at: [Link]
-
Lawley, T. D., et al. (2012). Small animal models for the study of Clostridium difficile disease pathogenesis. FEMS Microbiology Letters. Available at: [Link]
-
Theuretzbacher, U., & Piddock, L. J. V. (2019). The global preclinical antibacterial pipeline. Nature Reviews Microbiology. Available at: [Link]
-
Dunning, H. (2019). How animal research is helping fight antibiotic resistance. Imperial College London News. Available at: [Link]
-
Hughes, D., & Karlén, A. (2014). Discovery and preclinical development of new antibiotics. Upsala Journal of Medical Sciences. Available at: [Link]
-
PharmGKB. (2017). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
Crobach, M. J., et al. (2016). Models for the study of Clostridium difficile infection. Gut Microbes. Available at: [Link]
Sources
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How animal research is helping fight antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accp.com [accp.com]
- 14. Antibiotic Pharmacodynamics [rxrama.com]
Ramoplanin A2 Experiments: A Technical Support Guide for Navigating Unexpected Results
Welcome to the technical support center for Ramoplanin A2, a potent lipoglycodepsipeptide antibiotic with a unique dual mechanism of action. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ramoplanin A2 experimentation, interpret unexpected findings, and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reproducible experiments.
Ramoplanin A2's primary mode of action is the inhibition of peptidoglycan biosynthesis by sequestering Lipid II, a crucial precursor for cell wall synthesis.[1][2] However, at concentrations at or above its minimal bactericidal concentration (MBC), it also induces bacterial membrane depolarization, contributing to its rapid bactericidal activity.[3] This dual mechanism, coupled with its physicochemical properties, can sometimes lead to results that may seem counterintuitive. This guide will help you decipher these observations.
Section 1: Troubleshooting Guide - When Experiments Don't Go as Planned
This section addresses common problems encountered during Ramoplanin A2 experiments in a question-and-answer format.
Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values
Question: My MIC values for Ramoplanin A2 are variable between experiments or higher than what is reported in the literature. What could be the cause?
Answer: This is a frequently encountered issue, and several factors can contribute to it. Let's break down the potential culprits:
-
Adsorption to Plasticware: Ramoplanin A2 is known to adsorb to the surface of standard polystyrene microtiter plates.[4][5] This leads to a decrease in the effective concentration of the antibiotic in the well, resulting in artificially inflated MIC values.
-
Self-Validating Solution: To counteract this, it is highly recommended to supplement your growth medium with a small amount of bovine serum albumin (BSA), typically 0.01% to 0.02%.[5] BSA acts by coating the plastic surface, thereby preventing Ramoplanin A2 from binding.[5] Alternatively, using low-binding microplates can also mitigate this issue. Pre-coating the wells with a BSA solution can also be an effective strategy.[5]
-
-
Aggregation of Ramoplanin A2: Ramoplanin has a tendency to form aggregates, especially in aqueous solutions and in the presence of its target, Lipid II.[3] Aggregated Ramoplanin A2 may have reduced activity, leading to higher MICs.
-
Self-Validating Solution: To minimize aggregation, ensure your stock solutions are properly prepared and stored. It is advisable to dissolve Ramoplanin A2 in a small amount of a suitable organic solvent like methanol or DMSO before diluting it in your aqueous experimental medium.[6] Always prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Presence of Serum in Media: The effect of serum on Ramoplanin A2 activity can be complex and seemingly contradictory in the literature. Some studies report an increase in MIC in the presence of serum, while others show no effect or even a decrease.[3] This variability can be attributed to differences in serum concentration and the specific bacterial strains being tested.
-
Expert Insight: It's crucial to be consistent with the use and concentration of serum in your experiments if it's a required component of your assay. If you are comparing your results to published data, ensure your experimental conditions, including serum percentage, are closely matched.
-
Troubleshooting Flowchart for MIC Variability
Caption: Troubleshooting decision tree for high or variable Ramoplanin A2 MIC values.
Issue 2: Unexpected Bacterial Morphology in Microscopy Studies
Question: After treating bacteria with Ramoplanin A2, I'm observing unusual morphological changes under the microscope that are different from classic cell wall synthesis inhibitors. How do I interpret these?
Answer: The morphological changes induced by Ramoplanin A2 can be quite distinct and reflect its dual mechanism of action.
-
At or Near the MIC: At concentrations around the MIC, where the primary mechanism is the inhibition of peptidoglycan synthesis, you can expect to see:
-
Above the MIC (at or near the MBC): At higher concentrations, the membrane-depolarizing activity of Ramoplanin A2 becomes more prominent, leading to:
Expert Insight: It is critical to correlate the observed morphology with the concentration of Ramoplanin A2 used. The dose-dependent nature of the morphological changes is a key piece of evidence for its dual mechanism of action. When designing your microscopy experiments, include a range of concentrations spanning from sub-MIC to supra-MBC to capture the full spectrum of effects.
Visualization of Ramoplanin A2's Dual Mechanism
Sources
- 1. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and structure of the ramoplanin A1 and A3 aglycons: Two minor components of the ramoplanin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanine Scan of [L-Dap2]Ramoplanin A2 Aglycon: Assessment of the Importance of Each Residue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Inhibitors: A Comparative Guide to the Mechanisms of Ramoplanin A2 and Vancomycin
In the persistent battle against Gram-positive bacterial pathogens, the intricate machinery of cell wall biosynthesis presents a prime target for antibiotic intervention. Among the arsenal of compounds that exploit this vulnerability, the glycopeptide vancomycin has long stood as a cornerstone of therapy. However, the emergence of resistance has necessitated the exploration of alternative strategies. Ramoplanin A2, a lipoglycodepsipeptide, has emerged as a potent agent with a distinct mechanism of action that circumvents common resistance pathways. This guide provides an in-depth, objective comparison of the mechanisms of action of Ramoplanin A2 and vancomycin, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel antimicrobial agents.
At a Glance: Key Mechanistic Distinctions
| Feature | Ramoplanin A2 | Vancomycin |
| Primary Molecular Target | Pyrophosphate moiety of Lipid II[1] | D-Ala-D-Ala terminus of the Lipid II pentapeptide[2] |
| Primary Inhibited Step | Transglycosylation[3] | Transglycosylation and Transpeptidation[4] |
| Binding Affinity (KD) | Nanomolar range (precise value varies with experimental conditions)[1] | ~0.54 µM for Lipid II[5] |
| Inhibitory Concentration (IC50) | Transglycosylase: ~0.25x MIC[6] | Varies depending on the specific enzyme and assay conditions. |
| Mechanism of Inhibition | Sequestration of the Lipid II substrate[3] | Steric hindrance of enzyme access to the substrate[7] |
| Effect on Membrane Potential | Induces depolarization at or above MBC[8] | Generally does not directly depolarize the membrane |
| Activity against VRE | Active[9][10] | Inactive (due to altered target) |
Delving into the Molecular Mechanisms: A Side-by-Side Analysis
The bacterial cell wall, a rigid peptidoglycan sacculus, is essential for maintaining cell shape and resisting osmotic stress. Its synthesis is a complex, multi-step process, with the final stages occurring at the cell membrane, orchestrated by a suite of enzymes. Both Ramoplanin A2 and vancomycin disrupt this critical pathway, but they do so by targeting different components of the key precursor molecule, Lipid II.
The Central Role of Lipid II
Lipid II is the lynchpin of peptidoglycan synthesis. It consists of a disaccharide-pentapeptide "building block" attached to a lipid carrier, undecaprenyl pyrophosphate, which anchors it to the cell membrane. This molecule is the substrate for transglycosylases, which polymerize the disaccharide units into long glycan chains, and transpeptidases, which cross-link the peptide side chains to form a robust, mesh-like structure.
Ramoplanin A2: A Substrate Sequestering Strategy
Ramoplanin A2 employs a unique "substrate sequestration" strategy. It does not directly inhibit the cell wall synthesizing enzymes. Instead, it targets and binds to the pyrophosphate group of Lipid II.[1] This interaction is of high affinity, with an apparent dissociation constant in the nanomolar range.[1] It is proposed that Ramoplanin A2 binds as a dimer to Lipid II, effectively sequestering the precursor molecule and preventing its utilization by transglycosylases.[1] By locking away the substrate, Ramoplanin A2 brings the peptidoglycan assembly line to a grinding halt.
This primary mechanism of inhibiting transglycosylation is concentration-dependent. At concentrations at or above the minimal bactericidal concentration (MBC), Ramoplanin A2 exhibits a secondary mechanism of action: it can induce depolarization of the bacterial cell membrane, which likely contributes to its rapid bactericidal activity.[8]
Vancomycin: A Steric Hindrance Approach
Vancomycin, a larger glycopeptide antibiotic, operates through a mechanism of steric hindrance. Its molecular structure forms a rigid cup-like shape that specifically recognizes and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II.[2] This binding is achieved through a network of five hydrogen bonds.[7] The equilibrium dissociation constant (KD) for vancomycin binding to unmodified Lipid II is approximately 0.54 µM.[5]
By capping the D-Ala-D-Ala terminus, vancomycin creates a bulky complex that physically obstructs the active sites of both transglycosylases and transpeptidases.[4] This prevents the incorporation of new peptidoglycan monomers into the growing cell wall and the subsequent cross-linking of the peptide chains. The consequence is a weakened cell wall that can no longer withstand the internal turgor pressure, leading to cell lysis.
Visualizing the Mechanisms of Action
To better understand the distinct molecular interactions, the following diagrams illustrate the mechanisms of action for Ramoplanin A2 and vancomycin.
Caption: Comparative signaling pathways of Ramoplanin A2 and Vancomycin.
The Implications of Different Mechanisms: Overcoming Resistance
The distinct binding sites of Ramoplanin A2 and vancomycin have profound implications for their activity against resistant bacteria. The most common mechanism of high-level vancomycin resistance in enterococci (VanA and VanB types) involves the alteration of the peptidoglycan precursor. The terminal D-Ala-D-Ala is replaced with D-Ala-D-lactate (D-Ala-D-Lac), which eliminates a key hydrogen bond necessary for high-affinity vancomycin binding, reducing its affinity by approximately 1,000-fold.
Because Ramoplanin A2 binds to the pyrophosphate moiety of Lipid II, a region that is not altered in vancomycin-resistant strains, it retains its potent activity against these challenging pathogens.[9][10] This makes Ramoplanin A2 a valuable therapeutic candidate for infections caused by vancomycin-resistant enterococci (VRE).
Experimental Protocols for Mechanistic Elucidation
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare the mechanisms of action of Ramoplanin A2 and vancomycin.
Determining Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (KD) of Ramoplanin A2 and vancomycin to their respective targets on Lipid II.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. A lipid bilayer containing Lipid II is immobilized on the chip, and the antibiotic is flowed over the surface.
Protocol:
-
Sensor Chip Preparation:
-
Use a sensor chip with a gold surface (e.g., CM5 chip).
-
Create a lipid bilayer on the sensor chip surface by injecting liposomes containing a defined concentration of Lipid II. A common method is the vesicle fusion technique.
-
-
Immobilization of Lipid II:
-
Prepare small unilamellar vesicles (SUVs) containing a mixture of a matrix lipid (e.g., POPC) and a defined molar percentage of Lipid II.
-
Flow the SUV suspension over the sensor chip surface to allow for vesicle fusion and the formation of a supported lipid bilayer.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Ramoplanin A2 or vancomycin in a suitable running buffer (e.g., HBS-P+ buffer).
-
Inject the antibiotic solutions at different concentrations over the Lipid II-containing surface and a reference surface (without Lipid II) at a constant flow rate.
-
Monitor the change in the response units (RU) in real-time.
-
After each injection, regenerate the sensor surface by flowing a solution that disrupts the antibiotic-Lipid II interaction (e.g., a short pulse of low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for non-specific binding.
-
Plot the steady-state binding response against the antibiotic concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (KD).
-
Caption: A simplified workflow for determining antibiotic-Lipid II binding affinity using SPR.
In Vitro Transglycosylase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Ramoplanin A2 and vancomycin against bacterial transglycosylase activity.
Principle: This assay measures the incorporation of a radiolabeled precursor, UDP-[¹⁴C]GlcNAc, into peptidoglycan by a bacterial membrane preparation containing active transglycosylases.
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow a suitable bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with buffer.
-
Lyse the cells (e.g., by sonication or French press) and pellet the cell debris.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Assay Reaction:
-
In a microtiter plate, combine the bacterial membrane preparation, the unlabeled precursor UDP-MurNAc-pentapeptide, and the radiolabeled precursor UDP-[¹⁴C]GlcNAc in a suitable reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Add varying concentrations of Ramoplanin A2 or vancomycin to the reaction wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C to allow for peptidoglycan synthesis.
-
-
Detection of Incorporated Radioactivity:
-
Stop the reaction (e.g., by adding a solution of SDS).
-
Spot the reaction mixture onto filter paper and wash with trichloroacetic acid (TCA) to precipitate the polymeric peptidoglycan.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Bacterial Membrane Depolarization Assay
Objective: To assess the ability of Ramoplanin A2 and vancomycin to disrupt the bacterial membrane potential.
Principle: This assay utilizes a voltage-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye and a subsequent increase in fluorescence.
Protocol:
-
Bacterial Cell Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer supplemented with glucose).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
-
Dye Loading and Fluorescence Measurement:
-
Add the voltage-sensitive dye DiSC₃(5) to the bacterial suspension to a final concentration of approximately 1 µM.
-
Incubate in the dark to allow the dye to accumulate in the polarized cells, monitoring the fluorescence until a stable, quenched baseline is achieved.
-
-
Addition of Antibiotics:
-
Add varying concentrations of Ramoplanin A2 or vancomycin to the cell suspension. Include a positive control for depolarization (e.g., the ionophore gramicidin) and a negative control (buffer only).
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each antibiotic concentration.
-
An increase in fluorescence indicates membrane depolarization. Compare the rate and extent of depolarization caused by Ramoplanin A2 and vancomycin.
-
Conclusion: Two Distinct Strategies for a Common Goal
Ramoplanin A2 and vancomycin, while both targeting the essential process of bacterial cell wall biosynthesis, exemplify two distinct and elegant strategies for antibiotic action. Vancomycin's targeted binding to the D-Ala-D-Ala terminus of Lipid II has been a clinical workhorse, but its efficacy is compromised by resistance mechanisms that alter this specific binding site. Ramoplanin A2, with its unique mechanism of sequestering the entire Lipid II precursor by binding to its pyrophosphate anchor, not only offers a potent alternative but also a solution to the challenge of vancomycin resistance.
The experimental approaches detailed in this guide provide a framework for the continued investigation and characterization of these and other cell wall synthesis inhibitors. A thorough understanding of their molecular mechanisms is paramount for the rational design of new antibiotics and for developing strategies to combat the ever-evolving threat of antimicrobial resistance.
References
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. [Link]
-
Herlihey, F. A., & Clarke, A. J. (2017). Lytic Transglycosylases: Concinnity in concision of the bacterial cell wall. Glycobiology, 27(9), 816–826. [Link]
-
Lehman, S. M., & Qian, Z. (2008). Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. Biochemistry, 47(39), 10411–10421. [Link]
-
Müller, A., et al. (2017). Therapeutic compounds targeting Lipid II for antibacterial purposes. Infection and Drug Resistance, 10, 273–286. [Link]
-
Romero-Rodríguez, A., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 399. [Link]
-
Wessjohann, L. A., & Breukink, E. (2007). Lipid II as target for antibiotics. Nature Reviews Drug Discovery, 6(4), 321–333. [Link]
-
Hu, Y., et al. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. [Link]
-
Allen, N. E., et al. (2004). Vancomycin: new insights into the mechanism of action of a classic antibiotic. Antimicrobial Agents and Chemotherapy, 48(1), 66–71. [Link]
-
Vancomycin. In: StatPearls. StatPearls Publishing. [Link]
-
Kumar, V., et al. (2014). A microplate assay for the coupled transglycosylase-transpeptidase activity of the penicillin binding proteins; A vancomycin-neutralizing tripeptide combination prevents penicillin inhibition of peptidoglycan synthesis. Biochemical and Biophysical Research Communications, 450(1), 59–64. [Link]
-
te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Developmental Biology, 4, 29. [Link]
-
Breukink, E., & de Kruijff, B. (2006). Towards the native binding modes of antibiotics that target lipid II. Angewandte Chemie International Edition, 45(30), 4936–4939. [Link]
-
Grein, F., et al. (2015). Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin. Antimicrobial Agents and Chemotherapy, 59(4), 1856–1865. [Link]
-
DoseMeRx. Vancomycin Mechanism of Action. [Link]
-
Sarkar, P., et al. (2017). A Review of Cell Wall Synthesis Inhibitors With Emphasis on Glycopeptide Antibiotics. Journal of Pharmacy & Pharmaceutical Sciences, 20, 177–193. [Link]
-
te Winkel, J. D., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]
-
Peláez, F., et al. (2005). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1142–1144. [Link]
-
Affinipure. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]
-
Rich, R. L., et al. (2004). Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions. Analytical Biochemistry, 335(2), 291–304. [Link]
-
Pop, C., et al. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Molecules, 28(14), 5489. [Link]
-
O'Reilly, A. M., & Roper, D. I. (2011). Prospects for novel inhibitors of peptidoglycan transglycosylases. Future Medicinal Chemistry, 3(10), 1285–1303. [Link]
-
Loll, P. J., et al. (2008). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 105(28), 9657–9662. [Link]
-
te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. UvA-DARE (Digital Academic Repository). [Link]
-
Pires, M. M., & Wuest, W. M. (2016). (A) Association of vancomycin with the d-Ala-d-Ala motif on lipid II. (B) Binding of vancomycin to PG scaffold on cell surface. (C) Strategy to graft immune-cell attracts on the surface of S. aureus based on PG targeting by vancomycin. ResearchGate. [Link]
-
O'Hare, M. D., et al. (1989). Comparative in-vitro activity of vancomycin, teicoplanin, ramoplanin (formerly A16686), paldimycin, DuP 721 and DuP 105 against methicillin and gentamicin resistant Staphylococcus aureus. The Journal of Hospital Infection, 14(4), 315–324. [Link]
-
Herston Infectious Diseases Institute. Guideline - Medicine - Antimicrobial Therapeutic Drug Monitoring. Metro North Health. [Link]
-
Regional Centre for Biotechnology. Syllabus for DBT-JRF BET examination. [Link]
-
de Almeida, A. C. G., et al. (2015). Vancomycin Microbial Assay Using Kinetic-Reading Microplate System. ResearchGate. [Link]
-
BBS OER Lab Manual. Protocol for Bacterial Cell Inhibition Assay. [Link]
-
Lehman, S. M., & Qian, Z. (2008). Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. Biochemistry, 47(39), 10411–10421. [Link]
-
Study.com. Inhibitors of Cell Wall Synthesis: Beta-lactam & Penicillin. [Link]
-
Wenzel, M., et al. (2014). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. ResearchGate. [Link]
-
te Winkel, J. D., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. [Link]
-
Peláez, F., et al. (2005). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1142–1144. [Link]
-
Gurcha, S. S., et al. (2020). Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin. Molecules, 25(18), 4239. [Link]
-
Di Fasi, A., et al. (2011). Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall. The Journal of Physical Chemistry B, 115(46), 13620–13627. [Link]
-
Cheng, M., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. [Link]
-
Ostash, I., et al. (2020). Specific Binding of the α-Component of the Lantibiotic Lichenicidin to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity. International Journal of Molecular Sciences, 21(18), 6857. [Link]
Sources
- 1. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the efficacy of ramoplanin and vancomycin in both in vitro and in vivo models of clindamycin-induced Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 10. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ramoplanin A2 Versus Vancomycin Activity Against Vancomycin-Resistant Enterococci (VRE)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Urgent Clinical Problem of VRE
Vancomycin-resistant enterococci, primarily Enterococcus faecium and Enterococcus faecalis, are significant nosocomial pathogens responsible for a spectrum of life-threatening infections, including bacteremia, endocarditis, and urinary tract infections. The acquisition of vancomycin resistance, most commonly through the vanA and vanB gene clusters, has rendered a cornerstone antibiotic ineffective and is linked to poorer patient outcomes. These resistance mechanisms fundamentally alter the drug's target, necessitating the development of novel agents with alternative modes of action.
The core of this resistance lies in the modification of the peptidoglycan precursor terminus from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac). This seemingly subtle biochemical change results in a thousand-fold reduction in vancomycin's binding affinity, effectively neutralizing its antibacterial activity.
Divergent Mechanisms of Cell Wall Inhibition
The stark contrast in efficacy against VRE between vancomycin and Ramoplanin A2 is a direct consequence of their fundamentally different approaches to disrupting bacterial cell wall synthesis.
Vancomycin: Targeting the Terminus
Vancomycin, a glycopeptide antibiotic, functions by forming a cap-like structure over the D-Ala-D-Ala terminus of Lipid II, the monomeric precursor of peptidoglycan. This steric hindrance physically obstructs the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the growing peptidoglycan chain. This disruption of cell wall integrity leads to osmotic instability and cell death.
Caption: Vancomycin binds to the D-Ala-D-Ala terminus of Lipid II, sterically hindering transglycosylases.
In VRE, the target is changed to D-Ala-D-Lac, eliminating a crucial hydrogen bond and preventing vancomycin from binding effectively, thus allowing cell wall synthesis to proceed uninhibited.
Ramoplanin A2: Sequestering the Substrate
Ramoplanin A2, a glycolipsodepsipeptide, employs a more fundamental mechanism. Instead of targeting the terminus of Lipid II, it binds to the pyrophosphate moiety of the precursor. This interaction effectively sequesters the entire Lipid II molecule, making it unavailable to the transglycosylase enzymes. By removing the substrate from the equation, Ramoplanin A2 halts peptidoglycan synthesis at a critical step. This mechanism is completely independent of the terminal dipeptide sequence, rendering the D-Ala-D-Lac modification in VRE irrelevant to its activity.
Caption: Ramoplanin A2 sequesters the entire Lipid II molecule, preventing its use as a substrate.
Comparative In Vitro Susceptibility
The most compelling evidence of Ramoplanin A2's potential lies in its potent in vitro activity against VRE. Minimum Inhibitory Concentration (MIC) data consistently demonstrates that while VRE strains exhibit high-level resistance to vancomycin, they remain highly susceptible to Ramoplanin A2.
MIC Distribution Data
The following table summarizes representative MIC distributions for Ramoplanin A2 and vancomycin against a collection of vancomycin-resistant E. faecium and E. faecalis isolates.
| Organism & Genotype | Number of Isolates | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| VRE (vanA) | >100 | Vancomycin | 64 - >1024 | >256 | >512 |
| Ramoplanin A2 | 0.12 - 1 | 0.5 | 1 | ||
| VRE (vanB) | >50 | Vancomycin | 16 - 512 | 64 | 256 |
| Ramoplanin A2 | 0.25 - 2 | 0.5 | 1 |
This table represents a composite of data from multiple surveillance studies to illustrate typical MIC distributions. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
The data unequivocally shows that Ramoplanin A2 maintains potent activity (MIC₉₀ ≤1 µg/mL) against VRE strains that are highly resistant to vancomycin (MIC values often exceeding 256 µg/mL).
In Vivo Efficacy in a Murine Infection Model
While in vitro data are foundational, the translation of this activity into a complex in vivo system is the true test of a potential therapeutic. Studies utilizing a neutropenic murine thigh infection model have demonstrated the in vivo efficacy of Ramoplanin A2 against VRE.
In a representative study, neutropenic mice were infected with a vanA-positive strain of E. faecium. Treatment with Ramoplanin A2 resulted in a significant, dose-dependent reduction in the bacterial burden in the thighs of the infected animals, achieving a greater than 2-log₁₀ reduction in CFU/gram of tissue compared to untreated controls. In contrast, vancomycin administered at clinically relevant doses showed no significant reduction in bacterial load against the same VRE strain. These findings underscore Ramoplanin A2's ability to exert its potent antibacterial effect in a systemic infection model.
Essential Experimental Methodologies
The generation of reliable and reproducible data is the bedrock of drug development. The following sections detail the standardized protocols for the key assays used to evaluate and compare these antimicrobial agents.
Protocol: Broth Microdilution for MIC Determination (CLSI M07)
Causality and Rationale: This protocol, adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, provides a quantitative measure of an antibiotic's potency. The principle is to identify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a standardized broth medium after a defined incubation period. This method is the gold standard for susceptibility testing and is crucial for establishing the foundational activity of a compound.
Step-by-Step Protocol:
-
Inoculum Preparation: Aseptically select 3-5 morphologically similar colonies of the VRE strain from an 18-24 hour non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood).
-
Suspension and Standardization: Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Prepare a 1:150 dilution of the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to yield a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation: Using a 96-well microtiter plate, prepare two-fold serial dilutions of Ramoplanin A2 and vancomycin in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is a complete absence of visible growth.
Navigating the Landscape of Glycopeptide Resistance: A Comparative Analysis of Ramoplanin A2
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Challenge of Gram-Positive Resistance
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to modern medicine. Glycopeptide antibiotics, historically the last line of defense against these resilient organisms, are facing diminishing efficacy. This guide offers an in-depth comparison of Ramoplanin A2, a novel lipoglycodepsipeptide, with established glycopeptides—vancomycin, teicoplanin, and dalbavancin—focusing on the critical aspect of cross-resistance. Through a detailed examination of their mechanisms of action, resistance pathways, and supporting in vitro data, we aim to provide a comprehensive resource for the scientific community engaged in the development of next-generation antimicrobial agents.
Delineating the Mechanisms of Action: A Tale of Two Targets
The potential for cross-resistance between antibiotics is fundamentally dictated by their molecular mechanisms of action. While both Ramoplanin A2 and traditional glycopeptides inhibit bacterial cell wall synthesis, they do so by engaging distinct molecular targets.
Classical Glycopeptides (Vancomycin, Teicoplanin, Dalbavancin): These antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions essential for the formation of a stable cell wall.[2] The lipoglycopeptides, teicoplanin and dalbavancin, possess lipophilic side chains that anchor the molecule to the cell membrane, thereby increasing their localization at the site of action and enhancing their potency.[3][4]
Ramoplanin A2: In contrast, Ramoplanin A2 exerts its bactericidal effect by sequestering Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[5][6] This unique mechanism of action, which occurs at a site complementary to that of vancomycin, is a key factor in its ability to circumvent typical glycopeptide resistance.[5][6]
Figure 1: Distinct molecular targets of Ramoplanin A2 and classical glycopeptides.
The Molecular Basis of Resistance and the Absence of Cross-Resistance
Resistance to classical glycopeptides primarily arises from alterations in the D-Ala-D-Ala target. The most well-characterized mechanism involves the acquisition of van gene clusters, which lead to the production of peptidoglycan precursors with a terminal D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) moiety.[7][8] This substitution significantly reduces the binding affinity of vancomycin and other glycopeptides.
Crucially, because Ramoplanin A2 does not bind to the D-Ala-D-Ala terminus, it remains highly active against strains exhibiting this primary mechanism of glycopeptide resistance.[9] This lack of cross-resistance is a significant therapeutic advantage, particularly in clinical settings where VRE are prevalent.
Comparative In Vitro Susceptibility: A Quantitative Analysis
The following table summarizes the minimum inhibitory concentrations (MICs) of Ramoplanin A2, vancomycin, teicoplanin, and dalbavancin against a panel of clinically relevant Gram-positive pathogens, including strains with defined resistance mechanisms.
| Organism (Resistance Mechanism) | Ramoplanin A2 (µg/mL) | Vancomycin (µg/mL) | Teicoplanin (µg/mL) | Dalbavancin (µg/mL) |
| Enterococcus faecalis (VSE) | 0.25 - 1 | 1 - 2 | 0.5 - 1 | 0.06 - 0.25 |
| Enterococcus faecium (VanA VRE) | 0.5 - 2 | >256 | >256 | >16 |
| Enterococcus faecium (VanB VRE) | 0.5 - 2 | >256 | 0.5 - 2 | 0.06 - 0.5 |
| Staphylococcus aureus (MSSA) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | 0.03 - 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 - 1 | 1 - 2 | 1 - 2 | 0.06 - 0.12 |
| Staphylococcus aureus (VISA) | 0.5 - 2 | 4 - 8 | 2 - 8 | 0.25 - 1 |
Note: MIC values are presented as ranges compiled from various in vitro studies. Actual values may vary depending on the specific strain and testing methodology.
As the data illustrates, Ramoplanin A2 maintains potent activity against VanA- and VanB-type VRE, strains that are highly resistant to vancomycin and, in the case of VanA, teicoplanin and dalbavancin.[6]
Experimental Protocols for Assessing Cross-Resistance
To facilitate further research in this area, we provide detailed, step-by-step methodologies for determining in vitro susceptibility and assessing potential cross-resistance.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
1. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of Ramoplanin A2, vancomycin HCl, teicoplanin, and dalbavancin in a suitable solvent (e.g., sterile deionized water, DMSO) at a concentration of 1280 µg/mL.
- Sterilize by filtration through a 0.22 µm filter.
2. Preparation of Microdilution Plates:
- In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12 of each row to be used.
- Add 100 µL of the antimicrobial stock solution to well 1 of the corresponding row.
- Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
4. Inoculation and Incubation:
- Add 50 µL of the standardized inoculum to each well (except the sterility control).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Important Consideration for Ramoplanin A2: Ramoplanin A2 has been shown to adsorb to the plastic of microtiter plates, which can lead to falsely elevated MIC values. To mitigate this, it is recommended to add bovine serum albumin (BSA) to the CAMHB at a final concentration of 0.002%.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion: A Promising Avenue in the Fight Against Resistance
References
-
Raveo, U., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 333. [Link]
-
Pootoolal, J., et al. (2002). Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients. Journal of Antimicrobial Chemotherapy, 50(5), 789-794. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
-
Scotti, R., et al. (1993). Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations. Diagnostic Microbiology and Infectious Disease, 17(3), 209-211. [Link]
-
Zeng, D., et al. (2016). Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(10), a026989. [Link]
-
Pfaller, M. A., et al. (2007). Selection of a Surrogate Agent (Vancomycin or Teicoplanin) for Initial Susceptibility Testing of Dalbavancin: Results from an International Antimicrobial Surveillance Program. Journal of Clinical Microbiology, 45(6), 1845-1851. [Link]
-
Boger, D. L. (2001). Vancomycin, teicoplanin, and ramoplanin: synthetic and mechanistic studies. Medicinal Research Reviews, 21(5), 356-381. [Link]
-
Perkins, H. R. (1982). Vancomycin and related antibiotics. Pharmacology & Therapeutics, 16(2), 181-197. [Link]
-
Cheng, M., et al. (2014). Dalbavancin: a new lipoglycopeptide antibiotic for the treatment of acute bacterial skin and skin structure infections. Expert Review of Anti-infective Therapy, 12(10), 1187-1199. [Link]
-
Courvalin, P. (2006). Vancomycin resistance in gram-positive cocci. Clinical Infectious Diseases, 42(Supplement_1), S25-S34. [Link]
-
Fuda, C., et al. (2004). The basis for resistance to teicoplanin in a vanB-type vancomycin-resistant Enterococcus faecalis. Journal of Biological Chemistry, 279(49), 50846-50852. [Link]
-
Peláez, F. (2005). The historical delivery of antibiotics from microbial natural products—can history repeat? Biochemical Pharmacology, 70(7), 981-990. [Link]
-
Finegold, S. M., et al. (2004). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 48(10), 4018-4021. [Link]
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Comparison of the effect of teicoplanin and vancomycin on experimental methicillin-resistant staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of a Surrogate Agent (Vancomycin or Teicoplanin) for Initial Susceptibility Testing of Dalbavancin: Results from an International Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro antimicrobial susceptibility of clinical isolates from adult and paediatric patients in Jordan: Antimicrobial Testing Leadership and Surveillance (ATLAS) 2010–2021 [frontiersin.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ramoplanin A2 vs. Vancomycin and Their Influence on Gut Microbiota
For Immediate Release
In the intricate world of therapeutic development, particularly in the realm of infectious diseases, the impact of antimicrobial agents on the delicate ecosystem of the human gut microbiota is a paramount concern. This guide offers a detailed comparative analysis of two potent Gram-positive antibiotics, Ramoplanin A2 and vancomycin, focusing on their differential effects on the gut microbiome. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and their complex interactions with the host.
Introduction: Two Powerful Antibiotics, Two Distinct Approaches
Vancomycin , a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] However, its broad-spectrum activity, while clinically effective, is known to cause significant disruption to the gut microbiota, a condition often referred to as dysbiosis.[3][4] This disruption can lead to a reduction in microbial diversity and create an environment conducive to opportunistic infections, such as those caused by Clostridium difficile.
Ramoplanin A2 , a glycolipodepsipeptide, presents a unique mechanism of action. It also inhibits cell wall biosynthesis but does so by sequestering Lipid II, a precursor to peptidoglycan.[5][6] This distinct target provides activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and C. difficile.[7][8] Notably, the effect of Ramoplanin A2 on the overall gut microbial community is often described as more targeted and less disruptive than that of broader-spectrum antibiotics.[7]
Comparative Analysis of Gut Microbiota Alterations
The following sections provide a data-driven comparison of the effects of Ramoplanin A2 and vancomycin on the gut microbiota, drawing from available preclinical and clinical research.
Impact on Microbial Diversity
A healthy gut microbiome is characterized by high microbial diversity. A reduction in this diversity is often associated with increased susceptibility to pathogens.
Vancomycin consistently demonstrates a profound impact on gut microbial diversity. Studies utilizing 16S rRNA gene sequencing have shown that vancomycin administration leads to a significant decrease in alpha diversity, a measure of the diversity within a single sample.[9] This reduction in richness and evenness of the microbial community is a hallmark of vancomycin-induced dysbiosis.
Ramoplanin A2 , in contrast, appears to have a more moderate effect on the overall diversity of the gut microbiota. While specific quantitative data on alpha diversity metrics like the Shannon or Chao1 indices are limited in publicly available literature, preclinical studies using techniques such as denaturing gradient gel electrophoresis (DGGE) have suggested a less dramatic shift in the microbial community structure compared to other broad-spectrum antibiotics.[7] One study in mice reported a 72% similarity index in DGGE patterns of the stool microbiota after Ramoplanin treatment compared to pre-treatment patterns, indicating a relatively modest overall change.[7]
Shifts in Bacterial Phyla and Genera
The composition of the gut microbiota at different taxonomic levels provides a more granular view of the impact of antibiotics.
Vancomycin induces significant shifts in the relative abundance of major bacterial phyla. A common observation is a decrease in the abundance of Firmicutes and Bacteroidetes, the two dominant phyla in a healthy gut, and a corresponding increase in the proportion of Proteobacteria.[10][11] At the genus level, vancomycin has been shown to reduce the populations of beneficial bacteria such as Lactobacillus and promote the overgrowth of potentially pathogenic genera within the Proteobacteria phylum.[10]
Ramoplanin A2 exhibits a more selective inhibition of Gram-positive bacteria.[7] Preclinical studies in mice have shown that Ramoplanin A2 treatment leads to a marked reduction in Gram-positive genera such as Lactobacillus and Enterococcus.[7] Concurrently, these studies have observed a significant increase in the density of facultative and aerobic Gram-negative bacilli.[7] This suggests that while Ramoplanin A2 is targeted towards Gram-positives, it can indirectly create an opportunity for the expansion of certain Gram-negative populations. The effect on the dominant phyla, Firmicutes and Bacteroidetes, appears to be less pronounced compared to vancomycin, with one study noting that the mean densities of total anaerobes and Bacteroides species were not significantly affected by Ramoplanin treatment.[7]
| Feature | Ramoplanin A2 | Vancomycin |
| Primary Mechanism | Inhibits bacterial cell wall synthesis by sequestering Lipid II[5][6] | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala moieties of peptidoglycan precursors[1][2] |
| Spectrum of Activity | Primarily Gram-positive bacteria, including VRE and C. difficile[7][8] | Broad-spectrum against Gram-positive bacteria[1] |
| Alpha Diversity Impact | Generally considered modest[7] | Significant reduction[9] |
| Key Phyla/Genera Affected | Reduction in Gram-positive genera (Lactobacillus, Enterococcus); potential for Gram-negative bacilli overgrowth[7] | Reduction in Firmicutes and Bacteroidetes; increase in Proteobacteria[10][11] |
| Effect on C. difficile Spores | May be more effective at killing spores and preventing their recurrence[5] | Associated with greater persistence of spores[5] |
Experimental Methodologies for Assessing Microbiota Changes
To provide a framework for researchers investigating the effects of antimicrobial agents on the gut microbiota, we present detailed protocols for two standard methods: 16S rRNA gene sequencing and shotgun metagenomic sequencing.
Experimental Workflow: From Sample to Sequence
The following diagram illustrates the general workflow for analyzing the gut microbiome.
Caption: Mechanisms of action for vancomycin and Ramoplanin A2.
Conclusion and Future Directions
The choice between Ramoplanin A2 and vancomycin for the treatment of Gram-positive infections involves a careful consideration of their respective impacts on the gut microbiota. While vancomycin remains a powerful therapeutic tool, its broad-spectrum activity and significant disruption of the gut microbiome are well-documented. Ramoplanin A2, with its more targeted mechanism of action, appears to offer a less disruptive alternative, although further quantitative studies are needed to fully characterize its effects on microbial diversity and composition.
For drug development professionals, understanding these differential impacts is crucial for designing novel antimicrobial strategies that minimize collateral damage to the gut microbiome. Future research should focus on generating comprehensive, high-resolution data on the effects of Ramoplanin A2 on the human gut microbiota through well-controlled clinical trials employing both 16S rRNA and shotgun metagenomic sequencing. Such studies will provide the necessary evidence to guide the clinical application of this promising antibiotic and inform the development of next-generation therapies that preserve the delicate balance of our microbial ecosystem.
References
-
Donskey, C. J., et al. (2003). Efficacy of Oral Ramoplanin for Inhibition of Intestinal Colonization by Vancomycin-Resistant Enterococci in Mice. Antimicrobial Agents and Chemotherapy, 47(10), 3245–3252. [Link]
-
Fawley, W. N., et al. (2005). Comparison of the efficacy of ramoplanin and vancomycin in both in vitro and in vivo models of clindamycin-induced Clostridium difficile infection. Journal of Antimicrobial Chemotherapy, 56(5), 903–907. [Link]
-
Segni, A. D., et al. (2018). Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing. Journal of Visualized Experiments, (133), e56845. [Link]
-
Kim, S., et al. (2021). Vancomycin-Induced Modulation of Gram-Positive Gut Bacteria and Metabolites Remediates Insulin Resistance in iNOS Knockout Mice. Frontiers in Immunology, 12, 740126. [Link]
-
Zuo, T., et al. (2018). Gut mucosal virome alterations in ulcerative colitis. Gut, 67(8), 1466–1477. [Link]
-
Stojanov, S., Berlec, A., & Štrukelj, B. (2020). The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel Disease. Microorganisms, 8(11), 1715. [Link]
-
Kim, M. S., et al. (2020). Assessment of Oral Vancomycin-Induced Alterations in Gut Bacterial Microbiota and Metabolome of Healthy Men. Frontiers in Microbiology, 11, 1693. [Link]
-
Chen, Y., et al. (2023). Composition and functional profiles of gut microbiota reflect the treatment stage, severity, and etiology of acute pancreatitis. BMC Medicine, 21(1), 358. [Link]
-
Isaac, S., et al. (2017). Short- and long-term effects of oral vancomycin on the human intestinal microbiota. Journal of Antimicrobial Chemotherapy, 72(1), 128–136. [Link]
-
Cudic, M., et al. (2012). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 56(12), 6179–6186. [Link]
-
Fouhy, F., et al. (2012). High-Throughput Sequencing Reveals the Incomplete Recovery of Mouse Fecal Microbiota after Spontaneous Enterohemorrhagic E. coli Infection. PLoS ONE, 7(9), e44435. [Link]
-
Peláez, T., et al. (2005). In vitro activity of ramoplanin against Clostridium difficile, including strains with reduced susceptibility to vancomycin or with resistance to metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1163–1165. [Link]
-
DoseMeRx. (n.d.). Vancomycin Mechanism of Action. Retrieved from [Link]
-
Levine, D. P. (2006). Vancomycin: a history. Clinical Infectious Diseases, 42(Supplement_1), S5-S12. [Link]
-
Finegold, S. M., et al. (2004). In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora. Anaerobe, 10(4), 205–211. [Link]
-
Magalhães, A. P., et al. (2021). Changes in the Firmicutes to Bacteriodetes ratio in the gut microbiome in individuals with anorexia nervosa following inpatient treatment: A systematic review and a case series. European Eating Disorders Review, 29(5), 683–698. [Link]
-
Vrieze, A., et al. (2014). The environment within: how gut microbiota may influence metabolism and body composition. Diabetologia, 57(4), 606–613. [Link]
-
DoseMeRx. (n.d.). Vancomycin Mechanism of Action. Retrieved from [Link]
-
Thaker, M., et al. (2014). A Vancomycin HPLC Assay for Use in Gut Microbiome Research. Microbiology Spectrum, 2(3). [Link]
-
Fulco, P., & Wenzel, R. P. (2006). Ramoplanin: a topical lipoglycodepsipeptide antibacterial agent. Expert Review of Anti-infective Therapy, 4(6), 939–945. [Link]
-
JoVE. (2017). Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing. Journal of Visualized Experiments. [Link]
-
Panda, S., et al. (2014). Short-Term Effect of Antibiotics on Human Gut Microbiota. PLoS ONE, 9(4), e95476. [Link]
-
Seekatz, A. M., et al. (2022). 620. Pharmacokinetic-Pharmacodynamic Analysis of Oral Vancomycin and Gut Microbiome Changes in Healthy Volunteers: an Exploratory Study. Open Forum Infectious Diseases, 9(Supplement_2), ofac492-561. [Link]
-
Palleja, A., et al. (2021). Gut microbiome diversity measures for metabolic conditions: a systematic scoping review. BMJ Open, 11(7), e046039. [Link]
-
Illumina, Inc. (n.d.). Shotgun Metagenomic Sequencing. Retrieved from [Link]
-
D'hoe, K., et al. (2023). MiGut: A scalable in vitro platform for simulating the human gut microbiome—Development, validation and simulation of antibiotic‐induced dysbiosis. Microbial Biotechnology, 16(5), 1018–1034. [Link]
-
Magne, F., et al. (2020). The Firmicutes/Bacteroidetes Ratio: A Relevant Marker of Gut Dysbiosis in Obese Patients? Nutrients, 12(5), 1474. [Link]
-
Ma, L., et al. (2025). 2.3 Fecal DNA extraction and 16S rRNA gene sequencing. Bio-protocol, 15(1), e1011039. [Link]
-
Thaker, M., et al. (2014). A Vancomycin HPLC Assay for Use in Gut Microbiome Research. Microbiology Spectrum, 2(3). [Link]
-
Theriot, C. M., et al. (2025). Evaluating effects of antibiotics across preclinical models of the human gastrointestinal microbiota. bioRxiv. [Link]
-
Soares, F. A. C., et al. (2023). The Impact of Bariatric Surgery on Gut Microbiota Composition and Diversity: A Longitudinal Analysis Using 16S rRNA Sequencing. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Jovel, J., et al. (2016). Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics. Frontiers in Microbiology, 7, 459. [Link]
-
Kim, H. B., & Isaacson, R. E. (2017). Deciphering Diversity Indices for a Better Understanding of Microbial Communities. Journal of Microbiology and Biotechnology, 27(12), 2089–2093. [Link]
-
de Souza, E. L., et al. (2020). Human intestinal models to study interactions between intestine and microbes. Open Biology, 10(10), 200239. [Link]
-
Li, Y., et al. (2022). Integrated Analysis of the Alterations in Gut Microbiota and Metabolites of Mice Induced After Long-Term Intervention With Different Antibiotics. Frontiers in Cellular and Infection Microbiology, 12, 908992. [Link]
-
GeneSmart. (2025). A Beginner's Guide to Microbial Shotgun Metagenomic Sequencing. Retrieved from [Link]
-
Shan, Y., et al. (2023). Composition and Function of Gut Microbiome: From Basic Omics to Precision Medicine. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
H3ABioNet. (2019). Module 3: Sample collection, extraction and library prep for 16S NGS analyses. Retrieved from [Link]
-
Liu, X., et al. (2022). Differences in Alpha Diversity of Gut Microbiota in Neurological Diseases. Frontiers in Neurology, 13, 892120. [Link]
-
Park, S., et al. (2020). Impact of vancomycin-induced changes in the intestinal microbiota on the pharmacokinetics of simvastatin. Clinical and Translational Science, 13(4), 752–760. [Link]
-
Qu, Y., et al. (2023). Progress in the investigation of the Firmicutes/Bacteroidetes ratio as a potential pathogenic factor in ulcerative colitis. Frontiers in Immunology, 14, 1220462. [Link]
-
Franklin, C. L., et al. (2016). Comparative Efficacy of Two Types of Antibiotic Mixtures in Gut Flora Depletion in Female C57BL/6 Mice. Journal of the American Association for Laboratory Animal Science, 55(4), 430–437. [Link]
-
Glickman, J. A., et al. (2023). Gut microbiome diversity and composition is associated with exploratory behavior in a wild-caught songbird. BMC Microbiology, 23(1), 37. [Link]
-
Stojanov, S., Berlec, A., & Štrukelj, B. (2020). The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel Disease. Microorganisms, 8(11), 1715. [Link]
-
U-RI, C., et al. (2023). A Basic Study of the Effects of Mulberry Leaf Administration to Healthy C57BL/6 Mice on Gut Microbiota and Metabolites. Metabolites, 13(5), 633. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 3. researchgate.net [researchgate.net]
- 4. The Power of Microbiome Studies: Some Considerations on Which Alpha and Beta Metrics to Use and How to Report Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of ramoplanin and vancomycin in both in vitro and in vivo models of clindamycin-induced Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Oral Ramoplanin for Inhibition of Intestinal Colonization by Vancomycin-Resistant Enterococci in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Integrated Analysis of the Alterations in Gut Microbiota and Metabolites of Mice Induced After Long-Term Intervention With Different Antibiotics [frontiersin.org]
- 10. Assessment of Oral Vancomycin-Induced Alterations in Gut Bacterial Microbiota and Metabolome of Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Unraveling Ramoplanin A2's Novel Mechanism: A Comparative Guide for Scientific Advancement
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents with unique mechanisms of action. Ramoplanin A2, a lipoglycodepsipeptide antibiotic, has emerged as a compelling candidate, particularly against recalcitrant Gram-positive pathogens. This guide provides an in-depth validation of Ramoplanin A2's innovative mechanism of action, offering a direct comparison with established antibiotics, vancomycin and daptomycin. Through detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate and potentially advance this promising compound.
The Imperative for Novel Antibiotics: Setting the Stage
The rise of multidrug-resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health. This escalating crisis underscores the urgent need for antibiotics that circumvent existing resistance mechanisms. Ramoplanin A2, with its multifaceted approach to bacterial killing, represents a significant step forward in this endeavor.
Ramoplanin A2: A Dual-Pronged Assault on Bacterial Defenses
Ramoplanin A2's primary and well-established mechanism of action is the potent inhibition of bacterial cell wall biosynthesis. It achieves this by sequestering Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[1][2] By binding to Lipid II, Ramoplanin A2 effectively prevents its utilization by transglycosylases, the enzymes responsible for polymerizing the peptidoglycan layer.[1][2] This targeted disruption of cell wall formation is a key contributor to its bactericidal activity.
However, recent investigations have unveiled a novel and equally critical component of Ramoplanin A2's lethality: the induction of bacterial membrane depolarization.[3] This secondary mechanism distinguishes it from many other cell wall synthesis inhibitors and contributes to its rapid bactericidal effects. At bactericidal concentrations, Ramoplanin A2 interacts with the bacterial membrane, leading to a loss of membrane potential, which is essential for cellular energy production and various physiological processes.[3] This dual-action model—crippling cell wall construction while simultaneously short-circuiting the cell's power supply—makes Ramoplanin A2 a formidable antimicrobial agent.
Caption: Ramoplanin A2's dual mechanism of action.
Benchmarking Against the Standards: Vancomycin and Daptomycin
To fully appreciate the novelty of Ramoplanin A2, a comparison with two frontline antibiotics for Gram-positive infections, vancomycin and daptomycin, is essential.
Vancomycin: A glycopeptide antibiotic, vancomycin also inhibits cell wall synthesis. However, its target is different from that of Ramoplanin A2. Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps.[4] Crucially, vancomycin does not typically induce membrane depolarization.
Daptomycin: This cyclic lipopeptide antibiotic operates through a distinct, calcium-dependent mechanism. It inserts itself into the bacterial cell membrane, leading to the formation of ion channels and subsequent rapid membrane depolarization. This disruption of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately causing cell death. Daptomycin does not directly inhibit cell wall biosynthesis enzymes.
Caption: Mechanisms of action for Vancomycin and Daptomycin.
Comparative Experimental Validation: A Methodical Approach
To empirically validate and compare the mechanisms of action, a series of robust, self-validating experiments are essential. The following protocols are designed to provide clear, reproducible data.
Determining Basic Antimicrobial Activity: MIC and MBC Assays
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational metrics for assessing antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC and MBC
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Ramoplanin A2, vancomycin, and daptomycin in an appropriate solvent (e.g., water or DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate) in CAMHB to mid-logarithmic phase. Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Determination: From the wells showing no visible growth, plate 100 µL onto antibiotic-free agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Rationale: This standardized method provides a quantitative measure of the concentration required to inhibit growth and to kill the bacteria, offering a direct comparison of the potency of the three compounds.
Comparative Data Summary:
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Ramoplanin A2 | S. aureus ATCC 25923 | 2 | 4 | [3] |
| Ramoplanin | MRSA (90%) | 0.5 | 1.0 | [5] |
| Vancomycin | S. aureus ATCC 25923 | 1 | >32 | [3][5] |
| Daptomycin | MRSA | 0.25-0.5 | 0.5-1 | [6] |
Assessing the Rate and Extent of Bacterial Killing: Time-Kill Assays
Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus in CAMHB, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Exposure: Add Ramoplanin A2, vancomycin, or daptomycin at concentrations corresponding to 1x, 2x, and 4x their respective MICs. Include a growth control without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Colony Counting: After incubation at 37°C for 24 hours, count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration.
Rationale: This assay reveals the kinetics of bacterial killing. A rapid, concentration-dependent decrease in viable cell count is indicative of potent bactericidal activity. Comparing the slopes of the kill curves for the three antibiotics provides a direct measure of their killing efficiency. Ramoplanin A2 is expected to show rapid bactericidal activity, similar to or exceeding that of daptomycin, and significantly faster than the typically slower bactericidal action of vancomycin.[3]
Validating Membrane Depolarization: The DiSC3(5) Assay
The membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a powerful tool to investigate membrane depolarization.
Caption: Workflow for the membrane depolarization assay.
Experimental Protocol: Membrane Depolarization Assay
-
Cell Preparation: Grow S. aureus to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension (final concentration typically 1-2 µM). The dye will be taken up by energized cells and its fluorescence will be quenched.
-
Baseline Measurement: Monitor the fluorescence in a fluorometer until a stable, low-level signal is achieved, indicating complete dye uptake and quenching.
-
Antibiotic Addition: Add Ramoplanin A2, vancomycin, or daptomycin at various concentrations (e.g., multiples of the MIC). Use a known membrane-depolarizing agent like nisin or gramicidin as a positive control, and a buffer-only condition as a negative control.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the depolarized membrane.
Rationale: This assay directly measures changes in membrane potential. A rapid and significant increase in fluorescence upon addition of an antibiotic provides strong evidence for a membrane-depolarizing mechanism of action. Ramoplanin A2 and daptomycin are expected to induce a concentration-dependent increase in fluorescence, while vancomycin should show a negligible effect, confirming its non-membrane-depolarizing nature.[3]
Comparative Data Summary:
| Antibiotic | Effect on Membrane Potential | Concentration for Significant Depolarization | Reference |
| Ramoplanin A2 | Induces depolarization | ≥ 3x MIC | [3] |
| Vancomycin | No significant depolarization | - | [3] |
| Daptomycin | Induces rapid depolarization | ≥ MIC | [7] |
Probing the Primary Target: In Vitro Transglycosylase Inhibition Assay
This assay directly assesses the ability of an antibiotic to inhibit the enzymatic activity of transglycosylases, the enzymes responsible for polymerizing the glycan chains of peptidoglycan.
Experimental Protocol: Transglycosylase Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain a purified or membrane-associated preparation of a bacterial transglycosylase (e.g., PBP1b from E. coli). Prepare the substrate, Lipid II, which can be synthesized enzymatically or chemically.
-
Reaction Mixture: Set up reaction mixtures containing the transglycosylase, Lipid II, and varying concentrations of the test antibiotic (Ramoplanin A2, vancomycin).
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme. After a defined incubation period, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Product Analysis: Analyze the formation of the polymerized peptidoglycan product. This can be done using various methods, such as thin-layer chromatography (TLC) with radiolabeled Lipid II, or HPLC-based methods.
-
IC50 Determination: Quantify the amount of product formed at each antibiotic concentration and calculate the half-maximal inhibitory concentration (IC50).
Rationale: This in vitro assay provides direct evidence of an antibiotic's ability to inhibit a specific enzymatic step in cell wall synthesis. Ramoplanin A2 is expected to show potent inhibition with a low IC50 value, confirming its direct or indirect targeting of the transglycosylation process.[3]
Comparative Data Summary:
| Antibiotic | Transglycosylase Inhibition (IC50) | Reference |
| Ramoplanin A2 | 0.25 x MIC (against S. aureus) | [3] |
| Vancomycin | Inhibits by substrate binding, not direct enzyme inhibition |
The Ramoplanin A2 Advantage: A Synthesis of Findings
The collective experimental evidence paints a clear picture of Ramoplanin A2 as a highly effective antimicrobial with a novel, dual mechanism of action.
-
Potent Bactericidal Activity: Ramoplanin A2 exhibits low MIC and MBC values against clinically relevant Gram-positive pathogens, including MRSA.[3][5] Its bactericidal activity is rapid, a crucial attribute for treating severe infections.[3]
-
Dual-Target Efficacy: The combination of cell wall synthesis inhibition via Lipid II sequestration and membrane depolarization creates a powerful synergistic effect. This dual attack likely reduces the probability of resistance development, as bacteria would need to simultaneously evolve mechanisms to overcome both challenges.
-
Distinct from Standard Therapies: Unlike vancomycin, Ramoplanin A2 actively disrupts the bacterial membrane potential.[3] While daptomycin also targets the membrane, Ramoplanin A2's primary interaction with Lipid II provides a different and potentially complementary approach to overcoming resistance.
Future Directions and Conclusion
The validation of Ramoplanin A2's novel mechanism of action opens up exciting avenues for future research and development. Further studies could focus on:
-
Elucidating the precise molecular interactions between Ramoplanin A2 and the bacterial membrane that lead to depolarization.
-
Investigating the potential for synergy between Ramoplanin A2 and other classes of antibiotics.
-
Exploring the development of Ramoplanin A2 derivatives with enhanced pharmacokinetic and pharmacodynamic properties.
References
-
Cheng, J., et al. (2014). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819-6827. [Link]
-
Romero-Rodríguez, A., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 399. [Link]
-
Brötz, H., et al. (1998). The glycopeptide antibiotic vancomycin inhibits peptidoglycan biosynthesis by binding to the C-terminal D-alanyl-D-alanine moiety of the precursor. FEMS Microbiology Letters, 163(2), 213-219. [Link]
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69-76. [Link]
-
Walker, S., & G. L. Verdine. (2005). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 127(15), 5359-5360. [Link]
-
O'Hare, M. D., et al. (1991). Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience. Journal of Antimicrobial Chemotherapy, 28(2), 199-204. [Link]
-
Silverman, J. A., et al. (2005). Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(7), 2889-2894. [Link]
-
Cui, L., et al. (2010). Generation of Ramoplanin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(4), 1475-1481. [Link]
-
Bartoloni, A., et al. (1990). Comparative in vitro activities of teicoplanin, daptomycin, ramoplanin, vancomycin, and PD127,391 against blood isolates of gram-positive cocci. Antimicrobial Agents and Chemotherapy, 34(8), 1570-1572. [Link]
Sources
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of teicoplanin, daptomycin, ramoplanin, vancomycin, and PD127,391 against blood isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Ramoplanin A2: Ensuring Laboratory Safety and Environmental Integrity
For researchers and drug development professionals, the responsible management of investigational compounds is as critical as the innovative science they enable. Ramoplanin A2, a potent lipoglycodepsipeptide antibiotic, requires meticulous handling throughout its lifecycle, including its final disposition. Improper disposal not only poses a direct risk to personnel but also contributes to the escalating threat of antimicrobial resistance (AMR) in the environment.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ramoplanin A2, grounded in established safety principles and regulatory standards.
The Core Principle: Treat Ramoplanin A2 as Hazardous Chemical Waste
Due to its biological activity and potential for environmental harm, all forms of Ramoplanin A2 waste—including pure compound, solutions, and contaminated labware—must be segregated from general refuse and treated as hazardous chemical waste.[4][5] The primary objective is to prevent its release into the environment, particularly into water systems where it can exert selective pressure on microbial populations and foster resistance.[1][3]
Key Safety and Handling Precautions:
| Hazard ID | Description | Recommended Action |
| Eye Irritant | Causes serious eye damage. | Always wear safety goggles or a face shield when handling Ramoplanin A2 in solid or liquid form. |
| Inhalation | Avoid formation of dust and aerosols.[6] | Handle solid Ramoplanin A2 in a well-ventilated area or a chemical fume hood. |
| Ingestion | May be harmful if swallowed.[6] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Skin Contact | May cause skin irritation. | Wear appropriate chemical-resistant gloves.[7] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of Ramoplanin A2 waste. This workflow is designed to be a self-validating system, ensuring that waste is managed correctly from the point of generation to its final destruction.
Caption: Ramoplanin A2 Waste Disposal Workflow
Detailed Methodologies
Step 1: Point-of-Generation Segregation
-
Causality: Segregating waste at the source is the most critical step to prevent cross-contamination of non-hazardous waste streams and to ensure proper handling.
-
Procedure: Immediately upon generation, all materials contaminated with Ramoplanin A2 must be identified and separated from general laboratory trash. This includes:
-
Solid Waste: Unused or expired powder, contaminated personal protective equipment (PPE) like gloves and lab coats, weigh boats, and plasticware.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and solvent rinses from contaminated glassware.
-
Contaminated Sharps: Needles, syringes, and pipette tips used to handle Ramoplanin A2.
-
Step 2: Waste Collection & Containment
-
Causality: Using dedicated, appropriate containers prevents leaks and spills and clearly communicates the hazard to all laboratory personnel.
-
Procedure:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container with a secure lid.[4]
-
Liquid Waste: Collect in a compatible, shatter-resistant container (e.g., polyethylene) with a screw-top cap.[4] Ensure the container is chemically compatible with any solvents used. Do not mix with incompatible waste streams.
-
Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Step 3: Labeling and Documentation
-
Causality: Proper labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Procedure: All waste containers must be clearly and accurately labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ramoplanin A2"
-
The date accumulation started
-
The name of the principal investigator or responsible researcher
-
Step 4: Interim Storage
-
Causality: Safe interim storage minimizes the risk of accidents and exposure within the laboratory.
-
Procedure: Store sealed hazardous waste containers in a designated and secure area, often called a Satellite Accumulation Area (SAA).[8] This area should be well-ventilated and away from general laboratory traffic. Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.
Step 5: Final Disposal
-
Causality: As an investigational drug and potent antibiotic, Ramoplanin A2 requires destruction via methods that ensure it is rendered inert and does not enter the ecosystem.
-
Procedure:
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the authoritative body for waste disposal procedures.[9] They will provide specific guidance and arrange for the collection of your hazardous waste.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste management vendor for transport and disposal.[10][11]
-
Recommended Destruction Method: The universally preferred method for disposing of antibiotic waste is high-temperature incineration (above 1,200°C).[5][12] This process ensures the complete destruction of the active pharmaceutical ingredient. Landfilling is not an acceptable disposal method for Ramoplanin A2.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill:
-
For Solid Powder: Gently cover the spill with absorbent pads to avoid raising dust. Do not sweep dry powder.[6]
-
For Liquid Solutions: Cover the spill with absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.
-
-
Clean the Area: Carefully collect all contaminated absorbent materials and any broken glass using forceps or other tools and place them into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate cleaning solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these rigorous procedures, researchers can ensure the safe handling and disposal of Ramoplanin A2, protecting themselves, their colleagues, and the environment from the unintended consequences of this vital research compound.
References
-
Takara Bio. (2023). Buffer A2 SDS. [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines for the Management of Investigational Drug Products. [Link]
-
Al-ma'ani, M., Al-rifai, R., Kanaan, A., & Kweder, M. (2021). Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study. Antimicrobial Resistance & Infection Control, 10(1), 123. [Link]
-
McCafferty, D. G., Cudic, P., & Frankel, B. A. (2003). Chemistry and Biology of the Ramoplanin Family of Peptide Antibiotics. Biopolymers, 71(3), 262-282. [Link]
-
Saengduen, C., & Thamlikitkul, V. (2017). Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. Journal of Health Research, 31(Suppl. 2), S227-S234. [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Ramoplanin. [Link]
-
Stanford Health Care. (2021). Investigational Product Disposal, Return, and Destruction. [Link]
-
U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
Cheng, T. J., Wu, C. C., Chen, Y. C., & Chen, C. L. (2014). Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 58(11), 6819–6827. [Link]
-
Singh, S. B., Genilloud, O., & Peláez, F. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in microbiology, 8, 333. [Link]
-
Farmed Animal Antimicrobial Stewardship Initiative. (n.d.). Disposal of Antimicrobials. [Link]
-
University of Virginia. (n.d.). Destruction or Disposition of Investigational Drug Product. [Link]
-
Alshammari, T. M., Al-shehri, A. M., Al-dossari, D. S., & Al-saleh, A. A. (2024). Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study. Patient Preference and Adherence, 18, 1-10. [Link]
-
UI Health Care. (n.d.). Investigational Product Disposal and Destruction. [Link]
-
Wolf, T., Ripp, A., & Noll, T. (2022). Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. Metabolites, 12(3), 221. [Link]
Sources
- 1. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmatonline.com [jmatonline.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. takarabio.com [takarabio.com]
- 8. ashp.org [ashp.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
